Propacetamol hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYJNGARJPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216721 | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66532-86-3 | |
| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
propacetamol as a prodrug of paracetamol
An In-depth Technical Guide to Propacetamol (B1218958) as a Prodrug of Paracetamol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1][2] Chemically, it is the N,N-diethylglycine ester of paracetamol, which enhances its solubility, making it suitable for parenteral use in clinical settings where oral administration is not feasible, such as in postoperative care.[2][3] Upon intravenous infusion, propacetamol is rapidly and completely hydrolyzed by plasma esterases into its active form, paracetamol, and the inert N,N-diethylglycine.[3][4] Consequently, its pharmacological activity is identical to that of paracetamol, providing analgesic (pain relief) and antipyretic (fever reduction) effects.[1][5] This guide provides a comprehensive technical overview of propacetamol, including its mechanism of action, pharmacokinetics, clinical efficacy, and detailed experimental protocols relevant to its study and synthesis.
Chemical Properties and Synthesis
Propacetamol hydrochloride is the commonly used salt form. It is a white to beige powder with good water solubility.
-
IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate[1]
-
Molecular Formula: C₁₄H₂₀N₂O₃[1]
-
Molar Mass: 264.325 g·mol⁻¹[2]
Synthesis of this compound
The synthesis of this compound from paracetamol involves a two-step process: chloroacetylation of paracetamol followed by amination with diethylamine.[6][7]
Caption: Chemical synthesis pathway for this compound.
Mechanism of Action
Conversion to Paracetamol
Propacetamol itself is pharmacologically inactive. Its therapeutic effects are entirely dependent on its rapid bioconversion to paracetamol.[4] Following intravenous administration, plasma esterases hydrolyze the ester bond of propacetamol, releasing paracetamol and N,N-diethylglycine.[1][3] This conversion is swift, typically occurring within minutes.[3] A dosage of 2g of propacetamol is formulated to be bioequivalent to 1g of paracetamol.[2]
Caption: In-vivo hydrolysis of propacetamol to active paracetamol.
Pharmacological Action of Paracetamol
The precise mechanism of paracetamol is complex and not fully elucidated, but it is known to act primarily within the central nervous system (CNS).[1] Its effects are attributed to:
-
Inhibition of Cyclooxygenase (COX): Paracetamol weakly inhibits COX-1 and COX-2 enzymes, particularly in environments with low levels of peroxides, such as the CNS.[3][4] This reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[3] Its weak activity in peripheral tissues accounts for its limited anti-inflammatory effect compared to NSAIDs.[3]
-
Modulation of Endogenous Pathways: Paracetamol's action also involves interactions with the serotonergic descending neuronal pathway, the L-arginine/NO pathway, and the endocannabinoid system.[4] In the brain, paracetamol can be metabolized to N-arachidonoylphenolamine (AM404), a compound that activates cannabinoid CB1 receptors and capsaicin (B1668287) receptor (TRPV1), contributing to its analgesic properties.[4]
References
- 1. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propacetamol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Propacetamol: from basic action to clinical utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]
- 7. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]
chemical structure and properties of propacetamol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen), developed to overcome the poor aqueous solubility of paracetamol, thereby enabling its intravenous administration.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and analytical methodologies related to propacetamol hydrochloride.
Chemical Structure and Identification
Propacetamol is an ester formed between paracetamol and N,N-diethylglycine. The hydrochloride salt enhances its stability and solubility.
-
IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride[2]
-
CAS Number: 66532-86-3[3]
-
Molecular Formula: C₁₄H₂₁ClN₂O₃[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride |
| CAS Number | 66532-86-3[3] |
| Molecular Formula | C₁₄H₂₁ClN₂O₃[2] |
| Molecular Weight | 300.78 g/mol [4][5] |
| InChI Key | WGTYJNGARJPYKG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl |
Physicochemical Properties
This compound is a white or almost white crystalline powder.[6] Its key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol |
| Melting Point | 228 °C | A standard capillary melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. |
| Solubility | Freely soluble in water, slightly soluble in anhydrous ethanol, practically insoluble in acetone. | A known amount of this compound is added to a fixed volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solid is then determined by a suitable analytical method such as HPLC or UV-Vis spectrophotometry. |
| pKa (Strongest Basic) | 6.83 (Predicted) | Potentiometric titration is a standard method. A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the titration curve. |
| LogP | 1.42 (Predicted) | The shake-flask method is a common experimental approach. A solution of this compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined to calculate the partition coefficient. |
Mechanism of Action and Signaling Pathways
Propacetamol is a prodrug and is pharmacologically inactive until it is hydrolyzed in the body to its active metabolite, paracetamol.[7]
Hydrolysis of Propacetamol
Upon intravenous administration, this compound is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[7]
Mechanism of Action of Paracetamol
The precise mechanism of action of paracetamol is complex and not fully elucidated, but it is known to involve multiple pathways, primarily within the central nervous system (CNS).
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[8] However, it is a more potent inhibitor of COX enzymes within the CNS, which contributes to its analgesic and antipyretic effects.
-
Serotonergic Pathway: Paracetamol enhances the activity of the descending serotonergic inhibitory pathways in the spinal cord, which modulates nociceptive signaling.
-
Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain. AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits the cellular uptake of the endocannabinoid anandamide, leading to indirect activation of cannabinoid CB1 receptors.
Pharmacological Properties
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Propacetamol and Paracetamol following Intravenous Administration of this compound
| Parameter | Propacetamol | Paracetamol |
| Tmax (h) | ~0.25 | ~0.25 |
| Cmax (µg/mL) | - | 12.72 |
| AUC (µg.h/mL) | - | 25.5 |
| Volume of Distribution (L/kg) | 1.29 | - |
| Elimination Half-life (h) | 2.4 | 3.6 |
| Metabolism | Rapidly hydrolyzed by plasma esterases. | Primarily by glucuronidation and sulfation in the liver. A minor fraction is oxidized by CYP2E1 to the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[9] |
| Excretion | - | Mainly renal, as glucuronide and sulfate (B86663) conjugates. |
Pharmacodynamics
The primary pharmacodynamic effects of propacetamol are those of its active metabolite, paracetamol, which include analgesia and antipyresis. Two grams of propacetamol are bioequivalent to one gram of paracetamol.[1]
Experimental Protocols
In Vitro Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of propacetamol to paracetamol in human plasma.
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the propacetamol solution with fresh human plasma at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or perchloric acid).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of propacetamol and paracetamol using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the rate of hydrolysis from the disappearance of propacetamol and the appearance of paracetamol over time.
Determination of Propacetamol and Paracetamol in Human Plasma by HPLC
Objective: To quantify the concentrations of propacetamol and its metabolite paracetamol in human plasma samples.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 85:15 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 245 nm.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of propacetamol and paracetamol of known concentrations.
-
Determine the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Clinical Efficacy and Safety
Clinical Efficacy
Propacetamol has been demonstrated to be an effective analgesic and antipyretic agent in various clinical settings, particularly for the management of postoperative pain. Clinical studies have shown that intravenous propacetamol provides rapid and effective pain relief, comparable to that of other analgesics like diclofenac.
Safety and Tolerability
Propacetamol is generally well-tolerated. The most common adverse effects are related to the infusion site, including pain and phlebitis. Other reported side effects include nausea, vomiting, dizziness, and hypotension.[4] As propacetamol is metabolized to paracetamol, there is a risk of hepatotoxicity, particularly in cases of overdose or in patients with pre-existing liver conditions.[10]
Drug Interactions
The drug interactions of propacetamol are primarily those of its active metabolite, paracetamol. Co-administration with drugs that induce hepatic enzymes (e.g., certain anticonvulsants, rifampicin) may increase the risk of paracetamol-induced hepatotoxicity.[11] Caution is also advised when co-administered with anticoagulants like warfarin, as paracetamol may enhance their effect.[12]
Synthesis
The synthesis of this compound typically involves a two-step process starting from paracetamol.
-
Acylation of Paracetamol: Paracetamol is reacted with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-acetamidophenyl chloroacetate.[2]
-
Amination and Salt Formation: The intermediate is then reacted with diethylamine (B46881) to yield propacetamol. The final hydrochloride salt is obtained by treating the propacetamol base with hydrochloric acid.[13]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Propacetamol poses a potential harm of adverse hypotension in male and older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. ≥98% (HPLC), Paracetamol precursor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Drug interactions with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]
The Pharmacodynamics of Propacetamol in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol (B1218958), a pro-drug of paracetamol (acetaminophen), is designed for intravenous administration, offering a valuable alternative when oral administration is not feasible. Upon entering the bloodstream, propacetamol is rapidly hydrolyzed by plasma esterases into paracetamol, its active analgesic and antipyretic metabolite, and diethylglycine.[1] Consequently, the pharmacodynamic effects of propacetamol are intrinsically linked to the actions of paracetamol. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of propacetamol, focusing on its analgesic, anti-inflammatory, and central nervous system (CNS) effects. The information is synthesized from various preclinical studies, with a strong emphasis on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Pharmacodynamic Properties
Propacetamol's primary pharmacological activities are derived from the subsequent actions of its active metabolite, paracetamol. The mechanisms are complex and not fully elucidated but are known to involve both central and peripheral pathways.[2][3]
Mechanism of Action: The principal mechanism of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. This leads to a reduction in prostaglandin (B15479496) synthesis, which are key mediators of pain and fever.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak inhibitory effects on peripheral COX-1 and COX-2, resulting in a lower incidence of gastrointestinal side effects.[1][2]
Emerging evidence suggests that paracetamol's analgesic effects are also mediated through other pathways, including:
-
The Serotonergic System: Paracetamol may enhance the activity of descending serotonergic pathways, which play a crucial role in pain modulation.[4]
-
The Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), has been shown to act on cannabinoid CB1 receptors and the transient receptor potential vanilloid 1 (TRPV1) channel in the brain, contributing to its analgesic properties.[2][4]
Quantitative Preclinical Data
The following tables summarize the quantitative data from preclinical studies investigating the analgesic effects of propacetamol in various animal models.
Analgesic Efficacy
Table 1: Antinociceptive Effect of Propacetamol in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhings (Mean ± SEM) | Inhibition (%) |
| Control (Saline) | - | 45.3 ± 3.1 | - |
| Propacetamol | 67.5 | 30.1 ± 2.5 | 33.6 |
| Propacetamol | 135 | 21.4 ± 2.0 | 52.8 |
| Propacetamol | 271 | 12.8 ± 1.5 | 71.7 |
| Tramadol (B15222) + Propacetamol | 3.9 + 67.5 | 18.2 ± 1.8 | 59.8 |
| Tramadol + Propacetamol | 7.8 + 135 | 10.5 ± 1.3 | 76.8 |
| Tramadol + Propacetamol | 15.6 + 271 | 5.6 ± 0.9 | 87.6 |
Data extracted from Zhang et al., 2011.[5]
Table 2: Antinociceptive Effect of Propacetamol in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Latency Time (s, Mean ± SEM) at 60 min |
| Control (Saline) | - | 12.5 ± 1.1 |
| Propacetamol | 270 | 18.9 ± 1.5 |
| Propacetamol | 540 | 25.3 ± 2.1 |
| Tramadol + Propacetamol | 16 + 270 | 28.7 ± 2.3 |
| Tramadol + Propacetamol | 32 + 540 | 35.1 ± 2.8 |
Data extracted from Zhang et al., 2011.[5]
Table 3: Antinociceptive Effect of Propacetamol in the Tail-Flick Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s, Mean ± SEM) at 60 min |
| Control (Saline) | - | 3.2 ± 0.3 |
| Propacetamol | 96 | 5.1 ± 0.4 |
| Propacetamol | 192 | 7.8 ± 0.6 |
| Tramadol + Propacetamol | 5.5 + 96 | 8.9 ± 0.7 |
| Tramadol + Propacetamol | 11 + 192 | 12.4 ± 1.0 |
Data extracted from Zhang et al., 2011.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of propacetamol.
Animal Model: Male Kunming mice (18-22 g).
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
Propacetamol, tramadol, or their combination, are administered intraperitoneally (i.p.). The control group receives an equivalent volume of saline.
-
Thirty minutes after drug administration, each mouse is injected i.p. with 0.1 mL of a 0.6% acetic acid solution to induce writhing.
-
Immediately after the acetic acid injection, the mice are placed in an observation box.
-
The number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) is counted for 15 minutes.
-
The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100%.[5]
Hot Plate Test
Objective: To evaluate the central analgesic activity of propacetamol.
Animal Model: Male Kunming mice (18-22 g).
Procedure:
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
The basal reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and measuring the latency to a response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.
-
Animals are then treated with propacetamol, tramadol, their combination, or saline i.p.
-
The latency to the thermal stimulus is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5]
Tail-Flick Test
Objective: To assess the spinal analgesic effects of propacetamol.
Animal Model: Male Wistar rats (200-250 g).
Procedure:
-
The basal tail-flick latency is determined by focusing a beam of high-intensity light on the distal portion of the rat's tail and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time is employed to avoid tissue damage.
-
Rats are then administered propacetamol, tramadol, their combination, or saline i.p.
-
The tail-flick latency is re-measured at predetermined intervals post-administration.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in propacetamol's mechanism of action and a typical experimental workflow for its preclinical evaluation.
Metabolic Conversion and Primary Mechanism of Action of Propacetamol.
Role of the Paracetamol Metabolite AM404 in Analgesia.
General Experimental Workflow for Preclinical Assessment.
Anti-inflammatory and CNS Effects
While the primary preclinical data for propacetamol focuses on its analgesic properties, its active metabolite, paracetamol, has been investigated for its anti-inflammatory and CNS effects.
Anti-inflammatory Effects: Paracetamol generally exhibits weak anti-inflammatory activity in preclinical models, particularly in conditions of high inflammation.[2] However, in models of low-grade inflammation, some anti-inflammatory effects have been observed.[6] Direct quantitative data from preclinical studies using propacetamol to assess anti-inflammatory endpoints are limited.
CNS Effects: Studies on paracetamol suggest potential effects on the CNS beyond analgesia. For instance, research in rats has explored its impact on anxiety-like behaviors and cognitive function.[7][8] A high dose of paracetamol was found to increase anxiety-like behavior in the elevated plus-maze, while a low dose was associated with reduced nerve injury-associated anxiety.[7] Neuroprotective effects of low-dose paracetamol have also been suggested in some preclinical models of neurodegeneration.[4] However, dedicated preclinical studies investigating the CNS effects following the administration of propacetamol are scarce.
Conclusion
Propacetamol serves as a clinically important intravenous prodrug of paracetamol, with its pharmacodynamic profile being dictated by the actions of its active metabolite. Preclinical studies have provided quantitative evidence for its dose-dependent analgesic effects in various rodent models of pain. The underlying mechanisms are multifaceted, involving central inhibition of COX-2, as well as modulation of the serotonergic and endocannabinoid systems. While the anti-inflammatory and broader CNS effects of its active metabolite, paracetamol, have been explored, there is a notable gap in the literature regarding direct preclinical investigations of these properties following propacetamol administration. This guide provides a foundational understanding for researchers and drug development professionals, highlighting both the established analgesic efficacy and the areas requiring further investigation to fully characterize the preclinical pharmacodynamics of propacetamol.
References
- 1. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced analgesic effects of propacetamol and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anxiety- and activity-related effects of paracetamol on healthy and neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of Propacetamol to Paracetamol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), is designed for intravenous administration, offering a soluble formulation that is rapidly converted to its active form. This guide provides a comprehensive technical overview of the metabolic conversion of propacetamol to paracetamol, the subsequent metabolism of paracetamol, and the experimental methodologies used to study these pathways. Quantitative data from pharmacokinetic and in vitro studies are presented in structured tables for clarity. Detailed experimental protocols for the analysis of propacetamol and paracetamol in biological matrices and for the characterization of the enzymatic reactions are provided. Visual diagrams generated using the DOT language illustrate the metabolic pathways and experimental workflows.
Introduction
Paracetamol is a widely used analgesic and antipyretic agent. However, its low aqueous solubility can be a limitation for parenteral formulations. Propacetamol was developed as a water-soluble prodrug to overcome this limitation, allowing for intravenous administration and rapid achievement of therapeutic plasma concentrations of paracetamol. The clinical efficacy of propacetamol is entirely dependent on its efficient in vivo hydrolysis to paracetamol. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetics of this conversion is crucial for drug development and clinical application.
The Metabolic Pathway: From Propacetamol to Paracetamol and Beyond
The metabolic journey of propacetamol involves a primary hydrolysis step followed by the well-established metabolic pathways of paracetamol.
Hydrolysis of Propacetamol to Paracetamol
Upon intravenous administration, propacetamol is rapidly and completely hydrolyzed by plasma esterases, primarily butyrylcholinesterase, into the active drug, paracetamol, and a byproduct, N,N-diethylglycine.[1] This enzymatic conversion is a critical activation step. The stoichiometric conversion is such that 1 gram of propacetamol hydrochloride yields approximately 0.5 grams of paracetamol.
Subsequent Metabolism of Paracetamol
Once formed, paracetamol undergoes extensive metabolism, primarily in the liver, through three main pathways:
-
Glucuronidation: This is the major metabolic pathway, where paracetamol is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form paracetamol-glucuronide.
-
Sulfation: Paracetamol is also conjugated with sulfate (B86663) by sulfotransferases (SULTs) to form paracetamol-sulfate.
-
Oxidation: A minor but critical pathway involves the oxidation of paracetamol by cytochrome P450 enzymes, predominantly CYP2E1, to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to hepatocellular necrosis and toxicity.
The inactive and non-toxic glucuronide and sulfate conjugates, along with the GSH-conjugated NAPQI, are excreted in the urine.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of propacetamol and paracetamol.
Table 1: Pharmacokinetic Parameters of Paracetamol Following Intravenous Propacetamol Administration in Healthy Volunteers
| Parameter | Value (Mean ± SD) | Reference |
| Dose of Propacetamol HCl | 1 g | [2] |
| Equivalent Dose of Paracetamol | 500 mg | [2] |
| AUC (μg/mL·h) | 25.53 ± 4.27 | [2] |
| Cmax (μg/mL) | Not specified | |
| Tmax (h) | Not specified | |
| Oral Bioavailability of Paracetamol | 82.2 ± 9.4% | [2] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: In Vitro Enzyme Kinetic Parameters for Paracetamol Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Km | Vmax | Reference |
| Glucuronidation | UDP-glucuronosyltransferase | 7.37 ± 0.99 mM | 4.76 ± 1.35 nmol/min/mg | [3] |
| Sulfation | Sulfotransferase | Not available | Not available | |
| Oxidation | Cytochrome P450 2E1 | Not available | Not available |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of propacetamol and paracetamol metabolism.
Determination of Plasma Esterase Activity for Propacetamol Hydrolysis
This protocol is a general method for determining esterase activity and can be adapted for propacetamol.
Objective: To determine the rate of hydrolysis of propacetamol to paracetamol by plasma esterases.
Principle: The rate of formation of paracetamol from propacetamol in human plasma is measured over time using HPLC-UV.
Materials:
-
Human plasma (fresh or frozen)
-
This compound standard
-
Paracetamol standard
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of propacetamol and paracetamol in a suitable solvent (e.g., water or methanol).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
-
Enzyme Reaction:
-
Pre-warm human plasma and phosphate buffer to 37°C.
-
In a microcentrifuge tube, mix a specific volume of human plasma with phosphate buffer.
-
Initiate the reaction by adding a known concentration of propacetamol solution. The final volume should be kept constant for all samples.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation for HPLC:
-
Immediately stop the reaction in the withdrawn aliquot by adding a protein precipitating agent (e.g., an equal volume of ice-cold acetonitrile or 10% TCA).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate propacetamol and paracetamol using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detect the compounds using a UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 245 nm).
-
-
Data Analysis:
-
Quantify the concentration of paracetamol formed at each time point using a calibration curve generated from the paracetamol standard solutions.
-
Plot the concentration of paracetamol formed against time.
-
The initial rate of the reaction (V0) can be determined from the linear portion of the curve.
-
Enzyme activity can be expressed as nmol of paracetamol formed per minute per mL of plasma.
-
For determination of Km and Vmax, the experiment should be repeated with varying concentrations of propacetamol. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
Simultaneous Quantification of Propacetamol and Paracetamol in Human Plasma by HPLC-UV
Objective: To develop and validate a method for the simultaneous determination of propacetamol and paracetamol in human plasma.
Principle: Propacetamol and paracetamol are extracted from plasma by protein precipitation and separated and quantified by reverse-phase HPLC with UV detection.
Materials:
-
Human plasma
-
Propacetamol and paracetamol standards
-
Internal standard (e.g., phenacetin)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock and Standard Solutions:
-
Prepare individual stock solutions of propacetamol, paracetamol, and the internal standard (IS) in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).
-
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient can be optimized, for example:
-
0-2 min: 10% B
-
2-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-12 min: 90% to 10% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
In Vitro Metabolism of Paracetamol using Human Liver Microsomes
Objective: To investigate the in vitro metabolism of paracetamol by human liver microsomes.
Principle: Paracetamol is incubated with human liver microsomes in the presence of necessary cofactors, and the formation of its metabolites is monitored by HPLC.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Paracetamol
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube on ice, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
MgCl2 (e.g., 5 mM final concentration)
-
Paracetamol (at various concentrations to determine kinetics)
-
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactors:
-
For glucuronidation: UDPGA (e.g., 2 mM final concentration)
-
For sulfation: PAPS (e.g., 0.1 mM final concentration)
-
For oxidation: NADPH regenerating system
-
-
-
Incubation and Termination:
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples as described in the previous protocol.
-
Analyze the supernatant by HPLC to quantify the remaining paracetamol and the formed metabolites (paracetamol-glucuronide, paracetamol-sulfate).
-
Metabolite identification can be confirmed using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Conclusion
The metabolic conversion of propacetamol to paracetamol is a rapid and efficient process mediated by plasma esterases, enabling the swift delivery of the active analgesic and antipyretic agent. The subsequent metabolism of paracetamol is complex and has significant clinical implications, particularly concerning the potential for hepatotoxicity at high doses. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pharmacokinetics and metabolism of propacetamol and paracetamol. A thorough understanding of these metabolic pathways is essential for the safe and effective use of propacetamol in clinical practice and for the development of future prodrugs. Further research to precisely quantify the kinetic parameters of propacetamol hydrolysis by specific human plasma esterases would provide a more complete understanding of its activation.
References
- 1. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous paracetamol (propacetamol) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
propacetamol hydrochloride solubility and stability profile
An In-depth Technical Guide to the Solubility and Stability Profile of Propacetamol (B1218958) Hydrochloride
Introduction
Propacetamol hydrochloride is the N,N-diethylglycine ester of paracetamol (acetaminophen), developed as a water-soluble prodrug to enable parenteral administration.[1][2][3] Upon intravenous administration, it is rapidly and quantitatively hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[4][5][6] This rapid conversion allows for the quick attainment of therapeutic plasma concentrations of paracetamol, which is particularly advantageous for managing acute and postoperative pain where oral administration is not feasible.[1][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is critical for the development of safe, effective, and stable parenteral formulations. This guide provides a comprehensive overview of its solubility in various solvents and its stability profile under different conditions, supported by experimental data and methodologies.
Solubility Profile
This compound's primary advantage is its enhanced water solubility compared to its active metabolite, paracetamol.[7][8] This property is crucial for its formulation as an intravenous analgesic.[7] The solubility has been determined in several common pharmaceutical solvents.
Quantitative Solubility Data
The solubility of this compound in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) is summarized in the table below. There is some variance in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, or the use of techniques like sonication to facilitate dissolution.[2][8][9]
| Solvent | Solubility | Concentration (Molar) | Source(s) |
| Water | 20 mg/mL | ~0.066 M | [8] |
| Water | 60 mg/mL | ~0.199 M | [2] |
| Water | 199.5 mM (Sonication recommended) | 0.1995 M | [9] |
| Ethanol | 30 mg/mL | ~0.100 M | [2] |
| DMSO | 60 mg/mL | ~0.199 M | [2][9] |
Experimental Protocol for Solubility Determination (General Method)
While specific protocols from the sources are not detailed, a standard method for determining equilibrium solubility, such as the shake-flask method, is described below.
-
Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., Water for Injection, Ethanol, DMSO) in a sealed container, such as a glass vial.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is typically used.
-
Phase Separation : After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent, e.g., 0.45 µm PTFE or PVDF) to separate the undissolved solid from the saturated solution.
-
Quantification : Withdraw a precise aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation : Calculate the solubility in units such as mg/mL or moles/L based on the measured concentration and the dilution factor.
Stability Profile
The stability of this compound in solution is primarily dictated by its susceptibility to hydrolysis, which converts the prodrug into active paracetamol. This process is influenced by temperature, pH, and the composition of the aqueous medium.
Hydrolysis and Degradation Pathway
The fundamental instability of propacetamol in aqueous solution is its hydrolysis into paracetamol and N,N-diethylglycine.[6] This conversion is catalyzed by plasma esterases in vivo but also occurs chemically in vitro.[1][4]
Caption: Hydrolysis pathway of this compound.
The active paracetamol can further degrade, typically via hydrolysis to p-aminophenol, which can then oxidize to form quinoneimine.[10] The rate of paracetamol degradation is minimal at a pH of approximately 6.[11]
Kinetic Stability Data
A key study investigated the degradation kinetics of this compound in intravenous infusion fluids (5% glucose and 0.9% saline) at both refrigerated (4 °C) and room (25 °C) temperatures.[1][12] The degradation was found to follow second-order kinetics.[1] The time for 10% degradation (t₉₀) is a critical parameter for determining the practical shelf-life of a reconstituted solution.
| Medium | Temperature (°C) | Degradation Rate Constant (k) | t₉₀ (hours) | Source(s) |
| 5% Glucose Solution | 25 °C | k₂₅ | 3.17 | [1] |
| 0.9% Saline Solution | 25 °C | k₂₅ | 3.61 | [1] |
| 5% Glucose Solution | 4 °C | k₄ | 13.42 | [1] |
| 0.9% Saline Solution | 4 °C | k₄ | 12.36 | [1] |
The study concluded that the degradation rate constant at 25 °C was approximately 4.5 times higher than at 4 °C, highlighting the significant impact of temperature on the stability of propacetamol in solution.[1][12] The type of infusion medium (saline vs. glucose) did not have a significant effect on the hydrolysis rate.[1]
Caption: Relationship between temperature and degradation rate.
Storage and Handling Recommendations
Based on its stability profile, specific storage conditions are recommended.
-
Powder for Injection : The solid form should be stored under controlled conditions. One supplier suggests storing the powder for 3 years at -20°C.[2]
-
Reconstituted Solutions : Due to rapid degradation at room temperature, solutions of this compound should be used shortly after preparation.[1] Storage under refrigeration (e.g., 4 °C) can extend its in-use stability.[1] Stock solutions in solvents may be stable for 1 month at -20°C or 1 year at -80°C.[2]
Experimental Protocol for Kinetic Stability Study
The following methodology is based on the study by Rodenas et al., which determined the hydrolysis kinetics of this compound.[1]
-
Solution Preparation : Prepare solutions of this compound at a known initial concentration in the desired media (e.g., 5% glucose and 0.9% saline solutions).
-
Incubation : Store the prepared solutions in sealed containers at constant, controlled temperatures (e.g., 4 °C and 25 °C).
-
Sampling : At predetermined time intervals, withdraw aliquots from each solution.
-
Sample Analysis : Immediately analyze the samples to quantify the remaining concentration of this compound and the formed paracetamol. The cited study utilized first-derivative spectrophotometry, making measurements at the zero-crossing wavelengths of 242.0 nm for propacetamol and 239.0 nm for paracetamol.[1][13] Alternatively, a validated stability-indicating HPLC method can be used for superior specificity and sensitivity.[14][15]
-
Data Analysis : Plot the concentration of this compound versus time. Determine the order of the reaction (e.g., zero, first, or second-order) by fitting the data to the corresponding integrated rate laws. Calculate the degradation rate constant (k) and the shelf-life (e.g., t₉₀).
Caption: Experimental workflow for a kinetic stability study.
Conclusion
This compound is a prodrug with significantly enhanced aqueous solubility compared to paracetamol, making it suitable for parenteral formulation. Its primary stability concern is temperature-dependent hydrolysis to paracetamol, which follows second-order kinetics. Reconstituted solutions have a limited shelf-life at room temperature, but stability is markedly improved under refrigerated conditions. A thorough understanding of this solubility and stability profile is essential for researchers, scientists, and drug development professionals to ensure the proper formulation, storage, and clinical administration of this important analgesic agent.
References
- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Propacetamol - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Propacetamol = 98 HPLC 66532-86-3 [sigmaaldrich.com]
- 9. targetmol.com [targetmol.com]
- 10. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Storage-stable formulation of paracetamol in aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 12. Influence of Medium and Temperature on the Hydrolysis Kinetics of this compound: Determination Using Derivative Spectrophotometry [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. ejmanager.com [ejmanager.com]
An In-depth Technical Guide to the Hydrolysis of Propacetamol by Plasma Esterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of propacetamol (B1218958), a water-soluble prodrug of paracetamol (acetaminophen). Propacetamol is designed for parenteral administration to achieve rapid therapeutic concentrations of paracetamol, making it clinically valuable for managing acute pain and fever when oral administration is not feasible.[1][2][3] Its efficacy relies on its swift and complete conversion to the active drug by esterases present in human plasma.[1][4]
Core Mechanism of Propacetamol Hydrolysis
Upon intravenous administration, propacetamol is rapidly metabolized in the bloodstream. The core of this bioconversion is the hydrolysis of the ester bond linking paracetamol to N,N-diethylglycine.[3] This reaction is catalyzed by a variety of non-specific plasma esterases, including cholinesterases and carboxylesterases.[5] The process yields two products: the pharmacologically active paracetamol and the inert N,N-diethylglycine moiety.[1][3] This conversion is typically completed within minutes, allowing for the prompt onset of paracetamol's analgesic and antipyretic effects.[1]
References
- 1. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]
- 2. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Propacetamol Hydrochloride for Central Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of propacetamol (B1218958) hydrochloride, focusing on its utility and mechanisms within Central Nervous System (CNS) research. Propacetamol, a prodrug of paracetamol (acetaminophen), offers a unique parenteral administration route, enabling precise control over dosage and rapid attainment of therapeutic concentrations in the CNS, making it an invaluable tool for investigating central pain pathways and neurotransmitter systems.
Introduction to Propacetamol Hydrochloride
This compound is the N,N-diethylglycine ester of paracetamol, formulated for intravenous administration.[1] Its primary clinical advantage is its high water solubility, allowing for parenteral use in settings where oral administration is not feasible.[2] Upon entering the bloodstream, propacetamol is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[2][3] This bioconversion makes 1g of propacetamol equivalent to 0.5g of paracetamol. The resulting paracetamol readily crosses the blood-brain barrier, exerting its primary analgesic and antipyretic effects within the CNS.[4][5][6] This central action, distinct from the peripheral effects of many non-steroidal anti-inflammatory drugs (NSAIDs), makes propacetamol a subject of significant interest in neuropharmacological research.[7][8]
Mechanism of Action in the Central Nervous System
The central effects of propacetamol are attributable to its active metabolite, paracetamol, which operates through a complex and multifactorial mechanism involving several key neurological pathways. The drug's ability to permeate the CNS is a critical prerequisite for these actions. Paracetamol is a small, fat-soluble molecule that can cross the blood-brain barrier via passive diffusion.[4][6][9] Significant concentrations are observed in the cerebrospinal fluid (CSF) following intravenous propacetamol administration.[3][10]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of paracetamol is the inhibition of prostaglandin (B15479496) synthesis in the CNS.[2][11] It exhibits a preferential, though weak, inhibitory effect on the COX-2 isoform within the brain.[2][12] This central inhibition is believed to be more pronounced than its effect on peripheral COX enzymes, which accounts for its potent analgesic and antipyretic properties with minimal peripheral anti-inflammatory activity.[2][8] Some research also supports the hypothesis that paracetamol selectively inhibits a variant of COX-1, sometimes referred to as COX-3, which is predominantly expressed in the CNS.[7][13]
Modulation of the Endocannabinoid System
A significant body of research points to the involvement of the endocannabinoid system in paracetamol-induced analgesia. After crossing the blood-brain barrier, paracetamol is metabolized into p-aminophenol.[14][15] Within the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[14][16][17]
AM404 is a highly active metabolite that contributes to analgesia through several actions:
-
Indirect activation of Cannabinoid CB1 Receptors : AM404 inhibits the cellular reuptake of the endogenous cannabinoid anandamide, leading to elevated endocannabinoid levels and subsequent activation of CB1 receptors.[17][18] This action is particularly prominent in brain regions critical for pain modulation, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[14][19][20]
-
Activation of TRPV1 Receptors : AM404 is also an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, which plays a crucial role in nociceptive signaling.[1][3][5]
The conversion of paracetamol to AM404 has been demonstrated in human CSF, confirming this pathway's relevance in humans.[18]
Interaction with the Serotonergic System
Paracetamol's central analgesic effect is also mediated by the activation of descending serotonergic pathways that originate in the brainstem and project to the spinal cord, where they inhibit nociceptive signaling.[11][21][22] Studies have shown that paracetamol administration increases serotonin (B10506) levels in brain regions like the pons and frontal cortex.[23] The analgesic effect can be blocked by antagonists of specific serotonin receptors, particularly the 5-HT₇ receptor, and potentially the 5-HT₁ₐ and 5-HT₃ subtypes, indicating their crucial role in this descending inhibitory control.[23][24][25]
Pharmacokinetic and Pharmacodynamic Properties
The intravenous administration of propacetamol allows for rapid and predictable plasma concentrations of paracetamol, bypassing the variability of oral absorption.[3]
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters following the administration of propacetamol.
| Parameter | Value | Notes | Source |
| Propacetamol Hydrolysis Half-life | 0.028 h | Rapid conversion to paracetamol by plasma esterases. | [26] |
| Paracetamol Bioavailability | ~100% | Compared to ~82% for oral paracetamol. | [3][27] |
| Paracetamol Tmax | 0.25 h (15 min) | Achieved at the end of infusion. | [3] |
| Paracetamol Cmax | 12.72 µg/mL | Following a 2g propacetamol dose. | [3] |
| Paracetamol AUC | 25.5 µg·h/mL | Following a 2g propacetamol dose. | [3] |
| Paracetamol Volume of Distribution | ~1.29 L/kg | For propacetamol. | [3] |
| Paracetamol Half-life (t½) | ~3.6 h | For propacetamol. | [3] |
| Paracetamol Clearance | 0.28 L·h/kg | For propacetamol. | [3] |
| Excretion | >90% in 24h | Primarily as glucuronide and sulfate (B86663) conjugates in urine. | [3] |
| CSF Penetration | Measurable within 10 min | Significant concentrations are found in cerebrospinal fluid. | [3][18] |
Pharmacodynamics
The rapid achievement of peak plasma and CSF concentrations of paracetamol following intravenous propacetamol administration correlates with a fast onset of central analgesic action. This profile is particularly advantageous in experimental settings requiring precise timing of drug effects. Dose-dependent antinociceptive and antihyperalgesic effects have been demonstrated in various animal models.[24] For instance, in a clinical study on acute migraine attacks, 1g of IV propacetamol showed significantly improved pain scores at 60 minutes compared to oral rizatriptan.[28]
Experimental Protocols in CNS Research
Propacetamol and its active metabolite are studied using a variety of preclinical and clinical models to elucidate their effects on the CNS.
Preclinical Models of Nociception
-
Hot-Plate Test : This method assesses the response to thermal pain. An animal is placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. Propacetamol is administered prior to the test to evaluate its analgesic effect on thermal sensitivity.[24][25]
-
Tail-Flick Test : A radiant heat source is focused on the animal's tail, and the time taken for the animal to flick its tail away from the stimulus is recorded as a measure of the pain threshold. This is a common assay for spinal reflex-mediated analgesia.[24]
-
Formalin Test : This test models both acute and inflammatory pain. A dilute formalin solution is injected into the paw, eliciting a biphasic pain response. The first phase (0-5 min) represents acute nociception, while the second phase (15-30 min) reflects inflammatory pain. The time the animal spends licking or biting the injected paw is quantified to assess the analgesic efficacy of the test compound.[25][29]
Neurochemical and Imaging Techniques
-
High-Performance Liquid Chromatography (HPLC) : This technique is used to quantify neurotransmitter levels. Following propacetamol administration, brain tissue or CSF can be collected from specific regions (e.g., spinal cord, periaqueductal gray). HPLC is then used to measure concentrations of serotonin (5-HT) and its metabolites to confirm the engagement of the serotonergic system.[24]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive method used for the detection and quantification of drug metabolites. It has been instrumental in identifying and measuring AM404 in the CSF of patients after receiving paracetamol, providing direct evidence for the endocannabinoid pathway in humans.[18]
-
Functional Magnetic Resonance Imaging (fMRI) : In human studies, fMRI is used to visualize brain activity. It has shown that paracetamol reduces activation in key pain-processing regions, including the insula, anterior cingulate cortex, and periaqueductal gray, in response to noxious stimuli, providing direct evidence of its central effect.[5][14][29]
References
- 1. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. quora.com [quora.com]
- 5. Identification of the cerebral effects of paracetamol in healthy subjects: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erepo.uef.fi [erepo.uef.fi]
- 7. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cerebrospinal fluid pharmacokinetics of paracetamol after intravenous propacetamol in a former preterm infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit. | Semantic Scholar [semanticscholar.org]
- 14. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 16. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paracetamol: new vistas of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. The Contribution of Serotonergic Receptors and Nitric Oxide Systems in the Analgesic Effect of Acetaminophen: An Overview of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and analgesic effects of intravenous propacetamol vs rectal paracetamol in children after major craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy of intravenous this compound in the treatment of an acute attack of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Systematic Review of Systemic and Neuraxial Effects of Acetaminophen in Preclinical Models of Nociceptive Processing - PMC [pmc.ncbi.nlm.nih.gov]
Propacetamol Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of propacetamol (B1218958) hydrochloride, a prodrug of paracetamol, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, mechanism of action, and analytical methods.
Core Chemical and Physical Properties
Propacetamol hydrochloride is the hydrochloride salt of propacetamol, a water-soluble ester prodrug of paracetamol (acetaminophen).[1][2] Upon intravenous administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.[1][2] This rapid conversion allows for the quick achievement of therapeutic plasma concentrations of paracetamol, making it particularly useful in clinical settings where oral administration is not feasible.[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₃ • HCl | [3] |
| C₁₄H₂₁ClN₂O₃ | [4][5] | |
| Molecular Weight | 300.78 g/mol | [5][6] |
| IUPAC Name | (4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | [4] |
| CAS Number | 66532-86-3 | [3][6] |
| Solubility | Water: 20 mg/mL (clear solution) | [6] |
| DMSO: 60 mg/mL | [7] | |
| Ethanol (B145695): 30 mg/mL | [7] | |
| PBS (pH 7.2): 5 mg/mL | [3] | |
| Melting Point | 228°C | [2] |
| Appearance | White to off-white solid/powder | [6][7] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from paracetamol. A representative synthetic route is detailed below.[8][9]
Experimental Protocol: Synthesis from Paracetamol
This protocol involves a two-step reaction: the acylation of paracetamol with chloroacetyl chloride, followed by an amination reaction with diethylamine (B46881), and finally, salt formation with hydrochloric acid.
Step 1: Synthesis of 4-Acetamidophenyl Chloroacetate
-
In a suitable reaction vessel, dissolve paracetamol in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, anhydrous potassium carbonate, to the solution while stirring.
-
Cool the mixture and slowly add chloroacetyl chloride dropwise, maintaining the reaction temperature.
-
The reaction proceeds via acylation, where the hydroxyl group of paracetamol attacks the acyl chloride.
Step 2: Synthesis of Propacetamol
-
To the reaction mixture from Step 1, add a catalyst such as potassium iodide.
-
Slowly add diethylamine dropwise while controlling the temperature.
-
The diethylamine displaces the chloride from the chloroacetyl group in an amination reaction to form propacetamol base.
Step 3: Formation of this compound
-
After the reaction is complete, separate the crude propacetamol product.
-
Dissolve the propacetamol base in anhydrous ethanol.
-
Add a solution of hydrogen chloride in ethanol to the mixture to precipitate this compound.
-
The pH is adjusted to approximately 4 to ensure complete salt formation.[9]
Step 4: Purification
-
The crude this compound is purified by recrystallization.
-
The crude product is dissolved in a suitable solvent (e.g., water, methanol, ethanol, acetone, or a mixture) by heating to 55-95°C.[7]
-
The solution is filtered and then cooled at a controlled rate (1-7°C/h) to 12-20°C to induce crystallization.[7]
-
The crystals are grown at this temperature for a period of time (e.g., 4 hours).[7]
-
The purified crystals are collected by filtration, washed, and dried under vacuum.
Caption: Synthesis workflow for this compound.
Mechanism of Action
Propacetamol itself is an inactive prodrug.[1] Its pharmacological activity is entirely dependent on its rapid in-vivo hydrolysis to paracetamol.[10] The mechanism of action of paracetamol is complex and not fully elucidated, but it is known to primarily act within the central nervous system (CNS).[11][12] Several pathways are thought to be involved:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effects.[10] However, it is proposed to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the CNS.[11] It may also selectively inhibit COX-2 in the CNS.[11] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[1]
-
Modulation of the Endocannabinoid System: In the brain, a metabolite of paracetamol, AM404, is formed.[13] This metabolite has been shown to activate cannabinoid CB1 receptors, which can contribute to its analgesic effects.[13]
-
Interaction with the Serotonergic System: Paracetamol has been shown to enhance the activity of descending serotonergic pathways that inhibit pain signals in the spinal cord.[11][12][14]
Caption: Proposed signaling pathways for paracetamol.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound and its active metabolite, paracetamol, in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for this purpose.
Experimental Protocol: RP-HPLC for Paracetamol Analysis
The following is a general protocol that can be adapted for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 25:75 (v/v) ratio of acetonitrile and water.[15]
-
Standard Solutions: Prepare stock solutions of this compound and paracetamol reference standards in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Pharmaceuticals: Crush tablets, weigh an appropriate amount of powder, dissolve in the mobile phase, sonicate, and filter through a 0.2 µm filter.[15]
-
Biological Samples: Perform a suitable extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to isolate the analyte from the matrix.
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: Monitor at a wavelength where the analytes have significant absorbance, for example, 243 nm for paracetamol.[16]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: General workflow for HPLC analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. caymanchem.com [caymanchem.com]
- 4. Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | C14H21ClN2O3 | CID 108082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propacetamol HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ≥98% (HPLC), Paracetamol precursor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN104829483A - Preparation method of this compound A crystal form - Google Patents [patents.google.com]
- 8. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]
- 10. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. youtube.com [youtube.com]
- 15. ejmanager.com [ejmanager.com]
- 16. shimadzu.co.uk [shimadzu.co.uk]
Propacetamol: A Technical Guide to its Analgesic and Antipyretic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), is formulated for intravenous administration, offering a valuable alternative when oral administration is not feasible. This technical guide provides an in-depth analysis of the analgesic and antipyretic properties of propacetamol, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. Through a comprehensive review of preclinical and clinical data, this document elucidates the molecular pathways involved in its therapeutic effects and presents detailed experimental protocols for its evaluation.
Introduction
Propacetamol is the N,N-diethylglycine ester of paracetamol. Following intravenous administration, it is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine. This conversion allows for the rapid achievement of therapeutic plasma concentrations of paracetamol, making it particularly useful in clinical settings requiring rapid onset of analgesia or antipyresis, such as in postoperative care. One gram of propacetamol is equivalent to 0.5 grams of paracetamol.
Pharmacokinetics and Metabolism
Upon intravenous infusion, propacetamol undergoes rapid hydrolysis in the bloodstream, releasing its active metabolite, paracetamol.
Pharmacokinetic Parameters
The pharmacokinetic profile of paracetamol following propacetamol administration is characterized by a rapid time to peak concentration (Tmax) and predictable exposure.
| Parameter | Propacetamol Administration | Resulting Paracetamol |
| Cmax (Peak Plasma Concentration) | Not applicable (rapidly hydrolyzed) | Achieved shortly after infusion |
| Tmax (Time to Peak Concentration) | Minutes | ~15-30 minutes post-infusion |
| Half-life (t½) | Very short | ~1-3 hours |
| Bioavailability | 100% (intravenous) | 100% |
Metabolic Conversion Workflow
The metabolic activation of propacetamol is a straightforward, one-step enzymatic process.
Caption: Metabolic conversion of propacetamol to paracetamol.
Mechanism of Action
The analgesic and antipyretic effects of propacetamol are attributable to its active metabolite, paracetamol. The precise mechanisms of paracetamol are complex and not fully elucidated, but are understood to involve central nervous system pathways with minimal peripheral anti-inflammatory activity.[1] The leading hypotheses involve the inhibition of cyclooxygenase (COX) enzymes, modulation of the endocannabinoid system, and interaction with the descending serotonergic pathways.
Cyclooxygenase (COX) Inhibition Pathway
Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, where high levels of peroxides, characteristic of inflammation, limit its activity.[2] However, in the central nervous system (CNS), where peroxide levels are lower, paracetamol is thought to effectively inhibit COX activity, reducing the synthesis of prostaglandins (B1171923) (PGs) involved in pain and fever.[2][3] It is proposed that paracetamol acts on the peroxidase (POX) site of the COX enzyme.[4]
Caption: Paracetamol's proposed mechanism via COX inhibition in the CNS.
Endocannabinoid and TRPV1 Pathway
In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[5][6] AM404 is a multifaceted compound that acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channels and as an inhibitor of the reuptake of the endogenous cannabinoid, anandamide.[5][7] This leads to an indirect activation of cannabinoid receptor 1 (CB1), contributing to analgesia.[8]
Caption: Paracetamol's analgesic effect via the AM404 metabolite.
Descending Serotonergic Pathway
There is substantial evidence that paracetamol's analgesic effect is mediated by the potentiation of the descending serotonergic inhibitory pathways from the brainstem to the spinal cord.[4] This pathway plays a crucial role in modulating nociceptive signals. The activation of CB1 receptors by AM404 is thought to reinforce the activity of these descending serotonergic pathways, providing a link between the endocannabinoid and serotonergic systems in paracetamol-induced analgesia.[9]
Caption: Modulation of the descending serotonergic pathway by paracetamol.
Clinical Efficacy
Analgesic Efficacy
Clinical trials have consistently demonstrated the analgesic efficacy of intravenous propacetamol in the management of acute pain, particularly in the postoperative setting.
| Study Type | Comparison | Key Findings |
| Meta-analysis (Postoperative Pain) | Propacetamol/IV Paracetamol vs. Placebo | 36-37% of patients receiving propacetamol/paracetamol achieved at least 50% pain relief over 4 hours, compared to 16% with placebo.[10][11][12] |
| Randomized Controlled Trial (Orthopedic Surgery) | Propacetamol vs. Placebo vs. Diclofenac (B195802) | Propacetamol was superior to placebo and not statistically different from intramuscular diclofenac (75 mg) in analgesic efficacy.[13] |
| Randomized Controlled Trial (Postoperative Pain) | Propacetamol + Morphine PCA vs. Placebo + Morphine PCA | Propacetamol group required 46% less morphine (9.4 mg vs 17.6 mg) and reported better global treatment efficacy.[14] |
Antipyretic Efficacy
Propacetamol is an effective antipyretic, with a rapid onset of action.
| Study Type | Comparison | Key Findings |
| Randomized Controlled Trial (Febrile Children) | Propacetamol (30 mg/kg) vs. IV Paracetamol (15 mg/kg) | Non-inferiority of IV paracetamol to propacetamol was demonstrated, with median temperature reductions of 1.9°C and 2.05°C, respectively.[15] |
| Randomized Controlled Trial (Febrile Children) | Propacetamol vs. Dexibuprofen | Intravenous propacetamol resulted in a significantly faster reduction in body temperature within the first 2 hours compared to oral dexibuprofen.[16] |
| Randomized Controlled Trial (Febrile Children) | Propacetamol (30 mg/kg) vs. Placebo | Propacetamol produced a significantly greater reduction in body temperature at all time points over a 6-hour period.[17] |
| Randomized Controlled Trial (Pediatric Oncology) | Propacetamol (15 mg/kg and 30 mg/kg) vs. ASA (15 mg/kg) | No significant difference in antipyretic efficacy between propacetamol (both doses) and acetylsalicylic acid (ASA).[18] |
Experimental Protocols
The analgesic and antipyretic properties of paracetamol, the active metabolite of propacetamol, are evaluated using standardized preclinical models.
Analgesic Activity Assessment: Hot Plate Test
This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.
-
Apparatus: A metal plate capable of maintaining a constant temperature (typically 52-55°C), enclosed by a transparent cylinder.
-
Subjects: Mice or rats.
-
Procedure:
-
Administer the test compound (e.g., paracetamol) or vehicle to the animals.
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal on the heated plate.
-
Record the latency (in seconds) to a nocifensive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Evaluation: An increase in the latency to respond compared to the vehicle control group indicates an analgesic effect.
Caption: Workflow for the Hot Plate Test.
Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia
This is a standard model for inducing a pathogenic fever in rodents.
-
Subjects: Rats.
-
Procedure:
-
Record the baseline rectal temperature of each rat.
-
Induce pyrexia by subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.
-
After a set period (typically 18-24 hours), when fever is established, record the pyretic temperature.
-
Administer the test compound (e.g., paracetamol) or vehicle orally or intraperitoneally.
-
Measure rectal temperature at regular intervals (e.g., every 30-60 minutes) for several hours.
-
-
Evaluation: A significant reduction in rectal temperature in the test group compared to the vehicle control group indicates antipyretic activity.
Caption: Workflow for the Brewer's Yeast-Induced Pyrexia Model.
Safety and Tolerability
Propacetamol is generally well-tolerated. The most frequently reported adverse events are mild and transient, including nausea, vomiting, and dizziness. A notable adverse effect specific to propacetamol is pain at the infusion site, which occurs more frequently than with intravenous paracetamol or placebo.[10][12] Hypotension has also been reported, particularly if the drug is administered too rapidly. As with all paracetamol-containing products, there is a risk of hepatotoxicity, especially at supratherapeutic doses or with prolonged use.
Conclusion
Propacetamol serves as a reliable and effective intravenous prodrug for paracetamol, providing rapid and predictable analgesic and antipyretic effects. Its mechanism of action, mediated through the central nervous system, involves a complex interplay between the cyclooxygenase, endocannabinoid, and serotonergic systems. The data summarized herein support its clinical utility in settings where oral administration is impractical, offering a valuable therapeutic option with a well-established safety profile, provided that dosing recommendations are adhered to and the potential for infusion site pain is considered. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study of analgesics and antipyretics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]
- 8. athenaeumpub.com [athenaeumpub.com]
- 9. dovepress.com [dovepress.com]
- 10. Single-dose intravenous paracetamol or propacetamol for prevention or treatment of postoperative pain: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single dose intravenous propacetamol or intravenous paracetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of propacetamol in the treatment of postoperative pain. Morphine-sparing effect in orthopedic surgery. Italian Collaborative Group on Propacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The antipyretic efficacy and safety of propacetamol compared with dexibuprofen in febrile children: a multicenter, randomized, double-blind, comparative, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antipyretic efficacy and tolerability of a single intravenous dose of the acetaminophen prodrug propacetamol in children: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antipyretic effect of parenteral paracetamol (propacetamol) in pediatric oncologic patients: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Propacetamol Hydrochloride: An Application Note for Researchers
For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of propacetamol (B1218958) hydrochloride, a water-soluble prodrug of paracetamol. This application note includes a comprehensive experimental procedure, tabulated data, and visualizations of the synthetic workflow and the drug's mechanism of action.
Propacetamol hydrochloride serves as a valuable alternative to paracetamol for parenteral administration, offering enhanced solubility and rapid conversion to its active form, paracetamol, in the body. Understanding its synthesis and mechanism of action is crucial for its application in pharmaceutical research and development.
Experimental Protocols
The synthesis of this compound from paracetamol is a three-step process:
-
Acylation of Paracetamol: Paracetamol is first reacted with chloroacetyl chloride in the presence of a base to form the intermediate, 4-acetamidophenyl chloroacetate (B1199739).
-
Amination of the Intermediate: The chloroacetate intermediate then undergoes a nucleophilic substitution reaction with diethylamine (B46881) to yield propacetamol base (4-acetamidophenyl 2-(diethylamino)acetate).
-
Salt Formation: Finally, the propacetamol base is treated with hydrochloric acid to form the stable and water-soluble this compound salt.
A detailed, step-by-step protocol for this synthesis is provided below.
Detailed Synthesis Procedure
Step 1: Synthesis of 4-acetamidophenyl chloroacetate (Acylation)
-
In a 200L reaction kettle, dissolve 12 kg of paracetamol and 24 kg of anhydrous potassium carbonate in 96 kg of dimethylformamide (DMF) with stirring.
-
Cool the mixture while stirring.
-
Slowly add 12 kg of chloroacetyl chloride to the solution at room temperature. The addition should be controlled to maintain the temperature of the reaction mixture. This exothermic step should be monitored carefully.
-
Allow the reaction to proceed for 1 hour at room temperature.
Step 2: Synthesis of Propacetamol (Amination)
-
To the reaction mixture from Step 1, add 0.6 kg of potassium iodide.
-
While maintaining the temperature at 15°C, slowly drip in 12.5 kg of diethylamine.
-
After the addition of diethylamine is complete, continue to stir the mixture at this temperature for 30 minutes.
-
Filter the reaction mixture and wash the filter cake with acetone.
Step 3: Synthesis of this compound (Salt Formation and Purification)
-
The filtrate containing the propacetamol base is collected.
-
Dissolve the crude propacetamol product in absolute ethanol (B145695).
-
Add an ethanol solution of hydrogen chloride to the mixture, adjusting the pH to a range of 3 to 6, to precipitate the hydrochloride salt.
-
Isolate the solid product by filtration.
-
The crude this compound is then purified by recrystallization from absolute ethanol. Activated carbon (0.6% by volume) can be used for decolorization at 70°C for 30 minutes.
-
Cool the solution to 20°C to allow for crystallization.
-
Collect the purified crystals by suction filtration and dry them in an oven at 40°C.[1]
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Paracetamol | [2] |
| Reagents | Chloroacetyl chloride, Diethylamine, Potassium Carbonate, Potassium Iodide, Hydrochloric Acid | [2] |
| Solvents | Dimethylformamide (DMF), Acetone, Ethanol | [2] |
| Overall Yield | 73.69% | [2] |
| Melting Point | 227°C | [1] |
| Purity (by HPLC) | >98% |
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Action: Signaling Pathway
Propacetamol is a prodrug that is rapidly hydrolyzed in the blood by plasma esterases to form paracetamol and diethylglycine. The analgesic and antipyretic effects of propacetamol are therefore attributable to the pharmacological actions of paracetamol. The mechanism of action of paracetamol is complex and not fully elucidated, but it is known to involve multiple pathways in the central nervous system.
Caption: Mechanism of action of propacetamol via its active metabolite, paracetamol.
References
Application Notes and Protocols for the Quantification of Propacetamol Hydrochloride
Introduction
Propacetamol (B1218958) hydrochloride is a prodrug of paracetamol (acetaminophen) and is administered intravenously to provide rapid relief from pain and fever. Accurate and precise quantification of propacetamol hydrochloride in pharmaceutical formulations is crucial for ensuring its safety, efficacy, and quality. This document provides detailed application notes and protocols for two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical formulations. The method is accurate, precise, and specific for the quantification of this compound, even in the presence of its degradation products. The chromatographic separation is achieved on a C18 column using a mobile phase consisting of a mixture of phosphate (B84403) buffer and acetonitrile (B52724). Detection is carried out using a UV detector.
Experimental Protocol:
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV-Visible detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
1.2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5-30 µg/mL by diluting with the mobile phase.
-
Sample Solution (for injection formulation): Dilute the injection formulation with the mobile phase to obtain a final concentration of approximately 20 µg/mL of this compound.
1.3. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
HPLC Workflow Diagram:
Caption: Workflow for this compound quantification by HPLC.
UV-Visible Spectrophotometric Method
Application Note:
This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorption (λmax). This method is suitable for routine quality control analysis.
Experimental Protocol:
2.1. Instrumentation:
-
UV-Visible Spectrophotometer: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm.
-
Cuvettes: 1 cm matched quartz cuvettes.
2.2. Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions in the concentration range of 2-12 µg/mL by diluting the standard stock solution with 0.1 M HCl.
-
Sample Solution: Dilute a known volume of the pharmaceutical formulation with 0.1 M HCl to obtain a final concentration within the Beer-Lambert's law range (e.g., 8 µg/mL).
2.3. Procedure:
-
Scan the standard solution of this compound (e.g., 10 µg/mL) in the UV region (200-400 nm) against a solvent blank to determine the wavelength of maximum absorption (λmax).
-
Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Quantitative Data Summary:
| Parameter | Result |
| λmax | ~245 nm |
| Linearity Range | 2-12 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity | ~1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Accuracy (% Recovery) | 97.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
UV-Visible Spectrophotometry Workflow Diagram:
Application Notes and Protocols for HPLC Analysis of Propacetamol and Paracetamol
Introduction
Propacetamol (B1218958) is a prodrug of paracetamol (acetaminophen), designed for intravenous administration. In the body, propacetamol is rapidly hydrolyzed by plasma esterases to yield paracetamol, the active analgesic and antipyretic agent. The simultaneous quantification of both propacetamol and its active metabolite, paracetamol, is crucial in pharmacokinetic studies, formulation development, and quality control to ensure proper dosing and therapeutic efficacy. This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of propacetamol and paracetamol.
I. Chromatographic Conditions
A robust and reliable HPLC method for the simultaneous analysis of propacetamol and paracetamol has been developed. The method utilizes a reversed-phase C18 column with isocratic elution, providing good resolution and peak shapes for both analytes.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol (B129727) : 0.01M Phosphate (B84403) Buffer pH 5.0 (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 243 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
II. Data Presentation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.
Table 2: System Suitability Parameters
| Parameter | Propacetamol | Paracetamol | Acceptance Criteria |
| Retention Time (min) | ~ 4.5 | ~ 6.0[1] | Consistent |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 3: Method Validation Summary
| Parameter | Propacetamol | Paracetamol |
| Linearity Range (µg/mL) | 1.0 - 50.0 | 2.5 - 20.0[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] |
| LOD (µg/mL) | ~ 0.3 | 0.06[1] |
| LOQ (µg/mL) | ~ 1.0 | 0.75[1] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
III. Experimental Protocols
A. Preparation of Reagents and Mobile Phase
-
0.01M Phosphate Buffer (pH 5.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with dilute orthophosphoric acid or potassium hydroxide (B78521) solution. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix methanol and the prepared 0.01M phosphate buffer (pH 5.0) in a ratio of 30:70 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
B. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of propacetamol hydrochloride and 100 mg of paracetamol reference standards in 100 mL of mobile phase in separate volumetric flasks to obtain individual stock solutions.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 20, 50 µg/mL for propacetamol and 2.5, 5, 10, 15, 20 µg/mL for paracetamol).
C. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Injectables): Dilute the formulation with the mobile phase to obtain a final concentration within the linearity range of the method. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation step. To 100 µL of plasma, add 200 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of mobile phase.
D. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas for propacetamol and paracetamol.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of propacetamol and paracetamol in the samples from the calibration curve.
IV. Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of propacetamol and paracetamol.
References
LC-MS/MS analysis for propacetamol metabolites
An Application Note for the LC-MS/MS Analysis of Propacetamol (B1218958) Metabolites
Introduction
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), designed to allow for intravenous administration.[1] Upon entering the bloodstream, it is rapidly and completely hydrolyzed by plasma esterases into the active analgesic and antipyretic agent, paracetamol, and N,N-diethylglycine.[1][2][3] Understanding the metabolic fate of propacetamol, which is effectively the metabolism of paracetamol, is crucial for pharmacokinetic studies, drug safety evaluation, and clinical monitoring. Paracetamol is primarily metabolized in the liver into several compounds that are then excreted in the urine.[4] The main pathways are glucuronidation and sulfation, which produce non-toxic metabolites.[1][2] A minor portion is oxidized by the cytochrome P450 enzyme system to form a reactive and potentially hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][5] This is normally detoxified by conjugation with glutathione.[6]
This application note provides a detailed protocol for the simultaneous quantification of paracetamol and its major metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method is ideal for characterizing the metabolic profile of propacetamol in drug development and clinical research settings.[7]
Metabolic Pathway of Propacetamol
Propacetamol's therapeutic action is dependent on its conversion to paracetamol. The subsequent metabolism of paracetamol follows several key pathways, as illustrated below. Over 90% of a therapeutic dose is metabolized via glucuronidation and sulfation, with the resulting conjugates excreted in the urine.[1] A small fraction undergoes oxidation to the reactive intermediate NAPQI, which is implicated in the hepatotoxicity seen with paracetamol overdose.[8]
References
- 1. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]
- 4. rgd.mcw.edu [rgd.mcw.edu]
- 5. LC-MS/MS analysis of uncommon paracetamol metabolites derived through in vitro polymerization and nitration reactions in liquid nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Propacetamol Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the intravenous (IV) administration of propacetamol (B1218958) in animal studies, focusing on its pharmacokinetics, metabolism, and potential mechanisms of action. The information is compiled from preclinical research to assist in the design and interpretation of future studies.
Introduction
Propacetamol is a prodrug of paracetamol (acetaminophen), designed for intravenous administration to provide rapid and reliable therapeutic plasma concentrations of its active metabolite.[1][2] It is particularly useful in settings where oral administration is not feasible.[1][2][3] Understanding its behavior in relevant animal models is crucial for preclinical safety and efficacy evaluation. Propacetamol is rapidly hydrolyzed by plasma esterases to paracetamol and diethylglycine.
Pharmacokinetics
The primary goal of administering propacetamol is to achieve therapeutic levels of paracetamol. Pharmacokinetic parameters are essential for determining appropriate dosing regimens and understanding species-specific differences.
Pharmacokinetic Data
A key study in dogs provides the most detailed pharmacokinetic profile of paracetamol following IV propacetamol administration.
Table 1: Pharmacokinetic Parameters of Paracetamol after IV Administration of Propacetamol (30 mg/kg) in Labrador Dogs
| Parameter | Mean Value (± SD) | Unit |
| AUC (Area Under the Curve) | 11.23 (± 1.57) | µg·h/mL |
| Cmax (Maximum Concentration) | 3.55 (± 0.44) | µg/mL |
| Tmax (Time to Cmax) | 0.25 (at first sampling) | h |
| t½ (Half-life) | 1.83 (± 0.28) | h |
| CL (Clearance) | 2.72 (± 0.38) | L/h/kg |
| Vd (Volume of Distribution) | 6.98 (± 1.25) | L/kg |
Source: Adapted from Sartini et al., 2022. Note: These values are for the active metabolite, paracetamol, after propacetamol administration.
Key Observations:
-
Intravenous administration of propacetamol in dogs resulted in rapid achievement of peak paracetamol concentrations.[1]
-
However, the study noted that a 30 mg/kg dose of propacetamol did not produce plasma paracetamol concentrations above the threshold considered sufficient for analgesia in adult humans (4 µg/mL).[1][2]
-
IV propacetamol administration yielded approximately 30% more paracetamol exposure (AUC) compared to oral administration of the same dose in dogs.[1][2]
-
Significant species differences exist in paracetamol metabolism, which affects its pharmacokinetic profile. For instance, the oral bioavailability of paracetamol varies widely among species: 44.5% in dogs, 75.5% in pigs, and 91.0% in horses.[2]
Metabolism and Mechanism of Action
Propacetamol to Paracetamol Conversion
Propacetamol's primary role is to serve as a carrier for paracetamol. The conversion process is a critical first step in its pharmacological activity.
Caption: Conversion of Propacetamol to Paracetamol.
Paracetamol Metabolism in the Liver
Once formed, paracetamol undergoes extensive metabolism in the liver. The primary pathways are glucuronidation and sulfation, which produce non-toxic, excretable metabolites. A minor pathway involving cytochrome P450 enzymes (primarily CYP2E1) produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4] At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[4]
References
Application Notes and Protocols for Propacetamol Hydrochloride in Postoperative Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1] Following administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.[1] This formulation is particularly valuable in postoperative settings where oral administration is not feasible, allowing for rapid achievement of therapeutic plasma concentrations of paracetamol.[2] The analgesic and antipyretic effects of propacetamol are attributable to its active metabolite, paracetamol.[1]
The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] This inhibition reduces the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation.[1] While paracetamol exhibits weak anti-inflammatory effects in peripheral tissues, its central analgesic action makes it a cornerstone of multimodal postoperative pain management.[1]
These application notes provide an overview of the use of propacetamol hydrochloride in preclinical research models of postoperative pain, including detailed experimental protocols and expected outcomes.
Mechanism of Action
Propacetamol, as a prodrug, is inactive until metabolized to paracetamol. The analgesic effects of paracetamol are primarily central, involving the inhibition of prostaglandin (B15479496) synthesis within the central nervous system. The proposed signaling pathway is as follows:
-
Tissue Injury and Inflammation: Postoperative tissue damage triggers the release of inflammatory mediators and the production of arachidonic acid from cell membranes.
-
Conversion of Arachidonic Acid: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[2][3]
-
Prostaglandin Synthesis: PGH2 is subsequently converted by specific synthases into various prostaglandins, including PGE2, which sensitizes nociceptors and contributes to the perception of pain.[2][3]
-
Central Sensitization: Prostaglandins in the central nervous system lower the threshold for neuronal firing, leading to hyperalgesia and allodynia.
-
Inhibition by Paracetamol: Paracetamol, the active metabolite of propacetamol, preferentially inhibits COX-2 in the central nervous system, thereby reducing the synthesis of prostaglandins involved in pain signaling.[4]
It is also suggested that paracetamol's analgesic effects may involve the modulation of the serotonergic system, potentially by stimulating descending serotonergic pathways that inhibit nociceptive signal transmission in the spinal cord.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the analgesic effects of paracetamol (the active metabolite of propacetamol). These data can be used as a reference for expected outcomes in similar experimental models using propacetamol.
Table 1: Analgesic Efficacy of Paracetamol in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhings (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 55.2 ± 3.1 | - |
| Paracetamol | 50 | 38.5 ± 2.9* | 30.3% |
| Paracetamol | 100 | 25.1 ± 2.5 | 54.5% |
| Paracetamol | 200 | 15.8 ± 2.1 | 71.4% |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and compiled from typical findings in this model.
Table 2: Effect of Paracetamol on Paw Licking Time in the Formalin Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Phase 1 (0-5 min) Licking Time (s) (Mean ± SEM) | Phase 2 (15-60 min) Licking Time (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 65.3 ± 5.8 | 150.2 ± 12.5 |
| Paracetamol | 200 | 45.1 ± 4.2* | 95.7 ± 9.8 |
| Paracetamol | 400 | 30.7 ± 3.9 | 60.1 ± 7.3** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.[2]
Table 3: Effect of Paracetamol on Paw Withdrawal Latency in the Hot Plate Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 8.2 ± 0.7 |
| Paracetamol | 200 | 12.5 ± 1.1* |
| Paracetamol | 400 | 16.8 ± 1.5** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for assessing analgesics.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model is used to assess the efficacy of analgesics against visceral pain.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound solution
-
0.6% acetic acid solution
-
Saline solution (vehicle control)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Protocol:
-
Acclimatize mice to the laboratory environment for at least one week.
-
Fast the mice for 12 hours before the experiment with free access to water.
-
Divide the mice into groups (e.g., vehicle control, propacetamol low dose, propacetamol medium dose, propacetamol high dose).
-
Administer this compound or vehicle (saline) intraperitoneally 30 minutes before the induction of writhing.
-
Inject 0.6% acetic acid (10 ml/kg) intraperitoneally to induce writhing.
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
Record the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. The ED50 for paracetamol in this model is approximately 61.30 mg/kg.[7]
Formalin Test (Inflammatory Pain Model)
This model is used to assess the effects of analgesics on both acute and tonic inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution
-
5% formalin solution
-
Saline solution (vehicle control)
-
Syringes and needles for i.p. and subcutaneous (s.c.) injection
-
Observation chambers with a transparent floor
Protocol:
-
Acclimatize rats to the observation chambers for 30 minutes before the experiment.
-
Administer this compound or vehicle (saline) intraperitoneally 30 minutes before the formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time (in seconds) that the animal spends licking the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-formalin injection (inflammatory pain).[2]
-
-
Compare the licking time between the propacetamol-treated groups and the vehicle control group for both phases. Paracetamol at a dose of 400 mg/kg has been shown to reduce pain-related behavior in this test.[8]
Carrageenan-Induced Paw Edema (Inflammatory Pain and Edema Model)
This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of test compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound solution
-
1% carrageenan solution in saline
-
Saline solution (vehicle control)
-
Parenteral syringes and needles
-
Plethysmometer or digital calipers
Protocol:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Administer this compound or vehicle (saline) intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][10]
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Hot Plate Test (Thermal Nociception Model)
This model assesses the central analgesic activity of compounds against thermal stimuli.
Materials:
-
Mice or rats
-
This compound solution
-
Saline solution (vehicle control)
-
Hot plate apparatus with adjustable temperature
-
Transparent cylindrical restrainer
Protocol:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[11]
-
Administer this compound or vehicle (saline) at a predetermined time before testing (e.g., 30 minutes for i.p. administration).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.[11]
-
Record the latency (in seconds) to the first nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time should be removed from the hot plate.[12]
-
Compare the paw withdrawal latencies between the treated and control groups.
Von Frey Test (Mechanical Allodynia Model)
This test is used to assess mechanical sensitivity and is particularly useful in models of neuropathic and postoperative pain where allodynia is a key feature.
Materials:
-
Rats or mice with an incisional or nerve injury model of postoperative pain
-
This compound solution
-
Saline solution (vehicle control)
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with individual testing chambers
Protocol:
-
Acclimatize the animals to the testing environment by placing them in the chambers on the mesh platform for at least 30 minutes.
-
Administer this compound or vehicle (saline).
-
At a predetermined time after drug administration, apply the von Frey filaments to the plantar surface of the hind paw, near the site of injury.
-
Begin with a filament in the middle of the range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[13]
-
Compare the paw withdrawal thresholds between the treated and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Intravenous Paracetamol on Postoperative Pain after Lumbar Discectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally administered paracetamol does not act locally in the rat formalin test: evidence for a supraspinal, serotonin-dependent antinociceptive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Parenteral Formulations of Propacetamol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propacetamol (B1218958) is a water-soluble ester prodrug of paracetamol (acetaminophen) designed for parenteral (intravenous) administration.[1][2] Upon entering the bloodstream, it is rapidly and completely hydrolyzed by plasma esterases into its active form, paracetamol, and the inert molecule N,N-diethylglycine.[1][2][3] This conversion typically occurs within minutes, allowing for the rapid achievement of therapeutic paracetamol concentrations.[3]
The primary clinical application of parenteral propacetamol is the short-term treatment of moderate pain, particularly postoperative pain, and for the rapid reduction of fever when oral administration is not feasible.[4] The development of a stable, safe, and effective parenteral formulation is critical. The main challenge lies in stabilizing the ester linkage of propacetamol against hydrolysis and protecting the resultant paracetamol from oxidation during manufacturing, storage, and administration.
These application notes provide a comprehensive overview of the key formulation considerations, experimental protocols, and analytical methods required for the successful development of a propacetamol parenteral product.
Formulation Development Considerations
The goal is to create a sterile, pyrogen-free, isotonic aqueous solution with a physiologically compatible pH that ensures the stability of propacetamol until its administration.
2.1 Key Formulation Components
The selection and concentration of excipients are critical for the stability and safety of the final product. A typical formulation consists of the active pharmaceutical ingredient (API) and several functional excipients.
| Component | Example | Function | Typical Concentration Range |
| API | Propacetamol Hydrochloride | Analgesic, Antipyretic (Prodrug) | 10 - 20 mg/mL (equivalent to 5-10 mg/mL Paracetamol) |
| Vehicle | Water for Injection (WFI) | Solvent | Quantum satis (q.s.) |
| Buffering Agent | Phosphate or Citrate Buffer | Maintain pH, enhance stability | To maintain pH 5.5 - 6.5 |
| Antioxidant | L-cysteine Hydrochloride | Inhibit oxidation of paracetamol | 0.1 - 0.5 mg/mL |
| Tonicity Agent | Mannitol, Sodium Chloride | Adjust osmolarity to be isotonic | 20 - 50 mg/mL |
| pH Adjuster | Hydrochloric Acid, Sodium Hydroxide | Fine-tune final pH | As needed |
2.2 Critical Quality Attributes (CQAs)
-
pH and Buffer Capacity: The pH of the solution is the most critical factor in preventing the hydrolysis of the propacetamol ester. The formulation should be buffered to a pH range of 5.5 to 6.5, where the rate of hydrolysis is minimized.[5][6]
-
Control of Oxygen: Paracetamol is susceptible to oxidation, which can lead to the formation of colored impurities and a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][7] Manufacturing under an inert atmosphere (e.g., nitrogen) and the inclusion of an antioxidant are essential.
-
Sterility and Endotoxins: As a parenteral product, the formulation must be sterile and meet strict limits for bacterial endotoxins to prevent sepsis.[8]
-
Particulate Matter: The solution must be free from visible particulate matter and meet compendial standards for sub-visible particles.
Signaling and Degradation Pathways
3.1 In-vivo Bioactivation Pathway
Propacetamol is inactive until it is hydrolyzed in the body. This rapid conversion is a key part of its mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. WO2013108180A1 - Aqueous paracetamol composition for injection - Google Patents [patents.google.com]
- 6. US8071619B2 - Injectable liquid formulation of paracetamol - Google Patents [patents.google.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. biomanufacturing.org [biomanufacturing.org]
Application Notes and Protocols for Propacetamol Hydrochloride in Pediatric and Neonatal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol (B1218958) hydrochloride is an intravenous prodrug of paracetamol (acetaminophen) that is rapidly hydrolyzed in the blood to paracetamol. This formulation is particularly valuable in pediatric and neonatal populations where oral administration may be challenging. These application notes provide a comprehensive overview of the use of propacetamol hydrochloride in pediatric and neonatal studies, summarizing key pharmacokinetic data, and offering detailed protocols for its investigation.
Mechanism of Action
This compound serves as a water-soluble prodrug that, upon intravenous administration, is rapidly converted by plasma esterases into paracetamol and diethylglycine.[1] Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[1] While its anti-inflammatory effects are weaker than those of non-steroidal anti-inflammatory drugs (NSAIDs), its central mechanism of action makes it an effective agent for pain and fever management in young patients.[1][2]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and dosing recommendations for this compound (doses expressed as propacetamol, where 2 mg of propacetamol is equivalent to 1 mg of paracetamol) and its active metabolite, paracetamol, in various pediatric populations.
Table 1: Pharmacokinetic Parameters of Paracetamol after Propacetamol Administration
| Population | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |
| Neonates (<10 days) | 3.5 hours | 0.149 L/h/kg | - | [3] |
| Infants (1-12 months) | 2.1 hours | 0.365 L/h/kg | - | [3] |
| Preterm Neonates (27 weeks PCA) | - | 1.87 L/h/70 kg | 45.0 L/70 kg | [4] |
| Term and Preterm Neonates (27-42 weeks PCA) | - | Increases from 2.85 to 7.05 L/h/70 kg with increasing PCA | 70.4 L/70 kg | [5] |
| Infants (6 months - 2 years) | - | 12 L/h/70 kg | Central: 7.9 L/70 kg, Peripheral: 44 L/70 kg | [6] |
PCA: Post-conceptional age
Table 2: Dosing Recommendations for Intravenous Propacetamol
| Population | Loading Dose | Maintenance Dose | Frequency | Reference(s) |
| Neonates (<10 days) | - | 15 mg/kg | Every 6 hours | [3] |
| Infants (>10 days) | - | 30 mg/kg | Every 6 hours | [3] |
| Preterm Neonates (28 weeks PCA) | 40 mg/kg | 20 mg/kg | Every 6 hours | [5] |
| Preterm Neonates (32 weeks PCA) | 40 mg/kg | 25 mg/kg | Every 6 hours | [5] |
| Preterm Neonates (36 weeks PCA) | 40 mg/kg | 30 mg/kg | Every 6 hours | [5] |
| Term Neonates | 40 mg/kg | 20 mg/kg | Every 4 hours | [5] |
| Children (2-15 years) | - | 30 mg/kg | Every 6 hours | [4] |
Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study of propacetamol in a pediatric or neonatal population.
1.1. Subject Recruitment and Baseline Assessment:
-
Recruit a cohort of pediatric or neonatal patients requiring intravenous analgesia or antipyresis.
-
Obtain informed consent from parents or legal guardians.
-
Record baseline demographics, including age, weight, and relevant medical history.
1.2. Drug Administration:
-
Administer a single intravenous dose of this compound over a 15-minute infusion period.[3][5] Dosing should be based on the patient's age and weight as per established guidelines (see Table 2).
1.3. Blood Sampling:
-
Collect blood samples at predetermined time points to capture the pharmacokinetic profile. A typical schedule includes samples taken at baseline (pre-dose), and at 0.5, 2, and 6 hours post-infusion.[3]
-
For more detailed analysis, additional sampling points may be included.
1.4. Sample Processing and Analysis:
-
Plasma Separation: Centrifuge blood samples to separate plasma.
-
Analytical Method: Quantify paracetamol concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[7][8]
-
HPLC Method Example:
-
LC-MS/MS Method Example:
-
1.5. Pharmacokinetic Analysis:
-
Use non-linear mixed-effects modeling (e.g., using NONMEM software) to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[4][5]
Clinical Efficacy Assessment Protocols
2.1. Postoperative Pain Assessment:
Objective: To evaluate the analgesic efficacy of this compound in pediatric patients following surgery.
Methodology:
-
Patient Population: Children undergoing surgical procedures known to cause moderate to severe postoperative pain.[7]
-
Intervention: Administration of intravenous this compound post-surgery.
-
Pain Assessment Tools: Utilize validated age-appropriate pain scales for assessment at regular intervals.
-
For non-verbal children (infants and young children):
-
FLACC Scale (Face, Legs, Activity, Cry, Consolability): A behavioral scale where each of the five categories is scored from 0-2.[5]
-
COMFORT Behavior Scale: A seven-point scale assessing alertness, calmness/agitation, respiratory response, physical movement, blood pressure, heart rate, and muscle tone.[9]
-
Individualized Numeric Rating Scale (INRS): Caregivers identify the child's typical pain behaviors and rate them on a 0-10 scale.[4][10]
-
-
For verbal children:
-
Wong-Baker FACES Pain Rating Scale: Children choose a face that corresponds to their pain level.
-
Visual Analogue Scale (VAS): A 10 cm line where the child marks their pain intensity from "no pain" to "worst possible pain".[9]
-
-
-
Data Collection: Record pain scores at baseline and at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours). Also, record the need for rescue analgesia.
2.2. Antipyretic Efficacy Assessment:
Objective: To assess the fever-reducing effects of this compound in febrile pediatric patients.
Methodology:
-
Patient Population: Febrile children (temperature ≥ 38°C) requiring antipyretic treatment.[11]
-
Intervention: Administration of intravenous this compound.
-
Temperature Measurement:
-
Use a consistent method for temperature measurement (e.g., axillary, tympanic) with an electronic thermometer.[11]
-
Record temperature at baseline and at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours).
-
-
Data Analysis: Calculate the mean temperature reduction from baseline at each time point.
Safety Considerations
While propacetamol is generally well-tolerated, it is important to monitor for potential adverse effects, particularly pain at the infusion site.[10] As with paracetamol, there is a risk of hepatotoxicity with overdose; therefore, adherence to recommended dosing guidelines is crucial, especially in neonates and infants with immature metabolic pathways.[5]
Conclusion
This compound is a valuable therapeutic option for pain and fever management in pediatric and neonatal populations. Understanding its age-dependent pharmacokinetics is essential for safe and effective dosing. The protocols and data presented in these application notes provide a framework for researchers and clinicians to design and conduct robust studies to further elucidate the role of propacetamol in pediatric medicine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of three preverbal scales for postoperative pain assessment in a diverse pediatric sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marthaaqcurley.com [marthaaqcurley.com]
- 5. Detection and assessment of postoperative pain in children with cognitive impairment: A systematic literature review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and analgesic effects of intravenous propacetamol vs rectal paracetamol in children after major craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fever assessment in children under five: Are we following the guidelines? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Relationship of Intravenous Propacetamol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of intravenous (IV) propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), focusing on its analgesic and antipyretic effects. The information is compiled from clinical trial data and pharmacokinetic studies to guide research and drug development.
Introduction
Propacetamol is a water-soluble prodrug of paracetamol that is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine following intravenous administration.[1] One gram of propacetamol is equivalent to 0.5 grams of paracetamol.[1] This formulation allows for the intravenous delivery of paracetamol, achieving rapid and predictable therapeutic plasma concentrations, which is particularly advantageous in clinical settings where oral administration is not feasible. Understanding the dose-response relationship is crucial for optimizing efficacy while minimizing potential adverse effects.
Mechanism of Action and Pharmacokinetics
The primary active metabolite of propacetamol is paracetamol. While its exact mechanism of action is not fully elucidated, it is understood to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, leading to reduced prostaglandin (B15479496) synthesis. This central action is believed to be the primary driver of its analgesic and antipyretic effects.[2] Paracetamol is metabolized in the liver, primarily through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.[1][3]
The pharmacokinetic profile of intravenous propacetamol demonstrates a rapid achievement of peak plasma concentration of paracetamol at the end of the infusion.[4]
Signaling Pathway: Paracetamol's Proposed Central Analgesic Action
Caption: Proposed central mechanism of action for paracetamol following IV propacetamol administration.
Analgesic Efficacy: Dose-Response Data
Clinical studies have primarily focused on the use of IV propacetamol for the management of acute postoperative pain. A consistent finding is that a single dose of IV propacetamol/paracetamol provides effective analgesia for approximately four hours in a significant portion of patients.[5][6][7]
Table 1: Analgesic Efficacy of Intravenous Propacetamol in Postoperative Pain
| Dose of Propacetamol | Equivalent Paracetamol Dose | Efficacy Endpoint | Result | Citation |
| N/A (Pooled Data) | N/A | ≥50% pain relief over 4 hours | 36-37% of patients (vs. 16% with placebo) | [5][6][7] |
| N/A (Pooled Data) | N/A | Number Needed to Treat (NNT) for ≥50% pain relief over 4 hours | 4.0 - 5.0 | [5][6][7] |
| N/A (Pooled Data) | N/A | Opioid (morphine) consumption reduction over 4 hours | 26-30% reduction compared to placebo | [6][7][8] |
| 2 g | 1 g | Comparison with Morphine 10 mg IM | No statistically or clinically significant difference in analgesia | [9] |
| 2 g followed by 1 g | 1 g followed by 0.5 g | Rescue medication requirement | Significantly fewer patients required rescue medication compared to placebo | [9] |
Antipyretic Efficacy: Dose-Response Data
Intravenous propacetamol has also been evaluated for its fever-reducing effects, particularly in the pediatric population. Studies suggest a dose-dependent antipyretic effect.
Table 2: Antipyretic Efficacy of Intravenous Propacetamol
| Population | Dose of Propacetamol | Comparator | Key Finding | Citation |
| Pediatric oncologic patients | 15 mg/kg | 30 mg/kg propacetamol | Good antipyretic efficacy, not statistically different from the full dose. | [10][11] |
| Pediatric oncologic patients | 30 mg/kg | 15 mg/kg acetylsalicylic acid (ASA) | No statistically significant difference in antipyretic efficacy. | [10][11] |
| Febrile children | 10-15 mg/kg (oral paracetamol) | Placebo | More effective than placebo. 15 mg/kg dose showed a greater and more sustained temperature reduction than 10 mg/kg. | [12] |
| Adults with infection | N/A (IV Paracetamol 1g) | Placebo | Significantly greater and sustained defervescence over 6 hours. | [13] |
Adverse Effects Profile
The safety profile of intravenous propacetamol is generally considered favorable, with most adverse events being mild to moderate in severity.[5][6][7] The most frequently reported adverse event is pain at the infusion site.[5][6][7][14]
Table 3: Adverse Effects Associated with Intravenous Propacetamol
| Adverse Event | Incidence with Propacetamol | Incidence with Placebo | Key Considerations | Citation |
| Pain on Infusion | ~23% | ~1% | More frequent with propacetamol compared to both placebo and IV paracetamol. | [5][6][7][14] |
| Hypotension | Reported, particularly in older male patients. | Not specified | Propacetamol was associated with a notable number of adverse hypotension reports in a pharmacovigilance database. | [15] |
| General Adverse Events | Similar rates to placebo | Similar rates to propacetamol | Overall incidence of adverse events is comparable to placebo. | [5][6][7] |
| Hepatotoxicity | Rare at therapeutic doses | N/A | Risk increases with overdose due to the formation of the toxic metabolite NAPQI. | [16] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical trials investigating the dose-response of intravenous propacetamol.
Protocol: Analgesic Efficacy in Postoperative Pain
Objective: To evaluate the dose-dependent analgesic efficacy of intravenous propacetamol in patients with moderate to severe postoperative pain.
Experimental Workflow: Postoperative Analgesia Trial
Caption: Workflow for a randomized controlled trial of IV propacetamol for postoperative pain.
Methodology:
-
Patient Selection:
-
Inclusion criteria: Adult patients scheduled for a specific type of surgery known to produce moderate to severe postoperative pain (e.g., third molar extraction, orthopedic surgery).[9][17]
-
Exclusion criteria: History of hypersensitivity to paracetamol or propacetamol, significant hepatic or renal impairment, pregnancy, and concurrent use of other analgesics outside the study protocol.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.
-
Patients are randomly assigned to receive one of several doses of intravenous propacetamol or a matching placebo.
-
-
Drug Administration:
-
Propacetamol is reconstituted according to the manufacturer's instructions.
-
The assigned dose is administered as an intravenous infusion over a standardized period (e.g., 15 minutes).[18]
-
-
Efficacy Assessment:
-
Pain intensity is assessed at baseline and at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours) using a validated pain scale, such as a 100-mm Visual Analog Scale (VAS).[7]
-
The primary efficacy endpoint is often the sum of pain intensity differences over a specified period (e.g., 4 or 6 hours).
-
Secondary endpoints may include the time to rescue medication, total consumption of rescue medication (typically an opioid), and patient's global evaluation of treatment efficacy.[9]
-
-
Safety Assessment:
-
All adverse events are recorded, with particular attention to pain at the infusion site, nausea, vomiting, and changes in vital signs.
-
Laboratory parameters for hepatic and renal function may be monitored.
-
Protocol: Antipyretic Efficacy in Febrile Patients
Objective: To determine the dose-response relationship of intravenous propacetamol for the reduction of fever in hospitalized patients with an infectious etiology.
Methodology:
-
Patient Selection:
-
Inclusion criteria: Hospitalized patients (adult or pediatric) with a documented fever (e.g., core body temperature ≥ 38.5°C) and a diagnosed or suspected infection.[10][11][13]
-
Exclusion criteria: Known contraindications to paracetamol, severe liver disease, and administration of other antipyretic medications within a specified washout period.
-
-
Study Design:
-
A randomized, double-blind, single-dose study comparing different doses of IV propacetamol.
-
-
Drug Administration:
-
Patients receive a single intravenous infusion of the assigned dose of propacetamol over 15 minutes.
-
-
Efficacy Assessment:
-
Core body temperature is measured at baseline and at regular intervals post-infusion (e.g., every 30 minutes for the first 2 hours, then hourly up to 6 hours).
-
The primary endpoint is the maximum reduction in temperature from baseline.
-
Secondary endpoints can include the time to maximum temperature reduction and the area under the temperature curve over 6 hours.
-
-
Safety Monitoring:
-
Adverse events and vital signs are monitored throughout the study period.
-
Conclusion
Intravenous propacetamol is an effective analgesic and antipyretic agent. The available evidence demonstrates a clear benefit over placebo for postoperative pain relief and fever reduction. While a direct dose-escalation response for analgesia is less clearly defined in the literature, higher doses are associated with sustained effects. For antipyresis, a dose-dependent effect has been observed. The primary adverse event of concern is pain on infusion. The protocols outlined above provide a framework for the continued investigation of the dose-response relationship of intravenous propacetamol to further refine its clinical application.
References
- 1. Paracetamol in Older People: Towards Evidence-Based Dosing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol – Pharmacokinetics [sepia2.unil.ch]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Single dose intravenous propacetamol or intravenous paracetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing analgesia in single and repeated administrations of propacetamol for postoperative pain: comparison with morphine after dental surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipyretic effect of parenteral paracetamol (propacetamol) in pediatric oncologic patients: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Advances in Pediatric Use of Oral Paracetamol in Fever and Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized, controlled, multicentre clinical trial of the antipyretic effect of intravenous paracetamol in patients admitted to hospital with infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a Single Dose Intravenous Paracetamol for Pain Relief After Maxillofacial Surgery: A Randomized Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propacetamol poses a potential harm of adverse hypotension in male and older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the side effects of Propacetamol Hydrochloride? [synapse.patsnap.com]
- 17. Analgesic efficacy and safety of intravenous paracetamol (acetaminophen) administered as a 2 g starting dose following third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propacetamol Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol (B1218958) is a prodrug of paracetamol (acetaminophen), designed for intravenous administration. Upon administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic agent. This formulation is particularly valuable in clinical settings where oral administration is not feasible, such as in postoperative care or for patients who are unable to take medications by mouth. These application notes provide a comprehensive overview of the experimental design for clinical trials involving propacetamol, including detailed protocols for pharmacokinetic and efficacy studies, a summary of key quantitative data from previous trials, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action of Paracetamol
The precise mechanism of action of paracetamol is not fully elucidated but is thought to involve multiple central nervous system pathways. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak. The leading theories on its analgesic and antipyretic effects include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues. However, it is suggested to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found predominantly in the central nervous system. This central inhibition of COX enzymes is believed to reduce the production of prostaglandins (B1171923) involved in pain and fever.
-
Modulation of the Endocannabinoid System: Paracetamol is metabolized in the brain to AM404. This metabolite has been shown to activate cannabinoid CB1 receptors, which may contribute to its analgesic effects.
-
Interaction with the Serotonergic System: Paracetamol appears to enhance the activity of descending serotonergic pathways in the spinal cord, which play a crucial role in inhibiting pain signals.
Signaling Pathway of Paracetamol
Caption: Metabolism and proposed mechanisms of action of paracetamol.
Data Presentation: Summary of Quantitative Data from Propacetamol Clinical Trials
The following table summarizes key pharmacokinetic and efficacy data from various clinical trials of propacetamol.
| Parameter | Propacetamol (Intravenous) | Paracetamol (Oral) | Comparator | Population | Reference |
| Pharmacokinetics | |||||
| Bioavailability | 100% (as paracetamol) | ~82% | - | Healthy Volunteers | [1] |
| Cmax (paracetamol) | 12.72 ± 3.51 µg/mL (from 1g propacetamol) | 5.49 ± 1.89 µg/mL (from 500mg paracetamol) | - | Healthy Volunteers | [1] |
| Tmax (paracetamol) | 0.25 h | 1.46 ± 0.57 h | - | Healthy Volunteers | [1] |
| AUC (0-12h) | 24.07 ± 3.77 µg.h/mL | 19.48 ± 3.69 µg.h/mL | - | Healthy Volunteers | [1] |
| Half-life (paracetamol) | ~2.1-3.5 h | ~3.17 h | - | Neonates, Infants, and Healthy Volunteers | [1][2] |
| Clearance (paracetamol) | 0.149 - 0.365 L/h/kg | - | - | Neonates and Infants | [2] |
| Efficacy (Postoperative Pain) | |||||
| % Patients with ≥50% Pain Relief (4h) | 37% | - | 16% (Placebo) | Adults | [3] |
| Morphine Sparing Effect (24h) | 46% reduction in morphine consumption | - | Placebo | Orthopedic Surgery Patients | [4] |
| Time to Onset of Pain Relief | 6-8 minutes | - | - | Third Molar Surgery Patients | [5] |
| Efficacy (Fever) | |||||
| Temperature Reduction at 1h | -0.9°C (approx.) | -0.4°C (approx.) | - | Febrile Children | [6] |
| Time to Defervescence | 3 h | - | 6 h (Placebo) | Adults with Infection | |
| Safety | |||||
| Infusion Site Pain | 13-49% | - | 0% (IV Paracetamol) | Adults | [5][7] |
| Adverse Events | Similar to placebo, mostly mild to moderate | - | Placebo | Various | [3][4] |
Experimental Protocols
Phase I Clinical Trial: Pharmacokinetics and Safety of Intravenous Propacetamol
Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single intravenous dose of propacetamol in healthy adult volunteers.
Study Design: A single-center, open-label, single-dose study.
Population: Healthy adult male and female volunteers, aged 18-55 years.
Inclusion Criteria:
-
Body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease.
-
Known allergy to paracetamol or propacetamol.
-
Use of any prescription or over-the-counter medications within 14 days prior to dosing.
-
Participation in another clinical trial within 30 days prior to dosing.
Treatment Regimen:
-
A single intravenous infusion of 2 g of propacetamol (equivalent to 1 g of paracetamol) administered over 15 minutes.
Pharmacokinetic Sampling:
-
Blood samples (5 mL) will be collected at the following time points: pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-infusion.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis for paracetamol concentrations using a validated LC-MS/MS method.
Safety Assessments:
-
Adverse events will be monitored throughout the study.
-
Vital signs (blood pressure, heart rate, respiratory rate, temperature) will be measured at pre-dose and at regular intervals post-dose.
-
ECGs will be performed at pre-dose and 24 hours post-dose.
-
Clinical laboratory tests (hematology, biochemistry, urinalysis) will be performed at screening and 24 hours post-dose.
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) will be calculated using non-compartmental analysis.
-
Safety data will be summarized descriptively.
Phase I Clinical Trial Workflow
Caption: Workflow for a Phase I pharmacokinetic clinical trial of propacetamol.
Phase III Clinical Trial: Efficacy and Safety of Intravenous Propacetamol for Postoperative Pain Management
Objective: To evaluate the analgesic efficacy and safety of multiple doses of intravenous propacetamol compared to placebo in patients with moderate to severe pain following major surgery.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Population: Adult patients (≥18 years) scheduled for major surgery (e.g., orthopedic, abdominal) under general anesthesia, and who are expected to experience moderate to severe postoperative pain.
Inclusion Criteria:
-
American Society of Anesthesiologists (ASA) physical status I, II, or III.
-
Patient-reported pain intensity of ≥ 4 on a 10-point Numeric Pain Rating Scale (NPRS) within 4 hours after surgery.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
Known hypersensitivity to paracetamol, propacetamol, or opioids.
-
Severe renal or hepatic impairment.
-
History of chronic pain or daily analgesic use.
-
Pregnancy or lactation.
Treatment Regimen:
-
Patients will be randomized in a 1:1 ratio to receive either:
-
Propacetamol Group: 2 g of propacetamol (equivalent to 1 g of paracetamol) as a 15-minute intravenous infusion every 6 hours for 48 hours.
-
Placebo Group: An equivalent volume of 0.9% saline as a 15-minute intravenous infusion every 6 hours for 48 hours.
-
-
All patients will have access to rescue analgesia (e.g., morphine via patient-controlled analgesia - PCA) as needed.
Efficacy Assessments:
-
Primary Endpoint: Sum of Pain Intensity Differences over the first 24 hours (SPID24), measured on an 11-point NPRS.
-
Secondary Endpoints:
-
Total consumption of rescue medication over 24 and 48 hours.
-
Patient's global evaluation of treatment efficacy.
-
Time to first rescue medication.
-
Safety Assessments:
-
Adverse events will be recorded throughout the study.
-
Vital signs will be monitored regularly.
-
Laboratory tests (liver function tests, renal function tests) will be performed at baseline and at the end of the treatment period.
-
Local tolerance at the infusion site will be assessed.
Data Analysis:
-
The primary efficacy endpoint will be analyzed using an analysis of covariance (ANCOVA) with baseline pain intensity as a covariate.
-
Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., t-test, log-rank test).
-
Safety data will be summarized by treatment group.
Phase III Clinical Trial Logical Relationship
Caption: Logical relationships in a Phase III efficacy and safety trial.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Clinical Trials Register [clinicaltrialsregister.eu]
- 3. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of propacetamol in the treatment of postoperative pain. Morphine-sparing effect in orthopedic surgery. Italian Collaborative Group on Propacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous acetaminophen (paracetamol): comparable analgesic efficacy, but better local safety than its prodrug, propacetamol, for postoperative pain after third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Efficacy of propacetamol in postoperative pain based on two modes of intravenous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing propacetamol hydrochloride stock solutions for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen) that is rapidly hydrolyzed in vivo and in vitro to yield paracetamol, an active analgesic and antipyretic agent.[1] Its enhanced solubility makes it particularly suitable for parenteral administration and for the preparation of aqueous stock solutions for various in vitro and in vivo assays.[1][2] This document provides detailed protocols for the preparation, handling, and quality control of propacetamol hydrochloride stock solutions, as well as an overview of the signaling pathway of its active metabolite, paracetamol.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of stock solutions.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₁ClN₂O₃ | [3] |
| Molar Mass | 300.78 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility in Water | 20 mg/mL | [5][6] |
| Solubility in Ethanol | Soluble | [7] |
| Solubility in DMSO | Information not available | |
| Storage (Solid) | Store at -20°C for long-term storage. | [4] |
| Storage (in Solution) | Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4] |
Signaling Pathway of the Active Metabolite, Paracetamol
This compound is pharmacologically inactive until it is hydrolyzed to paracetamol. The analgesic and antipyretic effects of paracetamol are primarily mediated through its actions within the central nervous system. The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, potentiation of the descending serotonergic pathways, and interaction with the endocannabinoid system.[8][9]
Caption: Mechanism of action of paracetamol.
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, nuclease-free water. This high-concentration stock is suitable for dilution into various buffers and media for a range of in vitro assays.
Caption: Experimental workflow for stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile cryovials
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 300.78 g/mol = 0.30078 g (or 300.78 mg)
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Dissolve the compound: Add the desired volume of sterile, nuclease-free water to the conical tube.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube. This step is crucial for cell-based assays to ensure the sterility of the stock solution.
-
Aliquot: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.
Protocol for Use in Cell-Based Assays (e.g., Cytotoxicity Assay)
This protocol outlines the dilution of the 100 mM stock solution for use in a typical cell-based assay.
Materials:
-
100 mM this compound stock solution
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
96-well cell culture plates
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Prepare an intermediate dilution: Prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).
-
Prepare working solutions: Perform a serial dilution from the 10 mM intermediate stock to achieve the desired final concentrations for the assay. For example, to treat cells with 1 mM, 100 µM, and 10 µM, prepare the following dilutions in cell culture medium.
-
Treat cells: Add the appropriate volume of the working solutions to the wells of a 96-well plate containing cultured cells. Ensure to include a vehicle control (cell culture medium with the highest concentration of the solvent used for dilution, if any).
Protocol for Use in Enzymatic Assays (e.g., COX Inhibition Assay)
This protocol describes the dilution of the stock solution for use in an in vitro enzyme inhibition assay.
Materials:
-
100 mM this compound stock solution
-
Assay buffer specific to the enzyme being studied
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Prepare working solutions: Dilute the 100 mM stock solution directly in the assay buffer to achieve the desired final concentrations. The final concentration of any solvent from the stock solution should be kept to a minimum and should not affect the enzyme's activity.
-
Perform the assay: Add the diluted this compound solutions to the enzymatic reaction mixture according to the specific assay protocol.
Quality Control
To ensure the reliability and reproducibility of experimental results, it is essential to perform quality control checks on the prepared stock solutions.
| Quality Control Parameter | Method | Acceptance Criteria |
| Concentration Verification | UV-Vis Spectrophotometry or HPLC | Measured concentration should be within ±5% of the target concentration.[5][10] |
| Purity | HPLC | Purity should be ≥98%.[5] |
| Sterility (for cell-based assays) | Plate a small aliquot of the stock solution on a sterile agar (B569324) plate and incubate. | No microbial growth should be observed after 48-72 hours. |
| pH | pH meter | The pH of the aqueous stock solution should be recorded. |
Handling and Safety
This compound should be handled in a laboratory setting by trained personnel.[11]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood.[11]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[11]
Stability and Degradation
This compound is a prodrug that is susceptible to hydrolysis. The rate of hydrolysis is dependent on temperature and pH. It is important to note that the half-life of propacetamol in solution can be relatively short, especially at room temperature. Therefore, stock solutions should be prepared fresh when possible, and long-term storage should be at -20°C or lower.[4]
| Condition | Half-life (t½) |
| Aqueous solution at 25°C | Approximately 3-4 hours |
| Aqueous solution at 4°C | Approximately 12-13 hours |
Note: The stability of this compound in specific assay media or buffers should be determined empirically if not already established.
By following these application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for a variety of scientific assays, ensuring the accuracy and reproducibility of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Paracetamol analysis: evaluation of a new kit for enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control Measures in API Paracetamol Manufacturing [farmson.com]
- 11. molnova.cn [molnova.cn]
Troubleshooting & Optimization
Propacetamol Hydrochloride Stability & Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propacetamol (B1218958) hydrochloride and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is propacetamol hydrochloride and its primary degradation pathway?
A1: this compound is a water-soluble prodrug of paracetamol (acetaminophen).[1][2][3] Upon administration or in aqueous solutions, it undergoes rapid hydrolysis to form its active metabolite, paracetamol, and diethylglycine.[3] This hydrolysis is the principal degradation pathway and is primarily influenced by temperature.
Q2: What are the main degradation products of this compound?
A2: The immediate and primary degradation product of this compound is paracetamol .[1][2][3] Under forced degradation conditions such as exposure to strong acids, bases, or oxidizing agents, paracetamol itself can further degrade to products like p-aminophenol and N-acetyl-p-benzoquinone imine .[4][5]
Q3: How does temperature affect the stability of this compound in solution?
A3: Temperature significantly impacts the hydrolysis rate of propacetamol. The degradation rate at 25°C is approximately 4.5 times higher than at 4°C.[1][2] Therefore, for experimental purposes requiring stable solutions, it is crucial to maintain low temperatures (e.g., 4°C) and use the solution shortly after preparation.
Q4: Is the stability of this compound dependent on the type of intravenous solution used?
A4: Studies have shown that the hydrolysis kinetics of propacetamol to paracetamol are not significantly dependent on the medium, with similar degradation rates observed in both 5% glucose and 0.9% saline solutions.[1][2]
Troubleshooting Guide
Issue: Inconsistent results in stability assays.
-
Possible Cause 1: Temperature Fluctuations.
-
Solution: Ensure strict temperature control throughout the experiment. As indicated by stability data, minor temperature variations can significantly alter the rate of hydrolysis. Use calibrated temperature-controlled chambers or water baths.
-
-
Possible Cause 2: Inappropriate Analytical Method.
-
Solution: Employ a validated, stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), that can effectively separate propacetamol from its primary degradant, paracetamol, and any secondary degradation products. First-derivative spectrophotometry can also be used for simultaneous determination.[1][6]
-
-
Possible Cause 3: Variability in Solution Preparation.
-
Solution: Standardize the protocol for solution preparation. Prepare solutions fresh for each experiment and use immediately, especially when working at room temperature, due to the rapid hydrolysis.
-
Issue: Difficulty in quantifying degradation products.
-
Possible Cause 1: Co-elution of Peaks in HPLC.
-
Possible Cause 2: Degradation Products Below the Limit of Quantification (LOQ).
Quantitative Data Summary
The stability of this compound is often reported as t90%, which is the time required for 10% of the drug to degrade.
Table 1: Stability of this compound in Intravenous Solutions [1][2]
| Temperature | Medium | Degradation Kinetics | t90% (hours) |
| 25°C | 5% Glucose Solution | Second-Order | 3.17 |
| 25°C | 0.9% Saline Solution | Second-Order | 3.61 |
| 4°C | 5% Glucose Solution | Second-Order | 13.42 |
| 4°C | 0.9% Saline Solution | Second-Order | 12.36 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Propacetamol Analysis
This protocol is a general guideline for developing a stability-indicating HPLC method.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common starting ratio is 60:40 (buffer:organic).[10]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a wavelength where both propacetamol and paracetamol have significant absorbance (e.g., 220-254 nm).[8][11]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare a stock solution of paracetamol reference standard in the same manner.
-
Create a mixed standard solution containing both compounds at a known concentration.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen medium (e.g., 0.9% saline) to a known concentration.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the mixed standard to determine the retention times and response factors for propacetamol and paracetamol.
-
Inject the sample solution to be analyzed.
-
Identify and quantify propacetamol and paracetamol based on the retention times and peak areas relative to the standards.
-
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and demonstrate the specificity of the analytical method.
-
Preparation: Prepare several aliquots of a known concentration of this compound solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot and heat (e.g., at 60-80°C) for a specified period (e.g., 2-24 hours). Neutralize the solution before injection.[7]
-
Base Hydrolysis: Add 1N NaOH to an aliquot and keep at room temperature or heat gently for a specified period. Neutralize before injection.[7]
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-10% H₂O₂) to an aliquot and keep at room temperature for a specified period.[7]
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 50-100°C) for 24 hours.[4]
-
-
Analysis:
-
Analyze each stressed sample using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Check for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[8]
-
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Medium and Temperature on the Hydrolysis Kinetics of this compound: Determination Using Derivative Spectrophotometry [jstage.jst.go.jp]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. appconnect.in [appconnect.in]
- 5. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apjhs.com [apjhs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Stability Indicating LC-Method for Estimation of Paracetamol and Lornoxicam in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
identifying and controlling impurities in propacetamol synthesis
Welcome to the Technical Support Center for Propacetamol (B1218958) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and control of impurities in propacetamol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis of propacetamol hydrochloride?
A1: Impurities in this compound can originate from starting materials, intermediates, byproducts, and degradation products. The most critical impurities to monitor are:
-
Paracetamol: The active metabolite of propacetamol, it is often present as a primary degradation product.[1]
-
4-Aminophenol (B1666318) (PAP): A degradation product of paracetamol, known for its potential nephrotoxic and teratogenic effects.[1] Its concentration must be strictly controlled.
-
Unreacted Intermediates: Such as 4-acetamidophenyl-2-chloroacetate, which may remain if the amination reaction with diethylamine (B46881) is incomplete.
-
Starting Materials: Residual paracetamol, chloroacetyl chloride, and diethylamine.
-
Inorganic Salts: Such as potassium carbonate and potassium chloride, which may be introduced during the synthesis process.[2]
Q2: My final this compound product shows a pinkish or yellowish tint. What is the likely cause and how can it be resolved?
A2: A colored tint in the final product often indicates the presence of oxidation or degradation products. The initial synthesis steps, particularly the reaction involving 4-aminophenol, can sometimes result in a colored crude solution.[3] Inadequate purification may carry these colored impurities into the final product.
Troubleshooting Steps:
-
Recrystallization: Perform a recrystallization of the crude propacetamol. If the solution is colored, the use of activated charcoal may not be fully effective.[3]
-
Washing: Ensure thorough washing of the filtered crystals with a cold solvent to remove residual impurities.[3]
-
Starting Material Purity: Verify the purity of the initial 4-aminophenol. Crystallizing the 4-aminophenol before synthesis can improve the final product's color and melting point.[3]
Q3: I am observing a significant peak corresponding to paracetamol in the HPLC analysis of my final propacetamol product. What are the potential causes and control strategies?
A3: The presence of paracetamol is a common issue, primarily due to the hydrolysis of propacetamol. Propacetamol is a prodrug designed to be rapidly hydrolyzed into paracetamol by plasma esterases in the body.[4][5] This hydrolysis can also occur during the synthesis workup, purification, or storage if conditions are not optimal.
Potential Causes:
-
Moisture: Presence of water during the final steps of synthesis or storage can lead to hydrolysis.
-
pH: Non-optimal pH during workup or in the final formulation can catalyze hydrolysis.
-
Temperature: Elevated temperatures during drying or storage can accelerate the degradation of propacetamol to paracetamol.
Control Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and maintain a dry atmosphere during the final synthesis and purification steps.
-
pH Control: Carefully control the pH during the final precipitation of this compound. A pH of around 4 is often targeted.
-
Temperature Control: Dry the final product under vacuum at a controlled, low temperature (e.g., 50-55°C).[6]
-
Proper Storage: Store the final product in a cool, dry place, protected from moisture.
Q4: How can I control for unreacted 4-acetamidophenyl-2-chloroacetate in my synthesis?
A4: The presence of unreacted 4-acetamidophenyl-2-chloroacetate indicates an incomplete reaction with diethylamine.
Control Strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete conversion.
-
Stoichiometry: Use an appropriate molar ratio of diethylamine to the chloroacetyl intermediate.
-
In-Process Monitoring: Utilize in-process controls, such as TLC or HPLC, to monitor the disappearance of the starting material before proceeding with the workup.
Impurity Data Summary
The following table summarizes common impurities and their typical control limits. Note that specific limits may vary based on the pharmacopeia and the intended use of the final product.
| Impurity Name | Chemical Structure | Typical Origin | Recommended Analytical Method |
| Paracetamol | C₈H₉NO₂ | Degradation of Propacetamol | HPLC |
| 4-Aminophenol (PAP) | C₆H₇NO | Degradation of Paracetamol | HPLC, TLC |
| 4-acetamidophenyl-2-chloroacetate | C₁₀H₁₀ClNO₃ | Unreacted Intermediate | HPLC |
| Diethylamine | C₄H₁₁N | Unreacted Starting Material | GC (Headspace) |
| p-Chloroacetanilide | C₈H₈ClNO | Synthesis Byproduct | HPLC, TLC |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is a general guideline for the simultaneous determination of propacetamol and its key impurities. Method validation according to ICH guidelines is required before implementation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.5) in a 30:70 (v/v) ratio can be used.[7] The mobile phase should be filtered and degassed.
-
Flow Rate: 0.7 mL/min.[7]
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Standard Preparation: Prepare standard solutions of propacetamol, paracetamol, 4-aminophenol, and other potential impurities in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.
Visualizations
Propacetamol Synthesis Pathway
Caption: A simplified workflow of the three main steps in this compound synthesis.
Impurity Identification and Control Workflow
Caption: A logical workflow for identifying and controlling impurities in propacetamol synthesis.
Troubleshooting Logic for Out-of-Specification (OOS) Results
Caption: A troubleshooting decision tree for handling out-of-specification impurity results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrp.org [ijsrp.org]
- 3. rsc.org [rsc.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]
- 6. CN104829483A - Preparation method of this compound A crystal form - Google Patents [patents.google.com]
- 7. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for propacetamol synthesis
Welcome to the Technical Support Center for Propacetamol (B1218958) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of propacetamol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for propacetamol?
A1: Propacetamol is most commonly synthesized from paracetamol (acetaminophen) in a two-step, one-pot reaction. The process involves the chloroacetylation of paracetamol to form 4-acetamidophenyl-2-chloroacetate, followed by amination with diethylamine (B46881) to yield the propacetamol base. This base is then typically converted to its hydrochloride salt for stability and solubility.[1][2][3]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis, including temperature, reaction time, pH, and the choice of solvent. The chloroacetylation step is often carried out at a low temperature (e.g., 5-10 °C) to control the exothermic reaction.[1] The subsequent amination reaction can be performed at a slightly higher temperature (e.g., 0-20 °C).[1] The final salt formation requires careful pH adjustment to a range of 3.5-4.5 to ensure complete precipitation of the hydrochloride salt.[1]
Q3: What are some common impurities encountered in propacetamol synthesis?
A3: Impurities can arise from unreacted starting materials (paracetamol), by-products from side reactions, or degradation of the final product. Common process-related impurities can include unreacted 4-acetamidophenyl-2-chloroacetate and various secondary amine-related by-products.[4][5] Purification, typically by recrystallization, is essential to remove these impurities.[1][3]
Troubleshooting Guide
Issue 1: Low Yield of Propacetamol Hydrochloride
| Potential Cause | Recommended Solution |
| Incomplete Chloroacetylation | Ensure the reaction temperature is maintained between 5-10 °C and allow for sufficient reaction time (1-2 hours). Use a suitable polar aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF) or dioxane.[1] |
| Incomplete Amination | The amination reaction should be allowed to proceed for an adequate duration (20 minutes to 3 hours) within the optimal temperature range of 0-20 °C.[1] |
| Improper pH for Salt Formation | The pH must be carefully adjusted to 3.5-4.5 using hydrochloric acid. An incorrect pH can lead to incomplete precipitation of the hydrochloride salt.[1] |
| Loss during Purification | Minimize losses during recrystallization by choosing an appropriate solvent (e.g., ethanol) and optimizing the cooling rate to ensure maximum crystal formation.[1][6] |
Issue 2: Product Purity Issues (e.g., discoloration, presence of impurities)
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | Strictly control the temperature during both the chloroacetylation and amination steps to prevent the formation of by-products.[1] |
| Residual Solvents or Reagents | Ensure complete removal of the reaction solvent and any excess diethylamine before the salt formation step. This can be achieved through vacuum distillation. |
| Ineffective Purification | Perform recrystallization using a suitable solvent system. Ethanol (B145695) is often cited as an effective solvent for recrystallizing this compound.[1] The use of activated carbon can also help in decolorizing the product.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][3]
Step 1: Chloroacetylation of Paracetamol
-
In a reaction vessel, dissolve paracetamol in a polar aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 5-10 °C.
-
Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.
-
Allow the reaction to stir for 1-2 hours at this temperature.
Step 2: Amination
-
To the same reaction mixture, slowly add diethylamine while maintaining the temperature between 0-20 °C.
-
Stir the mixture for 20 minutes to 3 hours.
-
After the reaction is complete, remove the excess diethylamine and solvent under reduced pressure.
Step 3: Salt Formation and Purification
-
Dissolve the resulting crude propacetamol base in a suitable solvent like acetone (B3395972) or ethanol.[1]
-
Cool the solution in an ice bath and adjust the pH to 3.5-4.5 with hydrochloric acid.[1]
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Chloroacetylation | Amination | Salt Formation |
| Temperature | 5-10 °C[1] | 0-20 °C[1] | 0-10 °C[1] |
| Reaction Time | 1-2 hours[1] | 20 minutes - 3 hours[1] | 20-30 minutes[1] |
| Solvent | Anhydrous THF, Dioxane[1] | - | Acetone, Ethanol[1] |
| pH | - | - | 3.5-4.5[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in propacetamol synthesis.
References
- 1. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]
- 2. CN114907226A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Paracetamol Impurities | SynZeal [synzeal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN104829483A - Preparation method of this compound A crystal form - Google Patents [patents.google.com]
Propacetamol Hydrochloride Formulation: A Technical Support Center
Welcome to the technical support center for propacetamol (B1218958) hydrochloride formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of this parenteral analgesic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and analysis of propacetamol hydrochloride.
1. Stability and Storage
Question: My this compound solution appears to be degrading prematurely. What are the common causes and how can I improve its stability?
Answer: Premature degradation of this compound is a common challenge, primarily due to hydrolysis. Propacetamol is a prodrug designed to be rapidly hydrolyzed in vivo to its active form, paracetamol.[1] This hydrolysis can also occur in vitro under certain conditions.
Troubleshooting Steps:
-
Temperature Control: Hydrolysis is temperature-dependent. As demonstrated in stability studies, the degradation rate of propacetamol is significantly higher at room temperature (25°C) compared to refrigerated conditions (4°C).[2][3] For instance, the time for 10% degradation (t90%) in 5% glucose solution decreases from 13.42 hours at 4°C to 3.17 hours at 25°C.[2][3]
-
Recommendation: Prepare and store propacetamol solutions at refrigerated temperatures (2-8°C) to minimize hydrolysis prior to use.
-
-
pH of the Formulation: The pH of the solution can influence the rate of hydrolysis. Although propacetamol is formulated as a hydrochloride salt to improve solubility and stability, significant deviations from an optimal pH range can accelerate degradation.
-
Recommendation: Ensure the pH of your formulation is appropriately controlled. While specific optimal pH values for propacetamol stability are not extensively published, for its active metabolite, paracetamol, acidic and alkaline conditions can promote hydrolysis.[4]
-
-
Moisture: this compound is hygroscopic.[5] Absorption of moisture can lead to solid-state instability and affect solubility when preparing solutions.
-
Recommendation: Store the bulk powder in a desiccator or a controlled low-humidity environment. Handle the powder quickly in a dry atmosphere during weighing and formulation.
-
2. Hydrolysis and Degradation Products
Question: What are the expected degradation products of this compound, and how can I monitor their formation?
Answer: The primary degradation pathway for propacetamol is hydrolysis, which yields paracetamol and N,N-diethylglycine.[1] Paracetamol itself can further degrade, especially under stress conditions, to form products such as p-aminophenol.[6] The formation of these degradants is a critical quality attribute to monitor due to potential toxicity.
Monitoring Degradation:
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying propacetamol, paracetamol, and other degradation products.
3. Analytical Method Issues
Question: I am having trouble with my HPLC analysis of propacetamol. Can you provide a reliable starting method?
Answer: Developing a robust HPLC method is crucial for accurately assessing the quality of your formulation. A common issue is poor resolution between propacetamol, paracetamol, and potential degradation products.
Troubleshooting HPLC Methods:
-
Column Selection: A reversed-phase C18 column is commonly used and generally provides good separation.
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent is a critical parameter. Adjusting this ratio can significantly impact the retention times and resolution of the analytes.
-
pH of the Mobile Phase: The ionization state of propacetamol and its degradation products can be manipulated by adjusting the pH of the mobile phase, which in turn affects their retention on a C18 column.
-
Wavelength Selection: The UV detection wavelength should be chosen to provide adequate sensitivity for all compounds of interest.
A detailed experimental protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.
4. Solubility Challenges
Question: My this compound is not dissolving completely or is precipitating out of solution. What could be the cause?
Answer: While this compound was developed to have improved water solubility compared to paracetamol, issues can still arise.[5]
Troubleshooting Solubility:
-
Solvent Choice: this compound is soluble in water and DMSO.[5] For parenteral formulations, water for injection is the standard solvent. The use of co-solvents should be carefully evaluated for compatibility and regulatory acceptance.
-
Concentration: Ensure you are not exceeding the solubility limit of this compound in your chosen solvent system.
-
Temperature: The solubility of most compounds is temperature-dependent. Gently warming the solution may aid in dissolution, but be mindful of accelerating degradation as mentioned previously.
-
pH: The pH of the solution can affect the solubility of the hydrochloride salt. Ensure the pH is maintained in a range where the ionized form of the molecule is predominant.
-
Moisture Absorption: As this compound is hygroscopic, absorbed moisture can alter the net weight of the powder, leading to errors in concentration calculations and potentially exceeding the solubility limit.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Hydrolysis Kinetics of this compound in Infusion Solutions [2][3][7]
| Infusion Medium | Temperature (°C) | Rate Constant (k) (M⁻¹h⁻¹) | t90% (hours) |
| 5% Glucose | 4 | 0.016 | 13.42 |
| 25 | 0.072 | 3.17 | |
| 0.9% Saline | 4 | 0.018 | 12.36 |
| 25 | 0.081 | 3.61 |
t90% is the time required for 10% of the drug to degrade.
Table 2: Forced Degradation of Paracetamol (Active Metabolite of Propacetamol) [8]
| Stress Condition | % Degradation |
| Acid (1.0N HCl, 24h) | Significant Degradation |
| Base (1.0N NaOH, 24h) | Significant Degradation |
| Oxidation (10% H₂O₂, 24h) | Significant Degradation |
| Reduction (10% NaHSO₃, 24h) | Stable |
| Water (24h) | Stable |
Note: This data is for paracetamol, the active metabolite. Propacetamol is expected to first hydrolyze to paracetamol, which would then be subject to these degradation pathways.
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for this compound and Its Degradation Products
This protocol is a synthesized method based on common practices for analyzing propacetamol and paracetamol.[8][9][10]
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its primary degradant, paracetamol.
-
Materials:
-
This compound reference standard
-
Paracetamol reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Procedure:
-
Buffer Preparation: Dissolve 1.75 g of dipotassium hydrogen phosphate in 900 mL of HPLC grade water. Adjust the pH to 6.8 with phosphoric acid. Make up the volume to 1000 mL with water.[8]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 65:35 ratio. Filter through a 0.22 µm membrane filter and degas by sonication.[8]
-
Standard Solution Preparation: Prepare individual stock solutions of this compound and paracetamol in the mobile phase. From these, prepare a mixed standard solution at a known concentration.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks of propacetamol and paracetamol based on their retention times compared to the standards. Calculate the concentration of each analyte using the peak areas.
-
2. Forced Degradation Study Protocol
This protocol is adapted from general ICH guidelines and specific studies on paracetamol.[8][11]
-
Objective: To investigate the degradation of this compound under various stress conditions to establish the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare solutions of this compound in water.
-
Acid Hydrolysis: Add 1N HCl to the drug solution and heat at 60°C for 30 minutes. Cool and neutralize with 1N NaOH.[11]
-
Alkaline Hydrolysis: Add 1N NaOH to the drug solution and heat at 60°C for 30 minutes. Cool and neutralize with 1N HCl.[11]
-
Oxidative Degradation: Add 10% hydrogen peroxide to the drug solution and keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Heat the drug solution at 60°C for 30 minutes.[11]
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber.
-
Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.
-
Visualizations
Caption: Logical workflow of propacetamol formulation challenges and analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Medium and Temperature on the Hydrolysis Kinetics of this compound: Determination Using Derivative Spectrophotometry [jstage.jst.go.jp]
- 4. journal.latakia-univ.edu.sy [journal.latakia-univ.edu.sy]
- 5. This compound | TargetMol [targetmol.com]
- 6. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biology-journal.org [biology-journal.org]
Technical Support Center: Managing Propacetamol-Associated Infusion Pain
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of infusion-associated pain with propacetamol (B1218958). The information is tailored for a scientific audience to assist in experimental design and data interpretation.
Troubleshooting Guide: Investigating and Mitigating Propacetamol Infusion Pain
Issue: Significant pain reported at the infusion site during propacetamol administration.
This is a known adverse event associated with propacetamol. The following sections provide a systematic approach to understanding and managing this phenomenon in a research setting.
Understanding the Mechanism of Pain
Question: What is the underlying molecular mechanism of propacetamol-induced infusion pain?
Answer: Current research indicates that the primary cause of infusion-associated pain with propacetamol is the direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Propacetamol, the prodrug, activates TRPV1, while its active metabolite, paracetamol, does not.[1] This activation of TRPV1 on sensory neurons leads to a painful, burning sensation at the injection site.[1]
-
Signaling Pathway:
Propacetamol directly activates the TRPV1 channel, leading to a pain signal.
Experimental Protocols for Studying Infusion Pain
Question: How can we quantitatively assess propacetamol-induced pain in our experiments?
Answer: A combination of in vitro and in vivo models can be employed to study propacetamol-induced pain.
In Vitro Cellular Assays:
-
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel.
-
Electrophysiology (Whole-Cell Patch Clamp):
-
Record ionic currents in response to the application of propacetamol and paracetamol solutions at varying concentrations.
-
An increase in inward current upon propacetamol application would indicate direct channel activation.[1]
-
-
Calcium Imaging (Ratiometric):
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Measure changes in intracellular calcium concentrations upon exposure to propacetamol. An increase in intracellular calcium further confirms channel activation.[1]
-
-
-
Experimental Workflow:
Workflow for in vitro assessment of propacetamol's effect on TRPV1.
Human Volunteer Studies (Ethical approval required):
-
Methodology:
-
Subject Recruitment: Enroll healthy volunteers with informed consent.
-
Drug Administration: Administer a small, standardized intracutaneous injection of propacetamol, paracetamol, and a saline control into the volar aspect of the forearm.
-
Pain Assessment: Immediately following injection, assess pain intensity using a Visual Analog Scale (VAS), where 0 is no pain and 100 is the worst imaginable pain.
-
Blood Flow Measurement: Use laser Doppler imaging to quantify changes in superficial blood flow at the injection site, which can indicate neurogenic inflammation.[1]
-
Strategies for Pain Management and Reduction
Question: What strategies can be implemented to minimize infusion-associated pain with propacetamol in a clinical or experimental setting?
Answer: The following interventions have been shown to be effective:
-
Slowing the Infusion Rate: This is a primary strategy for reducing local discomfort. A slower rate of administration can mitigate the pain associated with bolus injections. For instance, a 15-minute infusion is generally well-tolerated compared to a 2-minute bolus injection.[2]
-
Formulation Considerations: The ready-to-use intravenous paracetamol solution is associated with significantly less injection site pain compared to propacetamol which requires reconstitution.
Quantitative Data Summary
The incidence of infusion-associated pain is consistently reported to be higher with propacetamol compared to intravenous paracetamol formulations.
| Study Population | Propacetamol Pain Incidence | IV Paracetamol Pain Incidence | Placebo Pain Incidence | Citation(s) |
| Post-third molar surgery | 49% | 0% | 0% | [3] |
| Children after inguinal hernia repair | 33.0% | 14.7% | N/A | |
| Postoperative pain (meta-analysis) | 23% | N/A | 1% | [3][4][5] |
| Post-breast/thyroid surgery (on-demand) | 30% | N/A | N/A | [6] |
| Post-breast/thyroid surgery (systematic) | 13% | N/A | N/A | [6] |
Frequently Asked Questions (FAQs)
Q1: Is the pain caused by the hydrolysis of propacetamol to paracetamol?
A1: No, the available evidence suggests that propacetamol itself, and not its hydrolysis to paracetamol, is responsible for activating the TRPV1 channel and causing pain.[1]
Q2: Does premedication with an analgesic reduce propacetamol infusion pain?
A2: While studies have shown that premedication with oral paracetamol can reduce the injection pain associated with propofol (B549288), there is a lack of direct clinical trial data specifically for propacetamol infusion pain.[7][8][9][10] However, given that systemic analgesics can raise the overall pain threshold, it is a plausible but unproven strategy.
Q3: Is there a role for the kinin-kallikrein system and bradykinin (B550075) in propacetamol-induced pain?
A3: While the kinin-kallikrein system and bradykinin are significant mediators of inflammatory pain, current research has not established a direct link between this system and the infusion pain specifically caused by propacetamol. The primary mechanism identified is the activation of the TRPV1 channel.
Q4: Are there alternative intravenous non-opioid analgesics with a lower incidence of infusion pain?
A4: Yes, intravenous paracetamol formulations have a significantly lower incidence of infusion-site pain compared to propacetamol and demonstrate comparable analgesic efficacy.[3]
Q5: How does the analgesic efficacy of propacetamol compare to other analgesics?
A5: The analgesic efficacy of propacetamol is comparable to that of intravenous paracetamol and has been shown to be superior to placebo.[3][11] In some studies, its efficacy was not statistically different from intramuscular diclofenac (B195802) for postoperative pain.[11] It also has an opioid-sparing effect in postoperative settings.[5]
References
- 1. Propacetamol-Induced Injection Pain Is Associated with Activation of Transient Receptor Potential Vanilloid 1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose intravenous paracetamol or propacetamol for prevention or treatment of postoperative pain: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Efficacy of propacetamol in postoperative pain based on two modes of intravenous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Premedication With Oral Acetaminophen on the Prevention of Localized Pain Resulting from Intravenous Propofol Injection: A Randomized Double Blind Placebo Clinical Trial | Archives of Anesthesiology and Critical Care [aacc.tums.ac.ir]
- 8. Premedication with oral paracetamol for reduction of propofol injection pain: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Premedication with oral paracetamol for reduction of propofol injection pain: a randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premedication with oral paracetamol for reduction of propofol injection pain: a randomized placebo-controlled trial | springermedizin.de [springermedizin.de]
- 11. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
propacetamol hydrochloride storage and handling guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of propacetamol (B1218958) hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid propacetamol hydrochloride?
This compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2] For shorter periods, storage at 4°C is also acceptable, provided it is stored under nitrogen and away from moisture.[3]
Q2: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C, where they are viable for up to 6 months.[3] Storage at -20°C is also possible for a shorter duration of up to 1 month.[1][3] It is recommended to store solutions under a nitrogen atmosphere and protected from moisture.[3]
Q3: What solvents can be used to prepare this compound solutions?
This compound is soluble in water, DMSO, and ethanol.[1][3] For in vitro studies, it is soluble in water at a concentration of 250 mg/mL and in DMSO at 25 mg/mL.[3] Sonication may be required to fully dissolve the compound in H2O and DMSO.[2]
Q4: Is this compound stable at room temperature?
Shipping of the solid compound is typically done at room temperature for durations of less than two weeks.[4] However, for long-term storage, the recommended refrigerated or frozen conditions should be maintained to ensure stability.[1][2]
Q5: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing | The solution may have been subjected to repeated freeze-thaw cycles, or the storage duration at -20°C exceeded one month. | Prepare fresh stock solutions and ensure they are aliquoted into single-use volumes to avoid multiple freeze-thaw cycles. Always store solutions at -80°C for long-term use.[1][3] |
| Compound appears discolored (not white to light yellow) | The compound may have been exposed to moisture or incompatible substances, leading to degradation. | Do not use the discolored compound. Procure a fresh batch and ensure it is stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5] |
| Inconsistent experimental results | This could be due to degradation of the this compound solution or improper handling. | Always use freshly prepared solutions or properly stored aliquots. Ensure accurate pipetting and consistent experimental conditions. Verify the purity of the compound if issues persist. |
| Difficulty dissolving the compound | The concentration may be too high for the chosen solvent, or the solvent may not be fresh. | For DMSO, use a fresh, anhydrous grade as moisture-absorbing DMSO can reduce solubility.[1] Sonication can also aid in dissolution.[2] If solubility issues persist, consider using a different solvent or adjusting the concentration. |
Quantitative Data Summary
| Parameter | Storage Condition | Duration | Source |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C (under nitrogen, away from moisture) | Not specified | [3] | |
| Stock Solution | -80°C (in solvent) | 6 months | [3] |
| -20°C (in solvent) | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mL solution of 100 mM, you will need 300.79 mg.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2]
-
Once fully dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months.[3]
-
Visualizations
Signaling Pathway of this compound
Caption: Metabolic conversion of propacetamol to paracetamol.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution.
References
Technical Support Center: Analytical Method Validation for Propacetamol Assay
Welcome to the Technical Support Center for the analytical method validation of propacetamol (B1218958) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of propacetamol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a stability-indicating assay for propacetamol?
The primary challenge is that propacetamol, a prodrug, rapidly hydrolyzes to its active form, paracetamol (acetaminophen), in aqueous solutions and biological matrices. Therefore, a stability-indicating method must be able to simultaneously separate and quantify propacetamol from paracetamol and other potential degradation products. A derivative spectrophotometric method has been described for the simultaneous determination of propacetamol and paracetamol, which can be applied to stability studies.[1]
Q2: What are the critical parameters to consider during the validation of an HPLC method for propacetamol assay?
Following the International Council for Harmonisation (ICH) guidelines, the critical validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For propacetamol, this means separating it from paracetamol and p-aminophenol.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What are the expected degradation products of propacetamol?
The primary degradation pathway of propacetamol is hydrolysis to paracetamol and diethylglycine. Paracetamol itself can then degrade, particularly under stress conditions (acidic or basic hydrolysis, oxidation, heat), to form impurities such as p-aminophenol.[2][3] Therefore, a stability-indicating method for propacetamol should be able to separate propacetamol, paracetamol, and p-aminophenol.
Q4: Can I use a paracetamol assay validation protocol for a propacetamol assay?
While a validated HPLC method for paracetamol can serve as a good starting point, it must be modified and re-validated for propacetamol. The chromatographic conditions will need to be optimized to ensure adequate separation of propacetamol from paracetamol. The validation will need to be performed using propacetamol reference standards.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for propacetamol or paracetamol | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. - Use a new column or wash the existing column with a strong solvent. - Reduce the concentration of the injected sample. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction or leaks. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Co-elution of propacetamol and paracetamol | - Inadequate mobile phase strength. - Incorrect column chemistry. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer). - Try a different stationary phase (e.g., a column with a different C18 bonding or a phenyl-hexyl column). |
| Low recovery in accuracy studies | - Incomplete sample extraction. - Degradation of the analyte during sample preparation. - Inaccurate standard preparation. | - Optimize the extraction procedure (e.g., sonication time, solvent choice). - Prepare samples in a non-aqueous solvent or at a controlled pH and temperature to minimize hydrolysis. - Double-check all calculations and weighing procedures for standard preparation. |
| High variability in precision studies (%RSD > 2%) | - Inconsistent injection volume. - Poor sample homogeneity. - Instability of the analyte in the autosampler. | - Ensure the autosampler is functioning correctly. - Thoroughly mix all samples before injection. - Keep the autosampler tray cool and minimize the time samples are stored before injection. |
Experimental Protocols
Example HPLC Method for Propacetamol and Paracetamol Assay
This protocol is a general guideline and should be optimized and validated for your specific application.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: Acetonitrile and 0.01M phosphate (B84403) buffer (pH 3.5) in a ratio of 25:75 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 243 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of propacetamol and paracetamol reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: Dissolve the sample containing propacetamol in the mobile phase, sonicate for 20 minutes, and filter through a 0.2 µm filter before injection.[4]
3. Validation Experiments:
-
System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas and retention times.
-
Specificity (Forced Degradation): Subject the propacetamol sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to induce degradation. Analyze the stressed samples to ensure the separation of propacetamol and its degradation products from the parent drug.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.[4]
-
Accuracy (Recovery): Spike a placebo or sample matrix with known concentrations of propacetamol at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD for both should be within acceptable limits (typically ≤ 2%).
-
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for paracetamol, which can be used as a reference for developing a propacetamol assay.
| Parameter | Typical Value | Reference |
| Linearity Range | 6.25 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.999 | [4] |
| LOD | 120 ng/mL | [4] |
| LOQ | 360 ng/mL | [4] |
| Accuracy (Recovery) | 98.8 - 102.0 % | [4] |
| Precision (%RSD) | < 2% |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Propacetamol Degradation Pathway.
References
Propacetamol Degradation in Aqueous Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of propacetamol (B1218958) in aqueous solutions. Propacetamol, a prodrug of paracetamol (acetaminophen), is designed for parenteral administration and rapidly hydrolyzes to paracetamol in vivo.[1][2][3] Understanding its stability and degradation profile in aqueous media is critical for formulation development, storage, and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of propacetamol in an aqueous solution?
A1: Propacetamol hydrochloride, a water-soluble prodrug, primarily degrades via hydrolysis to form its active metabolite, paracetamol (acetaminophen), and diethylglycine.[2][3] This conversion is rapid and is catalyzed by plasma esterases in vivo.[2][3] In aqueous solutions, this hydrolysis can also occur abiotically, influenced by factors such as temperature and pH.
Q2: What are the main factors influencing the degradation rate of propacetamol?
A2: The degradation of propacetamol is significantly influenced by temperature.[1][4] Studies have shown that the hydrolysis rate is considerably higher at room temperature (25°C) compared to refrigerated conditions (4°C).[1][4] The pH of the solution is also a critical factor, with the stability of the subsequent degradation product, paracetamol, being pH-dependent.
Q3: What is the kinetic order of propacetamol hydrolysis?
A3: The degradation of this compound in 5% glucose and 0.9% saline solutions has been reported to follow second-order kinetics.[1][4]
Q4: What are the degradation products of paracetamol, the active metabolite of propacetamol?
A4: The primary hydrolytic degradation product of paracetamol is p-aminophenol, which is known to have toxic properties.[5][6] Further degradation of paracetamol under various conditions, such as advanced oxidation processes, can lead to the formation of hydroquinone, benzoquinone, and various carboxylic acids.
Q5: Are there established analytical methods to study propacetamol degradation?
A5: Yes, several analytical methods are available. First-derivative spectrophotometry has been used to quantitatively determine both propacetamol and paracetamol.[1][4] High-Performance Liquid Chromatography (HPLC) is also a common and effective technique for separating and quantifying propacetamol and its degradation products, including p-aminophenol.[5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of propacetamol concentration in solution. | High storage temperature. | Store propacetamol solutions at refrigerated temperatures (e.g., 4°C) to slow down hydrolysis.[1][4] |
| Inappropriate pH of the solution. | Buffer the aqueous solution to a pH that minimizes the degradation rate of the resulting paracetamol. The stability of paracetamol is pH-dependent. | |
| Unexpected peaks appearing in HPLC chromatogram. | Formation of degradation products. | Identify the degradation products. The primary degradation product of propacetamol is paracetamol. Subsequent degradation of paracetamol can lead to p-aminophenol and other compounds.[5][6] |
| Impurities in the initial propacetamol sample. | Analyze the purity of the starting material before initiating degradation studies. | |
| Inconsistent kinetic data. | Fluctuation in experimental temperature. | Use a temperature-controlled environment (e.g., water bath, incubator) to maintain a constant temperature throughout the experiment. |
| Variability in the analytical method. | Validate the analytical method for linearity, accuracy, and precision before conducting kinetic studies. | |
| Precipitation in the aqueous solution. | Poor solubility of degradation products. | Adjust the pH or the composition of the aqueous medium to ensure all components remain in solution. |
Quantitative Data Summary
Table 1: Hydrolysis Kinetics of this compound in Different Media and Temperatures [1][4]
| Medium | Temperature (°C) | Degradation Rate Constant (k) | t90% (hours) | Kinetic Order |
| 5% Glucose Solution | 25 | ~4.5 times higher than at 4°C | 3.17 | Second-order |
| 0.9% Saline Solution | 25 | ~4.5 times higher than at 4°C | 3.61 | Second-order |
| 5% Glucose Solution | 4 | - | 13.42 | Second-order |
| 0.9% Saline Solution | 4 | - | 12.36 | Second-order |
Experimental Protocols
Protocol 1: Determination of Propacetamol Hydrolysis Kinetics using UV-Vis Spectrophotometry
This protocol is based on the methodology of using first-derivative spectrophotometry to quantify propacetamol and its primary degradation product, paracetamol.[1][4]
1. Materials:
- This compound standard
- Paracetamol standard
- Aqueous solution (e.g., 0.9% saline or 5% glucose)
- UV-Vis Spectrophotometer
2. Standard Solution Preparation:
- Prepare stock solutions of propacetamol and paracetamol of known concentrations in the chosen aqueous medium.
- Create a series of calibration standards for both propacetamol and paracetamol by diluting the stock solutions.
3. Kinetic Experiment:
- Prepare a solution of propacetamol in the desired aqueous medium at a known initial concentration.
- Maintain the solution at a constant temperature (e.g., 25°C or 4°C) using a water bath.
- At predetermined time intervals, withdraw an aliquot of the sample.
- Record the UV-Vis spectrum of the aliquot over a suitable wavelength range.
4. Data Analysis:
- Apply a first-derivative transformation to the recorded spectra.
- Determine the concentrations of propacetamol and paracetamol at each time point using the calibration curves.
- Plot the concentration of propacetamol versus time.
- Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order).
Protocol 2: Analysis of Propacetamol and its Degradation Product (p-aminophenol) by HPLC
This protocol outlines a general method for the simultaneous determination of paracetamol and its main degradation impurity, p-aminophenol, which is relevant after the initial hydrolysis of propacetamol.[5]
1. Materials and Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Paracetamol and p-aminophenol reference standards
- Mobile phase: Methanol and a suitable buffer (e.g., 0.01M phosphate (B84403) buffer pH 5.0) in a specific ratio (e.g., 30:70 v/v)
- Aqueous solution from the propacetamol degradation study
2. Chromatographic Conditions:
- Mobile Phase: Isocratic elution with the prepared mobile phase.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 243 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient
3. Sample Preparation:
- Withdraw samples from the degradation experiment at various time points.
- Filter the samples through a 0.45 µm syringe filter before injection.
- Dilute the samples with the mobile phase if necessary to fall within the linear range of the calibration curve.
4. Data Analysis:
- Develop a calibration curve for both paracetamol and p-aminophenol.
- Quantify the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves.
- Monitor the decrease in paracetamol concentration and the increase in p-aminophenol concentration over time.
Visualizations
Caption: Degradation pathway of propacetamol in aqueous solution.
Caption: Experimental workflow for studying propacetamol degradation kinetics.
References
- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chloroacetylation of Paracetamol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of paracetamol. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the chloroacetylation of paracetamol, focusing on identifying and mitigating the formation of unwanted by-products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product (4-acetamidophenyl 2-chloroacetate) | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of by-products such as C-acylated products or N-acylated products. 3. Hydrolysis of chloroacetyl chloride: Presence of moisture in the reaction. | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may be necessary, but avoid excessive heat. 2. See entries below for specific by-product troubleshooting. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of C-acylated by-products (hydroxyacetophenone derivatives) | Fries Rearrangement: This is a significant side reaction, especially in the presence of Lewis acids (e.g., AlCl₃).[1][2][3] High temperatures can also promote this rearrangement.[1][4] | 1. Avoid Lewis Acids: Do not use Lewis acid catalysts. The desired O-acylation is favored under neutral or basic conditions.[3] 2. Control Temperature: Maintain a low to moderate reaction temperature. O-acylation is the kinetically favored product, while C-acylation is thermodynamically favored.[3][4] 3. Solvent Choice: Use a non-polar aprotic solvent. In the presence of any residual catalyst, polar solvents can favor the formation of the para-C-acylated product.[1] |
| Formation of N-chloroacetylated paracetamol | The amide nitrogen of paracetamol, although less nucleophilic than the phenolic oxygen, can compete in the acylation reaction. | 1. Use a suitable base: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can selectively deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity for O-acylation. 2. Steric Hindrance: While not easily modifiable for this substrate, be aware that sterically bulky groups near the hydroxyl function could favor N-acylation. |
| Presence of 2-chloro-N-(4-hydroxyphenyl)acetamide | This by-product arises from the chloroacetylation of p-aminophenol, a common impurity in the paracetamol starting material.[5][6] | 1. High-Purity Paracetamol: Use highly purified paracetamol with minimal p-aminophenol content. 2. Purification of Starting Material: If necessary, recrystallize the paracetamol starting material to remove p-aminophenol impurities. |
| Formation of di-chloroacetylated product | Reaction of both the hydroxyl and the amide groups with chloroacetyl chloride. This is more likely with an excess of the acylating agent and forcing conditions. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride. 2. Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations. |
| Presence of p-chloroacetanilide (B1165894) | This is a known impurity in paracetamol and can be carried through the reaction.[7] It can also potentially be formed if the starting material contains p-chloroaniline which gets acetylated.[8] | 1. Source High-Quality Paracetamol: Ensure the starting material meets pharmacopeial standards for related substances. 2. Analytical Monitoring: Use HPLC to quantify the levels of p-chloroacetanilide in both the starting material and the final product.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products to watch for during the chloroacetylation of paracetamol?
A1: The main potential by-products are:
-
C-acylated isomers: Formed via the Fries rearrangement, especially when Lewis acids are present. This can result in acylation at the ortho and para positions of the aromatic ring relative to the hydroxyl group.[1][3]
-
N-chloroacetylated paracetamol: Resulting from the reaction at the amide nitrogen instead of the phenolic oxygen.
-
By-products from impurities: Chloroacetylation of residual p-aminophenol in the starting material can lead to 2-chloro-N-(4-hydroxyphenyl)acetamide.[5][6]
-
Di-chloroacetylated product: Where both the hydroxyl and amide groups have reacted.
Q2: How can I favor O-acylation over C-acylation (Fries Rearrangement)?
A2: To favor the desired O-acylation, you should:
-
Avoid Lewis Acids: Catalysts like aluminum chloride (AlCl₃) strongly promote the Fries rearrangement and should be avoided.[1][2]
-
Use Kinetic Control: O-acylation is generally the faster reaction (kinetic product), while C-acylation is more stable (thermodynamic product).[3][4] Therefore, using lower reaction temperatures will favor the formation of the O-acylated product.
-
Employ Base Catalysis: Using a non-nucleophilic base like pyridine or triethylamine increases the nucleophilicity of the phenolic oxygen, promoting the desired reaction.
Q3: What is the role of the solvent in this reaction?
A3: The solvent can influence the reaction pathway. Aprotic solvents are generally preferred to avoid hydrolysis of the chloroacetyl chloride. Non-polar solvents may be beneficial in minimizing certain side reactions. For instance, in the presence of a Lewis acid, increasing solvent polarity can favor the para-substituted Fries rearrangement product.[1]
Q4: How important is the purity of the starting paracetamol?
A4: The purity of the starting paracetamol is critical. The presence of impurities, particularly p-aminophenol, can lead to the formation of corresponding chloroacetylated by-products, complicating purification and reducing the overall yield of the desired product.[5][6]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the progress of the reaction and quantifying the desired product as well as potential impurities like p-aminophenol and p-chloroacetanilide.[9][10][11][12] Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction's progress.
Experimental Protocols
General Protocol for Selective O-Chloroacetylation of Paracetamol
This protocol is designed to favor the formation of 4-acetamidophenyl 2-chloroacetate while minimizing by-products.
Materials:
-
Paracetamol (high purity)
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetone, or ethyl acetate)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolution: Dissolve paracetamol in the chosen anhydrous aprotic solvent in the flask.
-
Base Addition: Add the base (e.g., 1.1 equivalents of pyridine or triethylamine) to the paracetamol solution and stir.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred paracetamol solution at a controlled temperature (e.g., 0-10 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the base.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 4-acetamidophenyl 2-chloroacetate.
-
Analysis: Characterize the final product and assess its purity using techniques such as NMR, IR, Mass Spectrometry, and HPLC.
Visualizations
Caption: Reaction pathways in paracetamol chloroacetylation.
Caption: Troubleshooting workflow for chloroacetylation.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. organic chemistry - Esters of catechol - Fries rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Stability-Indicating HPLC Method for Propacetamol Hydrochloride
Welcome to the technical support center for the stability-indicating HPLC analysis of Propacetamol (B1218958) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions related to ensuring the stability and quality of propacetamol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it crucial for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. For this compound, a prodrug that rapidly hydrolyzes to paracetamol, such a method is critical to ensure that the analysis distinguishes the intact drug from its primary degradant (paracetamol) and other potential impurities like p-aminophenol. This is essential for determining the shelf-life and storage conditions of the drug product.
Q2: What are the primary degradation products of this compound?
This compound is designed to be rapidly converted in the body to its active form, paracetamol (acetaminophen), through hydrolysis by plasma esterases.[1] This hydrolysis can also occur in vitro under certain conditions. Therefore, the primary and most immediate degradation product is paracetamol . Further degradation of paracetamol, especially under stress conditions such as acid or base hydrolysis, can lead to the formation of p-aminophenol .[2][3] A robust stability-indicating method must be able to separate and quantify propacetamol, paracetamol, and p-aminophenol.
Q3: How can I prevent the hydrolysis of this compound in my sample solution before injection?
Due to its susceptibility to hydrolysis, minimizing the time between sample preparation and injection is critical. The rate of hydrolysis is influenced by temperature and the medium.[4] To minimize pre-injection hydrolysis:
-
Temperature Control: Prepare and store sample solutions at a reduced temperature (e.g., 4°C) to significantly slow down the hydrolysis rate.[4]
-
pH of Diluent: Use a diluent with a pH that minimizes the hydrolysis rate. Acidic conditions can catalyze hydrolysis.
-
Fresh Preparation: Always prepare solutions fresh and analyze them as quickly as possible. Avoid letting prepared samples sit at room temperature for extended periods.
-
Method Validation: During method validation, assess the stability of propacetamol in the chosen diluent over a defined period to establish an acceptable timeframe for sample analysis.
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed methodology for a stability-indicating HPLC analysis of this compound. This protocol is a composite based on established methods for paracetamol and related compounds and should be validated in your laboratory.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 6) (27.5:72.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 10-15 minutes |
Rationale for parameter selection is based on methods developed for paracetamol and its related substances, which would provide good separation for propacetamol and its degradants.[5][6]
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For drug product analysis, weigh and finely powder a representative sample. Dissolve an accurately weighed portion of the powder in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid decrease in propacetamol peak area over time in prepared samples. | Hydrolysis of propacetamol to paracetamol in the sample solution. | - Prepare samples fresh and inject immediately.- Store prepared samples in an autosampler cooled to 4°C.[4]- Validate the stability of the sample solution to determine the maximum allowable time before injection. |
| Peak tailing for the propacetamol or paracetamol peak. | - Interaction of the analyte with the stationary phase.- Column degradation or contamination. | - Adjust the pH of the mobile phase.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent. |
| Inconsistent retention times. | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- HPLC pump malfunction leading to inconsistent flow rate. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and perform regular maintenance. |
| Appearance of extraneous peaks (ghost peaks). | - Contamination from the sample, solvent, or system.- Carryover from a previous injection. | - Filter all samples and solvents before use.- Implement a needle wash step in the injection sequence.- Run a blank gradient to identify the source of contamination. |
| High backpressure. | - Blockage in the HPLC system (e.g., column frit, tubing, in-line filter).- Particulate matter from the sample. | - Filter all samples and mobile phases.- Reverse flush the column (if recommended by the manufacturer).- Systematically check for blockages by removing components one by one. |
| No peaks or very small peaks. | - Detector lamp is off or has low energy.- No sample was injected (e.g., empty vial, air bubble in the syringe).- Incorrect mobile phase composition. | - Check the detector lamp status and replace if necessary.- Verify the sample vial has sufficient volume and that the autosampler is functioning correctly.- Confirm the correct preparation of the mobile phase. |
Forced Degradation Study Data
A forced degradation study is essential to demonstrate the stability-indicating nature of the method. The following table summarizes the expected degradation behavior of this compound under various stress conditions.
| Stress Condition | Expected Degradation Products | Expected % Degradation of Propacetamol |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Paracetamol, p-aminophenol | Significant degradation |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Paracetamol, p-aminophenol | Significant degradation |
| Oxidative (e.g., 3% H₂O₂) | Paracetamol and its oxidation products | Moderate degradation |
| Thermal (e.g., 60°C) | Paracetamol | Moderate degradation |
| Photolytic (e.g., UV light) | Paracetamol | Minimal to moderate degradation |
This data is inferred from forced degradation studies on paracetamol, the primary degradant of propacetamol.[3][7]
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound.
Caption: Troubleshooting decision tree for inconsistent peak areas in propacetamol HPLC analysis.
References
- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. appconnect.in [appconnect.in]
- 4. apjhs.com [apjhs.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Propacetamol and Intravenous Paracetamol for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, pharmacokinetics, and safety profiles of propacetamol (B1218958) and intravenous (IV) paracetamol. The information is compiled from peer-reviewed clinical trials and meta-analyses to support research and development in pain management.
Executive Summary
Propacetamol, a prodrug of paracetamol, and intravenous paracetamol are both effective analgesics used in the management of acute pain, particularly in the postoperative setting. Clinical evidence demonstrates that both formulations have comparable analgesic efficacy.[1][2] A key distinction lies in their local tolerance, with propacetamol being associated with a significantly higher incidence of pain upon infusion.[1][3] From a pharmacokinetic standpoint, 1g of intravenous paracetamol is bioequivalent to 2g of propacetamol, which is rapidly hydrolyzed to paracetamol in the blood.
Efficacy in Postoperative Pain
Multiple systematic reviews and meta-analyses have established the comparable efficacy of intravenous paracetamol and propacetamol for postoperative pain relief.[4][5][6][7]
A comprehensive Cochrane review, updated in 2016 and including 75 studies with 7200 patients, found high-quality evidence that a single dose of either IV paracetamol or propacetamol provides effective pain relief for about four hours in approximately 36% of patients with acute postoperative pain, compared to 16% in the placebo group.[4][6] The number needed to treat (NNT) to achieve at least 50% pain relief over 4 hours was 4.0.[5][7] This efficacy diminishes over six hours.[5][7]
Both formulations have also been shown to have an opioid-sparing effect. Patients receiving either intravenous paracetamol or propacetamol required 26-30% less opioid over four hours and 16% less over six hours compared to those receiving a placebo.[4][5][6][7] However, this reduction in opioid use did not consistently lead to a clinically significant decrease in opioid-related adverse events.[4][5][6]
When compared to other analgesics like NSAIDs or opioids, the differences in efficacy were generally not statistically or clinically significant.[4][6]
Pharmacokinetics: From Prodrug to Active Metabolite
Propacetamol is a water-soluble prodrug of paracetamol, designed to be administered intravenously. Following administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.
A bioequivalence study demonstrated that 1 g of a ready-to-use intravenous paracetamol solution is bioequivalent to 2 g of propacetamol.[8][9] The pharmacokinetic parameters of paracetamol were found to be linear after the administration of 0.5 g and 1 g of the intravenous paracetamol solution.[8][9]
The time to onset of pain relief is rapid for both formulations, with a median onset of 6-8 minutes after the start of infusion.[1] Intravenous administration of propacetamol has been shown to achieve therapeutic plasma concentrations of paracetamol more rapidly and reliably than oral administration.[10]
Comparative Data Tables
Table 1: Analgesic Efficacy in Postoperative Pain
| Parameter | Intravenous Paracetamol / Propacetamol | Placebo | Citation |
| Patients with ≥50% Pain Relief (4 hours) | 36-37% | 16% | [4][5] |
| Number Needed to Treat (NNT) for ≥50% Pain Relief (4 hours) | 4 | - | [5][7] |
| Opioid Sparing Effect (4 hours) | 26-30% reduction | - | [4][5][7] |
| Opioid Sparing Effect (6 hours) | 16% reduction | - | [4][5][6] |
| Median Time to Onset of Pain Relief | 6-8 minutes | - | [1] |
Table 2: Pharmacokinetic Parameters of Paracetamol (following administration of 1g IV Paracetamol or 2g Propacetamol)
| Parameter | IV Paracetamol (1g) | Propacetamol (2g) | Citation |
| Bioequivalence | Bioequivalent to 2g Propacetamol | Bioequivalent to 1g IV Paracetamol | [8][9] |
| Propacetamol Hydrolysis Half-life | N/A | 0.028 hours | [11] |
Table 3: Adverse Events
| Adverse Event | Intravenous Paracetamol | Propacetamol | Placebo | Citation |
| Pain on Infusion | 0-2% | 20-49% | 1% | [1][8] |
| Overall Adverse Events | Similar to Placebo | Similar to Placebo (except for pain on infusion) | - | [4][5][6] |
Experimental Protocols
Bioequivalence and Pharmacokinetic Study Protocol
A typical experimental design to assess the bioequivalence of intravenous paracetamol and propacetamol involves a randomized, open-label, single-dose, three-period crossover study in healthy male volunteers.[8][9]
-
Participants: Healthy adult male volunteers.
-
Interventions:
-
Test Product: Intravenous Paracetamol (e.g., 1 g infused over 15 minutes).
-
Reference Product: Propacetamol (e.g., 2 g, equivalent to 1 g of paracetamol, infused over 15 minutes).
-
Placebo.
-
-
Washout Period: A one-week washout period is implemented between each treatment period.[8]
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points (e.g., 18 time points) over a 24-hour period following the start of the infusion.[8]
-
Analysis: Serum concentrations of paracetamol are determined using a validated method such as high-performance liquid chromatography (HPLC) with UV detection.[8][9] A non-compartmental pharmacokinetic analysis is performed to calculate parameters including Cmax, tmax, AUC, and t1/2.[8][9]
-
Outcome Measures: The primary outcome is the bioequivalence of the two formulations, assessed by comparing the 90% confidence intervals for the ratios of Cmax and AUC to predefined equivalence margins.[8][9] Secondary outcomes include local tolerance and safety, assessed through physical examinations, vital signs, ECG, and laboratory tests.[8][9]
Postoperative Pain Efficacy Study Protocol
Clinical trials evaluating the analgesic efficacy of intravenous paracetamol and propacetamol in postoperative pain are typically randomized, double-blind, placebo-controlled, parallel-group studies.[1]
-
Participants: Adult patients experiencing moderate-to-severe pain following a surgical procedure (e.g., third molar surgery or total hip arthroplasty).[1][12]
-
Interventions:
-
Intravenous Paracetamol (e.g., 1 g).
-
Propacetamol (e.g., 2 g).
-
Placebo.
-
-
Administration: The study drug is administered as a single intravenous infusion over 15 minutes.[1]
-
Efficacy Assessment: Pain intensity and pain relief are assessed at baseline and at regular intervals for up to 6 hours post-administration using validated scales such as the Visual Analog Scale (VAS) and categorical scales.[1]
-
Outcome Measures:
-
Safety Assessment: Adverse events, including local infusion site reactions, are monitored and recorded throughout the study.[1]
Visualized Pathways and Workflows
Caption: Pharmacokinetic pathway of propacetamol and IV paracetamol.
Caption: Workflow of a comparative clinical trial.
References
- 1. Intravenous acetaminophen (paracetamol): comparable analgesic efficacy, but better local safety than its prodrug, propacetamol, for postoperative pain after third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 3. researchgate.net [researchgate.net]
- 4. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose intravenous paracetamol or propacetamol for prevention or treatment of postoperative pain: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Single dose intravenous propacetamol or intravenous paracetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. Pharmacokinetics and analgesic effects of intravenous propacetamol vs rectal paracetamol in children after major craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Propacetamol and Oral Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of intravenous (IV) propacetamol (B1218958) and oral paracetamol. The information presented is supported by experimental data from various clinical studies to aid in research and development decisions.
Executive Summary
Propacetamol, a prodrug of paracetamol (acetaminophen), is administered intravenously and is rapidly hydrolyzed to paracetamol. This route of administration leads to a more rapid achievement of therapeutic plasma concentrations compared to oral paracetamol.[1][2][3] Clinical studies consistently demonstrate that intravenous administration of propacetamol results in a higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax) when compared to the oral administration of paracetamol.[4] Conversely, oral paracetamol exhibits greater inter-individual variability in its absorption and pharmacokinetic profile.[2][3] The oral bioavailability of paracetamol is generally high, estimated to be between 63% and 89%.[1][3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for intravenous propacetamol (which is converted to paracetamol) and oral paracetamol from various studies. It is important to note that dosages and study populations may vary between studies.
| Parameter | Intravenous Propacetamol (equivalent to 1g Paracetamol) | Oral Paracetamol (1g) | Key Findings |
| Cmax (Peak Plasma Concentration) | Higher | Lower | Intravenous administration consistently results in a higher peak plasma concentration. |
| Tmax (Time to Peak Plasma Concentration) | Shorter (typically around 15-30 minutes)[5] | Longer and more variable (ranging from 0.5 to 2 hours) | Intravenous propacetamol leads to a more rapid attainment of peak plasma levels. |
| AUC (Area Under the Curve) | Generally comparable to or slightly higher than oral administration, indicating similar overall exposure. | High bioavailability, but absorption variability can affect AUC. | Overall drug exposure is similar, though the initial concentration profile differs significantly. |
| Bioavailability | 100% (by definition of intravenous administration) | 63-89%[1][3] | Oral administration results in slightly less of the drug reaching systemic circulation due to first-pass metabolism. |
| Variability | Low and predictable plasma concentrations.[2][3] | High inter-individual variability in plasma concentrations.[2][3] | The pharmacokinetic profile of intravenous propacetamol is more consistent among patients. |
Experimental Protocols
The data presented in this guide are derived from clinical trials with specific methodologies. A general overview of a typical experimental protocol for a pharmacokinetic comparison study is provided below.
Study Design: Most comparative studies employ a randomized, crossover, or parallel-group design. Healthy adult volunteers are commonly recruited to minimize confounding variables.
Dosing:
-
Intravenous Propacetamol: A common dosage is 2g of propacetamol, which is equivalent to 1g of paracetamol, administered as an intravenous infusion over 15 minutes.
-
Oral Paracetamol: A standard dose of 1g or 2g of paracetamol is administered as tablets with a standardized volume of water.[2][3]
Blood Sampling: Blood samples are typically collected at baseline (pre-dose) and at multiple time points post-administration. A common sampling schedule might include collection at 5, 15, 30, and 45 minutes, and at 1, 1.5, 2, 3, 4, 6, 8, and 12 hours after drug administration.
Analytical Method: The concentration of paracetamol in plasma or serum is most commonly determined using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.[1][6][7][8]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) followed by centrifugation.
-
Chromatographic Separation: A C18 reversed-phase column is frequently used for separation.
-
Mobile Phase: The mobile phase is often a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is commonly set at a wavelength between 245 nm and 254 nm.
Visualizations
The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of intravenous propacetamol and oral paracetamol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [Plasma determination of paracetamol using high performance liquid chromatography. Application to a pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Propacetamol Hydrochloride versus NSAIDs for Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the analgesic efficacy and safety profiles of propacetamol (B1218958) hydrochloride and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is compiled from peer-reviewed clinical trials and pharmacological studies to support research and development in pain management.
Executive Summary
Propacetamol hydrochloride, a prodrug of paracetamol (acetaminophen), offers a parenteral route of administration for rapid analgesia, particularly in postoperative settings.[1] Its mechanism of action is primarily central, differing from the predominantly peripheral mechanism of NSAIDs.[2] Clinical evidence suggests that propacetamol has a comparable analgesic efficacy to several NSAIDs for postoperative pain, though with some differences in onset and duration of action.[3][4] The choice between these agents often depends on the clinical context, patient risk factors, and the desired balance between efficacy and potential adverse effects.
Mechanism of Action
This compound (Paracetamol)
Propacetamol is rapidly hydrolyzed in the plasma to its active form, paracetamol.[5] The analgesic action of paracetamol is complex and not fully elucidated, but it is understood to be primarily central.[6] It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, in the periphery, which accounts for its limited anti-inflammatory activity compared to NSAIDs.[5][7] The central analgesic effect is thought to involve the inhibition of COX enzymes in the central nervous system, where the peroxide tone is low.[6] Additionally, paracetamol's metabolite, AM404, formed in the brain, activates cannabinoid CB1 receptors and transient receptor potential vanilloid 1 (TRPV1) channels, and modulates descending serotonergic pathways, all of which contribute to its analgesic effect.[1][5][8]
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily by inhibiting the COX enzymes (COX-1 and COX-2).[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[10][11] By blocking prostaglandin (B15479496) synthesis, NSAIDs reduce pain signaling and the inflammatory response.[9] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors primarily target the COX-2 isoform, which is upregulated during inflammation.[10]
Comparative Analgesic Efficacy
Clinical studies have demonstrated that propacetamol has a similar analgesic efficacy to ketorolac (B1673617) and diclofenac (B195802) in the management of postoperative pain.[3][4]
Propacetamol vs. Ketorolac
In a study of patients undergoing total hip or knee replacement, 2g of intravenous (IV) propacetamol was found to have a similar analgesic efficacy to 15mg or 30mg of IV ketorolac.[12] The median time to onset of analgesia was shorter for propacetamol (8 minutes) compared to ketorolac 15mg (14 minutes), although this difference was not statistically significant.[12] However, the duration of analgesia was shorter for propacetamol compared to ketorolac 30mg (3.5 hours vs. 6 hours).[12] Another study comparing propacetamol and ketorolac in postoperative patient-controlled analgesia (PCA) found no significant differences in Visual Analog Scale (VAS) scores at various time points.[4][13]
| Efficacy Metric | Propacetamol (2g IV) | Ketorolac (15mg IV) | Ketorolac (30mg IV) |
| Median Onset of Analgesia | 8 minutes | 14 minutes | - |
| Median Duration of Analgesia | 3.5 hours | - | 6 hours |
| VAS Scores (vs. baseline) | Significant reduction | Significant reduction | Significant reduction |
Data from studies on postoperative pain.[4][12]
Propacetamol vs. Diclofenac
A randomized, double-blind study in patients after total hip arthroplasty showed that two administrations of 2g IV propacetamol had a comparable analgesic efficacy to a single intramuscular injection of 75mg diclofenac over a 10-hour period.[3] There were no significant differences in total pain relief scores between the two active treatment groups.[3] Another study comparing oral paracetamol and diclofenac for postoperative pain also found no significant difference in VAS scores at any time point up to 8 hours.[14]
| Efficacy Metric | Propacetamol (2g IV x 2) | Diclofenac (75mg IM) |
| Total Pain Relief Score (10h) | No significant difference | No significant difference |
| VAS Scores (up to 8h, oral) | No significant difference | No significant difference |
Data from studies on postoperative pain.[3][14]
Safety and Tolerability Profile
The safety profiles of propacetamol and NSAIDs differ, which is a key consideration in clinical practice.
Propacetamol
The most frequently reported adverse event with propacetamol is injection site pain.[12] Systemic adverse effects are generally mild.[3] Unlike NSAIDs, paracetamol has minimal effects on the gastrointestinal tract and platelet function, making it a safer option for many patients.[1]
NSAIDs
NSAIDs are associated with a range of potential adverse effects, including:
-
Gastrointestinal: Gastritis, ulcers, and bleeding due to the inhibition of protective prostaglandins in the stomach lining.[9]
-
Renal: Can cause renal vasoconstriction and reduce renal blood flow, potentially leading to renal impairment.[15]
-
Cardiovascular: Increased risk of cardiovascular thrombotic events.
-
Hematologic: Inhibition of platelet aggregation, which can increase bleeding time.
| Adverse Event | Propacetamol | NSAIDs (Non-selective) |
| Injection Site Pain | More frequent | Less frequent |
| Gastrointestinal Ulcers/Bleeding | Rare | Increased risk |
| Renal Impairment | Rare | Increased risk |
| Inhibition of Platelet Aggregation | Minimal | Yes |
Experimental Protocols
Representative Experimental Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing propacetamol and an NSAID for postoperative pain.
Key Methodological Components of Cited Studies
-
Study Design: Most of the cited studies were randomized, double-blind, and often placebo-controlled.[3][12]
-
Patient Population: Typically, adult patients experiencing moderate to severe postoperative pain following procedures such as orthopedic or abdominal surgery.[3][12]
-
Interventions:
-
Pain Assessment: The most common tool for pain assessment was the Visual Analog Scale (VAS), with measurements taken at baseline and at multiple time points post-administration.[4][14]
-
Safety Assessment: Monitoring of adverse events, vital signs, and laboratory parameters.[3]
Conclusion
This compound and NSAIDs are both effective options for the management of acute pain, particularly in the postoperative setting. Propacetamol's primarily central mechanism of action and favorable gastrointestinal and hematological safety profile make it a valuable alternative to NSAIDs, especially for patients with contraindications to the latter.[1] While the analgesic efficacy is often comparable, differences in the onset and duration of action may influence the choice of agent for specific clinical scenarios.[12] The combination of paracetamol and an NSAID may offer superior analgesia compared to either drug alone, a strategy that warrants further investigation.[16] For drug development professionals, the distinct mechanisms of action and safety profiles of these two classes of analgesics present opportunities for the development of novel pain management strategies with improved benefit-risk profiles.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Efficacy of Propacetamol and Ketorolac in Postoperative Patient Controlled Analgesia [epain.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapm.bmj.com [rapm.bmj.com]
- 8. dovepress.com [dovepress.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Propacetamol versus ketorolac for treatment of acute postoperative pain after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Efficacy of Propacetamol and Ketorolac in Postoperative Patient Controlled Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anesthesiologypaper.com [anesthesiologypaper.com]
- 15. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 16. Comparative effect of paracetamol, NSAIDs or their combination in postoperative pain management: a qualitative review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Propacetamol Formulations
This guide provides a detailed comparison of the bioequivalence of intravenous propacetamol (B1218958), a prodrug of paracetamol, with an intravenous formulation of paracetamol. The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the pharmacokinetic profiles and study designs for evaluating these analgesic formulations.
Metabolic Pathway of Propacetamol
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen). Following administration, it is rapidly and completely hydrolyzed by plasma esterases into its active metabolite, paracetamol, and N,N-diethylglycine.[1][2] Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.[2] The majority of paracetamol is subsequently metabolized in the liver through glucuronidation and sulfation, with a small fraction being oxidized by the cytochrome P450 system to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can be hepatotoxic in large doses.[2]
Caption: Metabolic pathway of propacetamol.
Comparative Bioequivalence Study: IV Propacetamol vs. IV Paracetamol
A key study evaluated the bioequivalence of a new, ready-to-use 10 mg/mL intravenous paracetamol solution (Perfalgan®) with a marketed intravenous propacetamol formulation (Pro-Dafalgan®), where 2g of propacetamol is equivalent to 1g of paracetamol.[1]
Experimental Protocol
The study was designed as an open-label, randomized, single-dose, three-period crossover trial in 24 healthy male volunteers.[1] A washout period of one week was implemented between each treatment period.[1]
Key aspects of the experimental protocol are outlined below:
-
Subjects: 24 healthy male volunteers.[1]
-
Study Design: Open-label, randomized, single-dose, 3-period crossover.[1]
-
Treatments:
-
Administration: Intravenous infusion over 15 minutes.[3]
-
Blood Sampling: Blood samples were collected at 18 time points over a 24-hour period following the start of the infusion.[1]
-
Analytical Method: Serum concentrations of paracetamol were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[1]
-
Pharmacokinetic Analysis: A non-compartmental analysis was performed on the serum concentration-time data to determine key pharmacokinetic parameters.[1]
-
Bioequivalence Assessment: Bioequivalence was tested on the log-transformed data for AUCinf and Cmax.[1] The acceptance criteria for bioequivalence were 90% confidence intervals within 0.80-1.25 for AUCinf and 0.75-1.33 for Cmax.[1]
Caption: Experimental workflow for the bioequivalence study.
Data Presentation
The following table summarizes the key pharmacokinetic parameters for the active metabolite, paracetamol, following the administration of the intravenous paracetamol and propacetamol formulations.
| Pharmacokinetic Parameter | IV Paracetamol 1 g (Perfalgan®) (Mean ± SD) | IV Propacetamol 2 g (Pro-Dafalgan®) (Mean ± SD) |
| Cmax (µg/mL) | 23.4 ± 4.9 | 19.8 ± 4.2 |
| AUCinf (µg.h/mL) | 45.4 ± 7.9 | 40.2 ± 6.0 |
| tmax (h) | 0.25 (end of infusion) | 0.25 (end of infusion) |
| t1/2 (h) | 2.4 ± 0.4 | 2.4 ± 0.4 |
| MRT (h) | 2.8 ± 0.4 | 2.9 ± 0.4 |
| ClT (L/h) | 22.8 ± 4.2 | 25.7 ± 4.1 |
| Vd (L) | 64.2 ± 11.2 | 72.8 ± 12.0 |
Data sourced from Flouvat et al.[1]
Bioequivalence Analysis:
The 90% confidence intervals for the ratio of the new paracetamol solution (Perfalgan® 1 g) to the marketed propacetamol solution (Pro-Dafalgan® 2 g) were:
These values fell within the acceptable bioequivalence intervals of 0.75 to 1.33 for Cmax and 0.80 to 1.25 for AUCinf.[1]
Conclusion
The presented data from a randomized crossover bioequivalence study demonstrates that a 1 g intravenous dose of a ready-to-use paracetamol solution is bioequivalent to a 2 g intravenous dose of propacetamol.[1] Both formulations result in the rapid appearance of the active metabolite, paracetamol, in the systemic circulation with identical times to reach maximum concentration.[1] While the pharmacokinetic parameters are comparable, the study noted that the ready-to-use paracetamol solution was associated with less local pain at the infusion site compared to the propacetamol formulation.[1] This guide provides a framework for understanding the comparative bioavailability of propacetamol formulations and the methodologies employed in their assessment.
References
- 1. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 3. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Tolerance Profiles of Propacetamol and Intravenous Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerance of propacetamol (B1218958) and intravenous (IV) paracetamol, two parenteral analgesics. The information presented is collated from a comprehensive review of clinical trial data and pharmacological studies to support evidence-based decision-making in research and drug development.
Executive Summary
Propacetamol, a prodrug of paracetamol, and IV paracetamol are both effective for the management of pain and fever in patients unable to take oral medication. While both formulations share the same active metabolite and, consequently, a similar systemic safety profile, notable differences exist concerning local tolerance at the injection site and the incidence of certain adverse events. IV paracetamol is generally better tolerated locally, with a lower incidence of injection site pain. Conversely, some studies suggest a potentially higher risk of hypotension with propacetamol, particularly in specific patient populations.
Data Presentation: Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events associated with propacetamol and IV paracetamol as reported in clinical trials and meta-analyses.
| Adverse Event | Propacetamol | IV Paracetamol | Placebo | Citation |
| Injection Site Pain | 23% - 49% | 0% - 2% | 1% | [1][2][3] |
| Hypotension | 8.4% - 21.4% | 1.2% - 9.4% | Not Reported | [4][5] |
| Any Adverse Event (similar rates to placebo) | ~37% | ~37% | ~16% | [1][6] |
Table 1: Incidence of Common Adverse Events
| Parameter | Propacetamol | IV Paracetamol | Citation |
| Patient Population | Critically ill, postoperative, emergency department patients | Critically ill, postoperative, healthy volunteers | [5][7][8] |
| Dosage | 1g or 2g | 1g | [5][9] |
| Definition of Hypotension | SBP <90 mmHg, SBP decrease >30 mmHg, or >15% decrease in MAP | SBP <90 mmHg, SBP decrease >30 mmHg, or >15% decrease in MAP | [5] |
| Incidence of Hypotension within 1 hour | 21.4% | 9.4% | [5] |
| Overall Incidence of Drug-Associated Hypotension | 8.4% of 4,771 adverse hypotension cases | 1.2% of 4,771 adverse hypotension cases | [4] |
Table 2: Comparative Incidence and Risk Factors for Hypotension
Experimental Protocols
This section details the methodologies employed in key clinical studies to assess the safety and tolerance of propacetamol and IV paracetamol.
Study Design for Postoperative Pain Analgesia
A prevalent design for comparing these two drugs is the randomized, double-blind, placebo-controlled, single-dose clinical trial in the context of acute postoperative pain.[1][2][6]
-
Patient Population: Adult patients undergoing surgical procedures known to produce moderate to severe postoperative pain (e.g., dental, orthopedic, or gynecological surgery).
-
Interventions:
-
Propacetamol Group: Intravenous infusion of 2g propacetamol (equivalent to 1g paracetamol).
-
IV Paracetamol Group: Intravenous infusion of 1g paracetamol.
-
Placebo Group: Intravenous infusion of a matching placebo (e.g., 0.9% saline).
-
-
Administration: The study drug is typically administered as a 15-minute intravenous infusion.[3]
-
Assessment of Adverse Events:
-
Injection Site Pain: Assessed by patient self-report using a verbal rating scale or a visual analog scale (VAS) immediately after and at specified intervals post-infusion. The site is also visually inspected for signs of inflammation (redness, swelling).
-
Systemic Adverse Events: Spontaneously reported by patients or elicited through non-leading questions by investigators at regular intervals (e.g., 4, 8, 12, and 24 hours post-dose). This includes monitoring for nausea, vomiting, dizziness, and headache.
-
Hemodynamic Monitoring: Blood pressure and heart rate are measured at baseline and at frequent intervals during and after the infusion (e.g., every 15 minutes for the first hour, then hourly for the next 4-6 hours) to detect any significant changes, particularly hypotension.[7][8]
-
Protocol for Prophylactic Use in Premature Infants
Clinical trials have also investigated the prophylactic use of IV paracetamol in specific populations, such as premature infants at risk for patent ductus arteriosus (PDA).
-
Patient Population: Extremely premature infants (e.g., gestational age < 30 weeks or birth weight < 1250 grams).[10]
-
Intervention: Prophylactic administration of intravenous paracetamol at a dose of 15mg/kg every 6 hours, initiated within the first 24 hours of life and continued for a specified duration (e.g., five days).[10]
-
Control Group: May receive standard care, which could include no prophylactic treatment or another intervention like indomethacin (B1671933).
-
Safety Monitoring: Close monitoring for adverse events, including assessment of renal and hepatic function through regular blood tests (e.g., serum creatinine (B1669602) and liver enzymes) at baseline and throughout the treatment period. Echocardiograms are performed to assess the status of the ductus arteriosus.[10]
Signaling Pathways and Metabolism
The metabolic pathways of propacetamol and paracetamol are crucial to understanding their safety profiles, particularly concerning hepatotoxicity.
Propacetamol Hydrolysis
Propacetamol is a prodrug that is rapidly converted to its active form, paracetamol, in the bloodstream. This conversion is a simple hydrolysis reaction catalyzed by plasma esterases.
Caption: Hydrolysis of Propacetamol to Paracetamol.
Paracetamol Metabolism in the Liver
Paracetamol is primarily metabolized in the liver through three main pathways. The major pathways, glucuronidation and sulfation, produce non-toxic metabolites that are excreted in the urine. A minor pathway, mediated by the cytochrome P450 enzyme system (primarily CYP2E1), produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, glutathione stores are depleted, leading to an accumulation of NAPQI and subsequent hepatocellular injury.[11][12][13][14][15]
Caption: Metabolic Pathways of Paracetamol in the Liver.
Conclusion
Both propacetamol and IV paracetamol are valuable tools in the clinical setting for pain and fever management. The choice between the two may be guided by considerations of local tolerance and the patient's hemodynamic stability. IV paracetamol is associated with a significantly lower incidence of injection site pain. While both can be associated with hypotension, some evidence suggests a higher risk with propacetamol, warranting closer monitoring in susceptible individuals. The systemic safety profiles are otherwise comparable, as both are metabolized to paracetamol. A thorough understanding of their respective safety and tolerance profiles is essential for optimizing patient care and for the future development of parenteral analgesics.
References
- 1. Single dose intravenous paracetamol or intravenous propacetamol for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-dose intravenous paracetamol or propacetamol for prevention or treatment of postoperative pain: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iPAPP: study protocol for a multicentre randomised controlled trial comparing safety and efficacy of intravenous paracetamol and indomethacin for the treatment of patent ductus arteriosus in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propacetamol poses a potential harm of adverse hypotension in male and older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotension Incidence with Intravenous Propacetamol vs Acetaminophen in the Heart Intensive Care Unit [jkshp.or.kr]
- 6. Single dose intravenous propacetamol or intravenous paracetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A narrative review of paracetamol-induced hypotension: Keeping the patient safe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A narrative review of paracetamol‐induced hypotension: Keeping the patient safe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tbs.pain.org.tw [tbs.pain.org.tw]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Paracetamol - Wikipedia [en.wikipedia.org]
- 12. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does cytochrome P450 liver isoenzyme induction increase the risk of liver toxicity after paracetamol overdose? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAPQI - Wikipedia [en.wikipedia.org]
- 15. What Is the Connection between CYP2E1 Activity and Acetaminophen Toxicity? → Learn [pollution.sustainability-directory.com]
A Comparative Guide to Propacetamol Hydrochloride and Rizatriptan for Acute Migraine Treatment
This guide provides an objective comparison of propacetamol (B1218958) hydrochloride and rizatriptan (B1679398) for the acute treatment of migraine attacks. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, detailed experimental protocols, and an examination of the underlying mechanisms of action.
Introduction and Overview
Migraine is a debilitating neurological disorder characterized by severe, pulsating headaches often accompanied by nausea, vomiting, photophobia, and phonophobia.[1] The acute treatment of migraine aims to rapidly alleviate pain and associated symptoms. This guide focuses on two distinct therapeutic agents:
-
Propacetamol Hydrochloride: An intravenous prodrug of paracetamol (acetaminophen).[2][3][4] Upon administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic.[4] Its primary advantage is the intravenous route, which bypasses gastrointestinal absorption issues common during migraine attacks, such as nausea and vomiting.[2][3][5]
-
Rizatriptan: An oral selective serotonin (B10506) (5-HT) 1B/1D receptor agonist, belonging to the triptan class of drugs.[6][7][8] Triptans are considered a first-line treatment for moderate to severe migraine attacks.[9][10] Rizatriptan is known for its rapid onset of action among oral triptans.[11]
Mechanisms of Action
The two compounds alleviate migraine pain through fundamentally different biological pathways.
Rizatriptan: A Serotonin 5-HT1B/1D Receptor Agonist
Rizatriptan exerts its therapeutic effect by selectively binding to and activating 5-HT1B and 5-HT1D receptors.[6][12] This interaction is believed to mitigate migraine through a multi-faceted mechanism:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to their constriction, counteracting the vasodilation that contributes to throbbing migraine pain.[7][13]
-
Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).[7] CGRP is a potent vasodilator and pain signal transmitter implicated in migraine pathophysiology.
-
Inhibition of Pain Signal Transmission: Rizatriptan is thought to act on 5-HT1D receptors in the brainstem, specifically within the trigeminal nucleus caudalis, to suppress the transmission of pain signals from the trigeminal system to higher brain centers.[6][7]
Propacetamol: A Prodrug of Paracetamol with Central Action
Propacetamol itself is inactive. Following intravenous administration, it is rapidly converted to paracetamol.[4] Paracetamol's analgesic mechanism is not fully elucidated but is understood to be primarily central. Proposed pathways include:
-
Central COX Inhibition: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues but may exhibit more potent inhibition of COX-2 within the central nervous system (CNS), reducing prostaglandin (B15479496) synthesis in the brain and spinal cord.[4]
-
Modulation of Serotonergic Pathways: Evidence suggests paracetamol's analgesic effect is mediated, in part, by activating descending serotonergic pathways that inhibit pain signal transmission in the spinal cord.[14]
-
Interaction with the Endocannabinoid System: A key metabolite of paracetamol, AM404, is formed in the brain. AM404 inhibits the reuptake of endocannabinoids (like anandamide) and may also activate cannabinoid CB1 receptors, contributing to analgesia.[14]
Clinical Efficacy: Comparative and Individual Data
Direct comparative data between intravenous propacetamol and oral rizatriptan is limited but informative. A key randomized study provides head-to-head results, which are supplemented here with data from placebo-controlled trials for each agent to provide a broader context of their efficacy.
Head-to-Head Comparison
A randomized study compared the efficacy of a single 1g IV dose of propacetamol against a single 5mg oral dose of rizatriptan in patients presenting to an emergency room with an acute migraine attack.[2][3]
| Outcome Measure | Propacetamol (1g IV) | Rizatriptan (5mg Oral) | Time Point | p-value | Reference |
| Mean VAS Score Reduction | Significantly Greater | --- | 60 min | < 0.05 | [2][3] |
| Mean VAS Score Reduction | No Significant Difference | No Significant Difference | 30 min | NS | [2][3] |
| Mean VAS Score Reduction | No Significant Difference | No Significant Difference | 120 min | NS | [2][3] |
VAS = Visual Analogue Scale for pain; NS = Not Significant.
The study concluded that propacetamol is either equivalent or superior in efficacy to rizatriptan, with a statistically significant advantage in pain reduction at the 60-minute mark.[2][3]
Individual Placebo-Controlled Trial Data
The following table summarizes typical efficacy outcomes from separate placebo-controlled trials, providing a benchmark for each drug's performance.
| Outcome Measure (at 2 hours) | Propacetamol/Paracetamol (1000mg) | Rizatriptan (10mg) | Placebo | References |
| Pain-Free | ~19% | ~31-50% | ~10% | [15][16][17] |
| Pain Relief (Moderate/Severe to Mild/None) | ~56% | ~65-77% | ~36% | [16][17][18] |
Note: Data is aggregated from multiple studies and should be interpreted with caution as trial designs and patient populations may vary. The propacetamol/paracetamol data is for oral administration but is the best available comparator from large systematic reviews.[17] Rizatriptan 10 mg consistently demonstrates high rates of pain relief and pain-free status by 2 hours.[15][18]
Safety and Tolerability
| Drug | Common Adverse Events | Contraindications / Key Warnings | References |
| Propacetamol | Injection site pain, dizziness, nausea. Paracetamol-related: risk of hepatotoxicity in overdose or in patients with pre-existing liver conditions. | Known hypersensitivity to paracetamol. Severe hepatocellular insufficiency. Use caution in patients with renal or hepatic impairment or chronic alcoholism. | [4][19] |
| Rizatriptan | Dizziness, somnolence, asthenia/fatigue, nausea, chest discomfort.[15][18] | Ischemic heart disease, history of stroke or TIA, peripheral vascular disease, uncontrolled hypertension, hemiplegic or basilar migraine.[12][20] Do not use within 2 weeks of MAO-A inhibitors.[20] | [12][15][18][20] |
Experimental Protocols
Understanding the methodology of clinical trials is crucial for interpreting their results.
Protocol of a Comparative Study: Propacetamol vs. Rizatriptan
The following methodology is based on the randomized trial directly comparing the two agents.[2][3]
-
Study Design: Randomized, open-label, comparative clinical trial.
-
Patient Population: Adult patients presenting to the emergency room with a diagnosed acute migraine attack (as per IHS criteria), who had not taken any analgesics prior to presentation.
-
Intervention Groups:
-
Propacetamol Group: Received a single 1g dose of this compound administered intravenously.
-
Rizatriptan Group: Received a single 5mg dose of rizatriptan orally.
-
-
Primary Outcome Measure: Change in pain intensity from baseline, assessed using a Visual Analogue Scale (VAS).
-
Assessment Time Points: Pain scores were recorded at baseline and at 30, 60, and 120 minutes post-treatment.
Generalized Workflow for an Acute Migraine Trial
The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled trial, which represents the gold standard for assessing the efficacy of acute migraine therapies.
Discussion and Conclusion
The choice between this compound and rizatriptan for acute migraine treatment is driven by clinical context, particularly the patient's symptoms and the care setting.
-
Efficacy: Direct comparative evidence suggests IV propacetamol may offer faster pain relief than oral rizatriptan, showing superiority at 60 minutes.[2][3] However, data from broader placebo-controlled trials indicate that oral rizatriptan achieves higher rates of complete pain freedom at the 2-hour mark, a key endpoint for migraine trials.[15][16][17]
-
Route of Administration: This is the most critical differentiator. Propacetamol's intravenous route is a significant advantage for patients experiencing severe nausea or vomiting, which can preclude the use or impair the absorption of oral medications like rizatriptan.[2][3][5] It is therefore highly suitable for use in emergency department or urgent care settings.
-
Safety Profile: Rizatriptan carries class-specific warnings related to its vasoconstrictive effects, making it unsuitable for patients with or at high risk for cardiovascular or cerebrovascular disease.[12][20] Propacetamol, being a prodrug of paracetamol, is contraindicated in severe liver disease and requires caution, but lacks the cardiovascular contraindications of triptans.[4][19]
References
- 1. Paracetamol (acetaminophen) with or without an antiemetic for acute migraine headaches in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of intravenous this compound in the treatment of an acute attack of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ccjm.org [ccjm.org]
- 6. medcentral.com [medcentral.com]
- 7. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]
- 8. Rizatriptan: MedlinePlus Drug Information [medlineplus.gov]
- 9. Acute Migraine Headache: Treatment Strategies | AAFP [aafp.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Rizatriptan (Maxalt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of rizatriptan versus standard care during long-term treatment for migraine. Rizatriptan Multicenter Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Use of Rizatriptan for Migraine Safe, Effective in Teens | MDedge [ma1.mdedge.com]
- 17. Paracetamol (acetaminophen) with or without an antiemetic for acute migraine in adults | Cochrane [cochrane.org]
- 18. la-press.net [la-press.net]
- 19. 4.7.4.1 Treatment of acute migraine attack | NI Formulary [niformulary.hscni.net]
- 20. droracle.ai [droracle.ai]
A Comparative Meta-Analysis of Propacetamol for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of propacetamol (B1218958) for postoperative pain relief, drawing on data from multiple meta-analyses and randomized controlled trials. Propacetamol, a prodrug of paracetamol (acetaminophen), is evaluated against placebo and other common analgesics, with a focus on quantitative efficacy and safety data, detailed experimental protocols, and relevant physiological pathways.
Data Presentation: Propacetamol vs. Alternatives
The following tables summarize the key quantitative data from meta-analyses comparing propacetamol and intravenous (IV) paracetamol with placebo and other analgesics for postoperative pain relief.
Table 1: Efficacy of Propacetamol/IV Paracetamol vs. Placebo
| Outcome Measure | Propacetamol/IV Paracetamol Group | Placebo Group | Number Needed to Treat (NNT) / Other Statistics | Citations |
| Patients with ≥50% Pain Relief at 4 Hours | 37% | 16% | NNT = 4.0 (95% CI: 3.5-4.8) | [1](2--INVALID-LINK-- |
| Patients with ≥50% Pain Relief at 6 Hours | Proportion diminished compared to 4 hours | - | NNT = 5.3 (95% CI: 4.2-6.7) | [3](4) |
| Opioid Consumption Reduction (at 4 hours) | 30% less than placebo | - | - | [1](2--INVALID-LINK-- |
| Opioid Consumption Reduction (at 6 hours) | 16% less than placebo | - | - | [1](2--INVALID-LINK-- |
Table 2: Adverse Effects of Propacetamol/IV Paracetamol vs. Placebo
| Adverse Event | Propacetamol/IV Paracetamol Group | Placebo Group | Key Findings | Citations |
| Overall Adverse Events | Similar rate to placebo | Similar rate to propacetamol/IV paracetamol | Few adverse events reported for both. | [1](2--INVALID-LINK-- |
| Pain on Infusion | 23% | 1% | Significantly more frequent with propacetamol. | [1](2--INVALID-LINK-- |
| Opioid-Induced Adverse Events | No significant reduction compared to placebo | - | Opioid-sparing effect did not translate to fewer opioid-related side effects. | [1](2--INVALID-LINK-- |
Table 3: Propacetamol vs. Active Comparators (NSAIDs - Diclofenac)
| Outcome Measure | Propacetamol Group | Diclofenac (B195802) Group | Key Findings | Citations |
| Analgesic Efficacy | No statistically significant difference | No statistically significant difference | Both treatments were superior to placebo. | [5](6) |
| Adverse Events | No overall differences | No overall differences | Only minor and common adverse events were reported. | [5](6) |
Experimental Protocols
The methodologies of the clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below are detailed protocols from representative studies.
Protocol 1: Comparison of Propacetamol, Diclofenac, and Placebo in Post-operative Orthopaedic Pain [5](6)
-
Study Design: A randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.
-
Patient Population: 120 patients experiencing moderate to severe pain following total hip arthroplasty.
-
Inclusion Criteria: Patients aged 18 years or older, scheduled for total hip arthroplasty, and willing to provide informed consent.
-
Exclusion Criteria: History of hypersensitivity to paracetamol, diclofenac, or other NSAIDs; significant renal or hepatic impairment; active peptic ulcer disease.
-
Interventions:
-
Propacetamol Group (n=40): Two intravenous infusions of 2 g propacetamol administered 5 hours apart.
-
Diclofenac Group (n=40): A single intramuscular injection of 75 mg diclofenac.
-
Placebo Group (n=40): Intravenous and intramuscular placebo infusions/injections matching the active treatments.
-
-
Randomization and Blinding: Patients were randomly allocated to one of the three treatment groups. The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.
-
Outcome Measures:
-
Primary Efficacy Endpoint: Total pain relief score over the 10-hour study period, assessed using a visual analog scale (VAS).
-
Secondary Efficacy Endpoints: Pain intensity difference from baseline, time to rescue medication, and patient's global assessment of efficacy.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
-
-
Data Collection: Efficacy and safety measures were assessed before each drug administration and at regular intervals for up to 10 hours post-treatment.
Protocol 2: Propacetamol as an Adjuvant to Patient-Controlled Epidural Analgesia (PCEA) after Cesarean Section
-
Study Design: A prospective, randomized, placebo-controlled trial.
-
Patient Population: Parturients undergoing cesarean section with PCEA for postoperative pain management.
-
Interventions:
-
Propacetamol Group: A single intravenous bolus of 1 g propacetamol administered immediately after the delivery of the placenta.
-
Control Group: An equivalent volume of saline administered intravenously.
-
-
Outcome Measures:
-
Primary Outcome: Pain intensity at rest and during movement, assessed using a numeric rating scale (NRS) at 2, 6, 24, and 48 hours postoperatively.
-
Secondary Outcomes: Total PCEA consumption, requirement for rescue analgesics, and incidence of adverse effects.
-
Signaling Pathways and Experimental Workflow
Metabolism of Propacetamol and Paracetamol's Mechanism of Action
Propacetamol is a prodrug that is rapidly hydrolyzed in the plasma to paracetamol and diethylglycine. Paracetamol then exerts its analgesic effects through a complex mechanism that is not fully understood but is thought to involve central and peripheral actions.
Caption: Metabolism of propacetamol and the proposed mechanisms of action for its active metabolite, paracetamol.
Representative Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of propacetamol for postoperative pain.
Caption: A typical workflow for a randomized controlled trial comparing propacetamol to a control group.
References
- 1. Propacetamol versus ketorolac for treatment of acute postoperative pain after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single dose intravenous propacetamol or intravenous paracetamol for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Propacetamol and Ketorolac for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two commonly used intravenous analgesics: propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), and ketorolac (B1673617), a non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visualizations of their mechanisms of action.
Executive Summary
Propacetamol and ketorolac are both effective non-opioid options for the management of moderate to severe pain, particularly in the postoperative setting. Clinical evidence suggests that propacetamol and ketorolac have comparable analgesic efficacy.[1][2][3] However, they differ significantly in their mechanisms of action, pharmacokinetic profiles, and adverse effect profiles. Ketorolac, a potent non-selective cyclooxygenase (COX) inhibitor, carries a higher risk of platelet dysfunction and gastrointestinal side effects.[3] Propacetamol, which acts primarily on the central nervous system, is associated with fewer of these side effects but has been linked to a higher incidence of injection site pain.[2] The choice between these two agents should be guided by the patient's clinical status, comorbidities, and the specific therapeutic goal.
Analgesic Efficacy: A Quantitative Comparison
Multiple clinical trials have directly compared the analgesic efficacy of propacetamol and ketorolac in various surgical settings. The following tables summarize key quantitative data from these studies.
| Parameter | Propacetamol | Ketorolac | Study Population | Key Findings |
| Time to Onset of Analgesia | ~8 minutes | ~10-14 minutes | Post-total hip or knee replacement | Propacetamol showed a trend towards a faster onset of action, though the difference was not always statistically significant.[2] |
| Duration of Analgesia | ~3.5 - 5 hours | ~6 hours (dose-dependent) | Post-total hip or knee replacement | Ketorolac generally provides a longer duration of analgesia compared to a single dose of propacetamol.[2] |
| Visual Analog Scale (VAS) Scores | Significant reduction post-administration | Significant reduction post-administration | Postoperative abdominal and gynecologic surgery | Both drugs demonstrated comparable reductions in VAS scores at various time points post-surgery.[1][3] |
| Rescue Analgesic Requirement | Comparable to ketorolac | Comparable to propacetamol | Postoperative abdominal and gynecologic surgery | The need for rescue opioid medication was similar between the two groups in several studies.[1][3] |
Table 1: Comparative Analgesic Efficacy of Propacetamol and Ketorolac
Pharmacokinetic Profiles
The pharmacokinetic properties of propacetamol and ketorolac influence their dosing regimens and clinical utility. Propacetamol is rapidly hydrolyzed in the plasma to its active metabolite, paracetamol.
| Parameter | Propacetamol (as Paracetamol) | Ketorolac |
| Time to Peak Plasma Concentration (Tmax) | ~15 minutes (end of infusion)[4] | ~30-60 minutes[5] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional |
| Elimination Half-life | ~2.5 - 3.5 hours | ~4-6 hours[5] |
| Metabolism | Hepatic (glucuronidation and sulfation) | Hepatic (glucuronidation and oxidation)[5] |
| Excretion | Primarily renal | Primarily renal[5] |
Table 2: Comparative Pharmacokinetic Parameters
Safety and Tolerability
The adverse effect profiles of propacetamol and ketorolac are distinct and are a critical consideration in drug selection.
| Adverse Effect | Propacetamol | Ketorolac | Key Considerations |
| Injection Site Pain | Higher incidence reported (up to 28%)[2] | Lower incidence | A notable disadvantage of propacetamol administration. |
| Platelet Dysfunction | Minimal and reversible effects[1] | Significant inhibition of platelet aggregation[1] | Ketorolac should be used with caution in patients with bleeding disorders or those undergoing procedures with a high risk of hemorrhage. |
| Gastrointestinal Effects | Low risk | Increased risk of peptic ulcers and GI bleeding | A major concern with NSAID use, including ketorolac. |
| Renal Effects | Generally considered safe for renal function | Potential for nephrotoxicity, especially with long-term use or in at-risk patients | Renal function should be monitored in patients receiving ketorolac. |
| Cardiovascular Effects | Generally considered safe | Potential for increased risk of cardiovascular thrombotic events (class effect for NSAIDs) | Caution is advised in patients with or at high risk for cardiovascular disease. |
Table 3: Comparative Adverse Effect Profiles
Mechanisms of Action
The distinct mechanisms of action of propacetamol and ketorolac underlie their therapeutic effects and side-effect profiles.
Ketorolac: Non-selective COX Inhibition
Ketorolac exerts its analgesic, anti-inflammatory, and antipyretic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7][8]
Propacetamol: A Central and Multi-faceted Mechanism
Propacetamol is a prodrug that is rapidly hydrolyzed to paracetamol. The analgesic mechanism of paracetamol is complex and not fully elucidated, but it is known to act primarily within the central nervous system.[1] Its actions are thought to involve:
-
Central COX Inhibition: Paracetamol is a weak inhibitor of COX enzymes in peripheral tissues but is more active in the central nervous system where the peroxide tone is lower.[9]
-
Serotonergic Pathway Modulation: Paracetamol enhances the activity of the descending serotonergic inhibitory pathways, which play a crucial role in pain modulation.[9][10]
-
Endocannabinoid System Interaction: A metabolite of paracetamol, AM404, is formed in the brain and is thought to indirectly activate cannabinoid CB1 receptors, contributing to its analgesic effect.[11][12]
Experimental Protocols
The following section outlines the general methodologies employed in the clinical trials comparing propacetamol and ketorolac. These are intended to provide an overview of the experimental design. For detailed protocols, readers are encouraged to consult the original publications.
Representative Study Design for Analgesic Efficacy
A common experimental workflow for comparing the analgesic efficacy of propacetamol and ketorolac in a postoperative setting is depicted below.
Key Methodological Components:
-
Study Design: Most studies employ a randomized, double-blind, placebo- or active-controlled design to minimize bias.[2][3]
-
Patient Population: Typically includes adult patients undergoing a specific type of surgery (e.g., orthopedic, abdominal, gynecologic) who are experiencing moderate to severe postoperative pain.[1][2][3]
-
Intervention: Intravenous administration of a single dose of propacetamol (e.g., 2g) or ketorolac (e.g., 30mg or 60mg).[2][3] Doses are often prepared in identical intravenous bags to maintain blinding.
-
Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-administration using a validated scale, most commonly the Visual Analog Scale (VAS).
-
Rescue Medication: Patients are typically allowed access to rescue medication (e.g., morphine via patient-controlled analgesia - PCA) if the study drug does not provide adequate pain relief. The total amount of rescue medication consumed is a key outcome measure.[2]
-
Adverse Event Monitoring: All adverse events, with a particular focus on injection site reactions, gastrointestinal symptoms, and bleeding, are systematically recorded.
Conclusion
Both propacetamol and ketorolac are valuable tools in the non-opioid analgesic armamentarium. Their analgesic efficacy is largely comparable in the acute pain setting. The decision to use one over the other should be based on a careful consideration of their distinct pharmacological profiles. Ketorolac's potent anti-inflammatory action and longer duration of analgesia may be advantageous in certain clinical scenarios. However, its potential for platelet inhibition and gastrointestinal toxicity necessitates careful patient selection. Propacetamol's favorable safety profile, particularly its lack of significant effects on platelet function and the gastrointestinal tract, makes it a suitable option for a broader range of patients, although the potential for injection site pain should be considered. Future research should focus on direct, large-scale comparative trials across diverse surgical populations to further delineate the optimal clinical positioning of these two important analgesics.
References
- 1. A Comparative Efficacy of Propacetamol and Ketorolac in Postoperative Patient Controlled Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propacetamol versus ketorolac for treatment of acute postoperative pain after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Efficacy of Propacetamol and Ketorolac in Postoperative Patient Controlled Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
Intravenous Paracetamol Demonstrates Equivalent Bioavailability to Propacetamol
A comprehensive review of pharmacokinetic data confirms that intravenous paracetamol is bioequivalent to its prodrug, propacetamol (B1218958), offering a comparable therapeutic profile for clinical researchers and drug development professionals. This guide synthesizes key experimental findings on the bioavailability of these two intravenous formulations.
Propacetamol, a prodrug of paracetamol (acetaminophen), was developed to enable intravenous administration for rapid and reliable achievement of therapeutic plasma concentrations. Following intravenous infusion, propacetamol is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine. This bioconversion is a critical step in its mechanism of action, as paracetamol is the therapeutically active molecule.
Comparative Pharmacokinetics
Studies directly comparing the pharmacokinetic profiles of intravenous propacetamol and intravenous paracetamol have established their bioequivalence. A key study demonstrated that 1 g of paracetamol administered as a 10 mg/mL solution is bioequivalent to 2 g of propacetamol (which corresponds to 1 g of paracetamol).
The primary endpoints for bioequivalence assessment are the area under the plasma concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax). The time to reach maximum concentration (Tmax) is also a key parameter. For intravenous formulations, Tmax is typically observed at the end of the infusion period.
Table 1: Comparative Pharmacokinetic Parameters of Intravenous Paracetamol and Propacetamol
| Parameter | Intravenous Paracetamol (1 g) | Intravenous Propacetamol (2 g, equivalent to 1 g paracetamol) | Bioequivalence Ratio (90% CI) |
| Cmax | - | - | 1.20 (1.11-1.31) |
| AUCinf | - | - | 1.13 (1.10-1.16) |
| Tmax | Identical for both formulations | Identical for both formulations | - |
Data derived from a bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects.[1] The confidence intervals for both Cmax and AUCinf fell within the acceptable bioequivalence range.[1]
Intravenous administration of either propacetamol or paracetamol circumvents the variability in absorption observed with oral formulations, leading to more predictable plasma concentrations.[2][3] Studies have shown that intravenous administration achieves therapeutic concentrations more rapidly and with less inter-individual variation compared to oral administration.[3][4]
Experimental Protocols
The determination of bioequivalence and the characterization of pharmacokinetic profiles rely on robust experimental designs and analytical methods.
Bioequivalence Study Design
A typical experimental design to compare the bioavailability of two intravenous formulations is a randomized, single-dose, three-period crossover study in healthy volunteers.[1]
-
Subjects: A cohort of healthy male volunteers is typically recruited.[1]
-
Dosing: Each subject receives a single intravenous infusion of each of the study drugs (e.g., 1 g intravenous paracetamol and 2 g propacetamol) and a reference formulation, with a washout period of at least one week between each administration period.[1]
-
Infusion: The drugs are administered as a 15-minute intravenous infusion.[5]
-
Blood Sampling: Venous blood samples are collected at predetermined time points before, during, and after the infusion to characterize the plasma concentration-time profile of paracetamol.
-
Bioanalysis: Plasma concentrations of paracetamol are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with ultraviolet detection.[6][7]
Signaling Pathway and Metabolic Conversion
The clinical efficacy of propacetamol is entirely dependent on its conversion to paracetamol. The following diagram illustrates this metabolic pathway and the subsequent mechanism of action of paracetamol.
Caption: Metabolic conversion of propacetamol and mechanism of action of paracetamol.
The following diagram illustrates a typical experimental workflow for a bioequivalence study.
References
- 1. Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early bioavailability of paracetamol after oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 5. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Intravenous Paracetamol (Acetaminophen) in Preterm and Term Neonates: Model Development and External Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covariates of intravenous paracetamol pharmacokinetics in adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Propacetamol hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Propacetamol hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
This compound is a water-soluble prodrug of paracetamol and should be handled with care in a laboratory setting.[1][2][3] One safety data sheet classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, adherence to proper safety protocols is essential.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical measure to prevent direct contact and exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices and information from safety data sheets.[4][5][6][7]
| Protection Type | Specific Recommendations | Standard/Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn. Inspect gloves prior to use. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Skin and Body Protection | Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] Impervious clothing is recommended.[4] | Not specified. |
| Respiratory Protection | Use only in a well-ventilated area with appropriate exhaust ventilation.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5] | Not specified. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure.[4][5]
-
Ensure that a safety shower and an eyewash station are readily accessible.[4]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4]
-
Wash hands thoroughly after handling the substance.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is 4°C.[4]
-
For solutions, store at -80°C for up to one year or -20°C for up to one month.[1]
Emergency Procedures and Disposal Plan
Spill Response:
In the event of a spill, follow these procedural steps to ensure safety and proper cleanup.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]
Disposal Plan:
-
Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[4]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not allow the chemical to enter drains or water courses.[4][5]
-
Contaminated packaging should be handled in the same manner as the product itself.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
